molecular formula C18H18N2O3 B167541 5-Benzyloxy-DL-tryptophan CAS No. 1956-25-8

5-Benzyloxy-DL-tryptophan

Cat. No.: B167541
CAS No.: 1956-25-8
M. Wt: 310.3 g/mol
InChI Key: DFGNDJBYANKHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxy-DL-tryptophan, also known as this compound, is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56424. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNDJBYANKHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-25-8, 6383-70-6
Record name 5-(Phenylmethoxy)tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyloxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyloxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1956-25-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-benzyloxy-DL-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyloxy-DL-tryptophan: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, distinguished by the presence of a benzyl ether protecting group at the 5-position of the indole ring. This modification makes it a valuable intermediate in organic synthesis and pharmaceutical research. The benzyloxy group serves as a protective shield, enabling selective chemical reactions at other sites of the molecule, particularly in the intricate process of peptide synthesis. The racemic "DL" form provides a mixture of both stereoisomers, which can be advantageous in studies exploring stereochemical influences in drug design and biological interactions.[1] This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic and analytical methodologies, and a discussion of its current and potential applications in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₈H₁₈N₂O₃[2][3][4][5]
Molecular Weight 310.35 g/mol [2][3][4][5]
Appearance White to light yellow or light red powder/crystal
Melting Point Not available
Boiling Point 563.4°C at 760 mmHg[4]
Solubility Soluble in organic solvents like alcohols, ethers, and ketones.[4] Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the buffer.
Density 1.323 g/cm³[4]
Flash Point 294.6°C[4]
Refractive Index 1.682[4]
CAS Number 1956-25-8, 6383-70-6[1][2][3][5]

Synthesis and Purification

The synthesis of this compound typically involves the protection of the hydroxyl group of a 5-hydroxy-DL-tryptophan precursor. A common synthetic strategy is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide.

A representative synthetic scheme starting from 5-hydroxy-L-tryptophan has been described.[6] This multi-step process involves:

  • Esterification of the carboxylic acid and protection of the alpha-amino group.

  • Alkylation of the 5-hydroxyl group with benzyl bromide in the presence of a base like cesium carbonate.

  • Saponification of the ester to yield the carboxylic acid.

  • Removal of the amino-protecting group to afford the final product.[6]

It's important to note that while this example uses the L-enantiomer as a starting material, similar principles apply to the synthesis of the DL-racemic mixture.

Experimental Protocol: Synthesis of 5-Benzyloxy-L-tryptophan (Illustrative)

This protocol is adapted from a literature procedure for the L-enantiomer and serves as a general guideline.[6]

Step 1: Protection of 5-hydroxy-L-tryptophan

  • 5-hydroxy-L-tryptophan is first converted to its methyl ester by treatment with thionyl chloride in methanol.

  • The resulting amino ester is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like DIEA in dichloromethane.[6]

Step 2: Benzylation

  • The protected 5-hydroxy-L-tryptophan derivative is dissolved in acetone.

  • Cesium carbonate and benzyl bromide are added, and the mixture is stirred at room temperature.[6]

Step 3: Saponification

  • The resulting ester is hydrolyzed using lithium hydroxide in a mixture of THF and water.[6]

Step 4: Deprotection

  • The Boc protecting group is removed using a strong acid, such as 4N HCl in dioxane, to yield 5-benzyloxy-L-tryptophan hydrochloride.[6]

Purification: Purification of the final product is typically achieved through recrystallization or column chromatography on silica gel.

SynthesisWorkflow cluster_protection Protection cluster_benzylation Benzylation cluster_deprotection Deprotection cluster_purification Purification Start 5-Hydroxy-DL-tryptophan Step1 Esterification & Boc Protection Start->Step1 SOCl₂, MeOH Boc₂O, DIEA Step2 Williamson Ether Synthesis Step1->Step2 Benzyl Bromide, Cs₂CO₃, Acetone Step3 Saponification Step2->Step3 LiOH, THF/H₂O Step4 Boc Cleavage Step3->Step4 4N HCl in Dioxane End This compound Step4->End Recrystallization or Chromatography

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The following techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the aromatic protons of the indole and benzyl groups, the alpha- and beta-protons of the amino acid backbone, and the methylene protons of the benzyl group.

  • ¹³C NMR: Shows the carbon skeleton of the molecule. The PubChem entry for 5-Benzyloxytryptophan provides a list of spectral information including ¹³C NMR data.[2]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak would correspond to the molecular weight of this compound (310.35 g/mol ).[2][5] Fragmentation patterns can provide structural information, often showing cleavage of the benzyl group or fragmentation of the amino acid side chain.[7]

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

  • N-H stretching of the indole ring and the amino group.

  • C-H stretching of the aromatic and aliphatic portions.

  • C=O stretching of the carboxylic acid group.

  • C-O stretching of the benzyl ether.

The PubChem database contains IR spectral data for 5-Benzyloxytryptophan.[2]

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Peptide Synthesis: The benzyloxy group acts as a protecting group for the 5-hydroxy functionality of tryptophan, preventing unwanted side reactions during peptide synthesis. This allows for the site-specific incorporation of this modified amino acid into peptide chains.[1]

Precursor for Bioactive Compounds: It is a key intermediate in the synthesis of various bioactive compounds and peptidomimetics.[1] The indole scaffold is a common feature in many pharmacologically active molecules. For example, 5-benzyloxyindole, a related compound, is used in the preparation of protein kinase C (PKC) inhibitors.[8]

Neuropharmacology Research: The structural similarity of the indole ring to neurotransmitters like serotonin suggests potential interactions with serotonergic pathways.[1] Derivatives of this compound are being investigated for their potential anxiolytic and sedative properties.[1]

Immunomodulation: The tryptophan metabolic pathway is involved in immune regulation. By modifying the tryptophan structure, researchers are exploring the development of compounds that can modulate immune responses, making this compound a compound of interest for developing therapies for inflammatory and autoimmune diseases.[1]

LAT1 Inhibition: Research has shown that 5-benzyloxy-L-tryptophan can act as a moderately potent inhibitor of the L-type amino acid transporter 1 (LAT1), which is a target in anticancer drug discovery.[6] This suggests a potential therapeutic avenue for this compound and its derivatives.

Applications cluster_synthesis Chemical Synthesis cluster_research Pharmacological Research This compound This compound Peptide Synthesis Peptide Synthesis This compound->Peptide Synthesis Protected Amino Acid Bioactive Compounds Bioactive Compounds This compound->Bioactive Compounds Versatile Intermediate Neuropharmacology Neuropharmacology Bioactive Compounds->Neuropharmacology Serotonin Pathway Analogs Immunomodulation Immunomodulation Bioactive Compounds->Immunomodulation Tryptophan Pathway Modulation Cancer Research Cancer Research Bioactive Compounds->Cancer Research LAT1 Inhibitors

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • General Handling: Handle in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin and eyes.[4][9][11]

  • Storage: Store in a cool, dry place, protected from light.[3] It is recommended to store at -20°C.[3]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals.[4]

Conclusion

This compound is a chemically versatile and scientifically significant molecule. Its unique structure, combining the core of an essential amino acid with a strategically placed protecting group, makes it an invaluable tool for researchers in peptide synthesis, medicinal chemistry, and drug discovery. As our understanding of the intricate roles of tryptophan and its metabolites in human health and disease continues to grow, the importance of derivatives like this compound in the development of novel therapeutics is set to expand.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 5-Benzyloxy-DL-tryptophan in Synthetic Chemistry and Beyond

This compound is a synthetic derivative of the essential amino acid tryptophan, distinguished by a benzyloxy group at the 5-position of the indole ring.[1] This modification makes it a valuable intermediate in organic synthesis, particularly in the development of bioactive compounds and peptidomimetics.[1] The benzyloxy group acts as a protective shield, enabling selective reactions during complex peptide synthesis.[1] Furthermore, its racemic DL-form allows for studies on stereochemical impacts in drug design.[1] A thorough understanding of its molecular structure is paramount for its effective application in pharmaceutical research, including the exploration of serotonin-related pathways.[1] This guide provides a comprehensive, technically-focused framework for the elucidation of its structure, emphasizing the synergy between various analytical techniques to ensure scientific rigor and validated results.

Foundational Characteristics

A successful structure elucidation begins with a clear understanding of the compound's basic properties.

PropertyValueSource
CAS Number 1956-25-8[1][2]
Molecular Formula C18H18N2O3[1][3][4][5]
Molecular Weight 310.35 g/mol [1][3][4][5]
Appearance White to light yellow or light red powder/crystal
IUPAC Name 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid[2]

The Analytical Gauntlet: A Multi-faceted Approach to Structure Verification

The elucidation of this compound's structure is not reliant on a single technique but rather a constellation of spectroscopic and chromatographic methods. Each technique provides a unique piece of the molecular puzzle, and their collective data provides a self-validating confirmation of the structure.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete analysis of this compound.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

The structure of this compound contains several distinct proton and carbon environments that give rise to characteristic NMR signals.

Caption: Key structural features of this compound for NMR analysis.

¹H NMR:

  • Aromatic Protons: Expect a complex pattern in the aromatic region (typically 6.5-8.0 ppm). The protons on the indole ring and the benzyl group will have distinct chemical shifts and coupling patterns.

  • Amino Acid Moiety: The α-proton (CH) and β-protons (CH₂) will appear in the aliphatic region, typically between 3.0 and 4.5 ppm. Their splitting patterns will provide information about their connectivity.

  • Benzyloxy Methylene Protons: A characteristic singlet or a pair of doublets for the -O-CH₂- protons of the benzyl group will be present, usually around 5.0 ppm.[6]

  • N-H and O-H Protons: The indole N-H and the carboxylic acid O-H protons will appear as broad singlets and their chemical shifts can be concentration and solvent-dependent. The amine (NH₂) protons will also be present.

¹³C NMR:

  • Aromatic Carbons: A series of signals in the downfield region (100-140 ppm) will correspond to the carbons of the indole and benzyl rings.

  • Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, typically above 170 ppm.

  • Aliphatic Carbons: The α-carbon and β-carbon of the amino acid side chain will appear in the upfield region (typically 25-60 ppm).

  • Benzyloxy Methylene Carbon: The -O-CH₂- carbon will have a characteristic chemical shift around 70 ppm.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acid derivatives.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to promote ionization, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Tandem MS (MS/MS): To gain further structural insights, perform fragmentation of the parent ion to observe characteristic daughter ions.

  • Parent Ion: The primary observation should be the molecular ion peak corresponding to the exact mass of this compound (C₁₈H₁₈N₂O₃, exact mass: 310.1317).

  • Fragmentation Pattern: The fragmentation pattern can reveal key structural motifs. Common fragmentation pathways for tryptophan derivatives include the loss of the carboxylic acid group and cleavage of the amino acid side chain. The benzyloxy group may also undergo characteristic fragmentation.

Table of Expected Mass Fragments:

m/zPossible Fragment
311.1396[M+H]⁺
293.1290[M+H - H₂O]⁺
265.1341[M+H - HCOOH]⁺
130.0657Indole side chain fragment
91.0548Benzyl cation [C₇H₇]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A standard FTIR spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.

The FTIR spectrum of this compound will exhibit absorption bands characteristic of its various functional groups.

Table of Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3300N-H (indole)Stretching
3200-2500O-H (carboxylic acid)Stretching (broad)
3100-3000C-H (aromatic)Stretching
2960-2850C-H (aliphatic)Stretching
1725-1700C=O (carboxylic acid)Stretching
1650-1550N-H (amine)Bending
1600-1450C=C (aromatic)Stretching
1250-1000C-O (ether)Stretching

The presence of these characteristic bands provides strong evidence for the functional groups that constitute the this compound molecule.[7][8][9]

Chromatographic Purity Assessment: The Final Check

While spectroscopic methods elucidate the structure, chromatography is essential to confirm the purity of the sample. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice.[10][11][12]

  • Column: A reverse-phase column (e.g., C18) is typically used for the separation of amino acid derivatives.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (around 280 nm) is suitable. A photodiode array (PDA) detector can provide additional spectral information.[10]

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition.

  • Analysis: The sample is injected onto the column, and the retention time and peak purity are analyzed. A single, sharp peak is indicative of a pure compound.

Conclusion: A Unified and Validated Structural Assignment

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. NMR provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and fragmentation, and FTIR identifies the key functional groups. HPLC/UPLC validates the purity of the analyzed sample. By integrating the insights from each of these methods, a confident and unambiguous assignment of the molecular structure can be achieved, providing the necessary assurance for its application in research and development.

References

An In-depth Technical Guide to the Core Mechanism of Action of 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxy-DL-tryptophan is a synthetically modified amino acid derived from the essential amino acid tryptophan.[1][2] While its structural similarity to serotonin precursors has led to inquiries about its role in neurotransmitter synthesis, current scientific evidence points to its primary mechanism of action as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1).[3][4] This transporter is a key player in cellular nutrient uptake and is notably overexpressed in various cancer types, making it a significant target in oncology research.[4] This guide provides a comprehensive overview of the established mechanism of this compound as a LAT1 inhibitor, supported by quantitative data and detailed experimental protocols. Furthermore, we will explore the hypothetical mechanism of action related to the serotonin pathway and outline the necessary experimental designs to investigate this potential secondary role.

Introduction to this compound

This compound is a derivative of tryptophan characterized by the presence of a benzyloxy group at the 5-position of the indole ring.[1] This modification significantly alters its biochemical properties compared to its parent molecule, tryptophan, and the direct serotonin precursor, 5-hydroxytryptophan (5-HTP).[1][5] It is primarily utilized as a reagent in chemical synthesis and as a tool compound in biochemical research.[2][6][7]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₈H₁₈N₂O₃--INVALID-LINK--
Molecular Weight 310.35 g/mol [2]
CAS Number 6383-70-6[2]
Appearance White to light yellow powder/crystal--INVALID-LINK--
Storage -20°C, protect from light[7]

Primary Mechanism of Action: Inhibition of L-type Amino Acid Transporter 1 (LAT1)

The most well-documented mechanism of action for this compound is its role as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5.[1][3] LAT1 is responsible for the sodium-independent transport of large neutral amino acids, such as leucine, tryptophan, and tyrosine, across the cell membrane.[4] This transporter is crucial for supplying essential amino acids for protein synthesis and metabolic processes.

Significance of LAT1 in Disease

LAT1 is overexpressed in a wide range of human cancers and is associated with tumor growth, proliferation, and survival.[4] By competitively blocking the uptake of essential amino acids, LAT1 inhibitors can induce a state of amino acid deprivation in cancer cells, leading to cell growth arrest and apoptosis. This makes LAT1 an attractive target for the development of novel anti-cancer therapeutics.[3]

Quantitative Analysis of LAT1 Inhibition

Studies have demonstrated that 5-benzyloxy-L-tryptophan is a moderately potent inhibitor of LAT1.[3] In HT-29 human colon carcinoma cells, which exhibit high levels of LAT1 expression, 5-benzyloxy-L-tryptophan was found to inhibit the uptake of radiolabeled L-leucine with an IC₅₀ of 19 µM.[3] It is important to note that this inhibitory activity is specific to the 5-benzyloxy isomer, as 4-, 6-, and 7-benzyloxy-L-tryptophan did not show significant inhibition at concentrations below 100 µM.[3] Furthermore, it has been shown that 5-benzyloxy-L-tryptophan itself is not a substrate for LAT1-mediated transport.[3]

CompoundTargetCell LineAssayIC₅₀Reference
5-Benzyloxy-L-tryptophanLAT1HT-29[³H]-L-leucine uptake19 µM[3]
Experimental Protocol: LAT1 Inhibition Assay

The following protocol outlines a standard method for assessing the inhibitory activity of this compound on LAT1 function using a radiolabeled substrate.

Objective: To determine the IC₅₀ of this compound for the inhibition of LAT1-mediated L-leucine uptake in a suitable cancer cell line (e.g., HT-29).[3][5]

Materials:

  • HT-29 cells (or other high LAT1-expressing cell line)

  • Cell culture medium (e.g., DMEM) and supplements

  • 24-well cell culture plates

  • Hanks' Balanced Salt Solution (HBSS)

  • L-[³H]-leucine (radiolabeled substrate)

  • This compound (test inhibitor)

  • BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) (known LAT1 inhibitor, positive control)

  • Scintillation fluid

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed HT-29 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Solutions: Prepare stock solutions of this compound and BCH in a suitable solvent (e.g., DMSO). Prepare a working solution of L-[³H]-leucine in HBSS.

  • Inhibition Assay: a. On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with pre-warmed HBSS. b. Add HBSS containing various concentrations of this compound or BCH to the wells. Include a vehicle control (solvent only). c. Pre-incubate the cells with the inhibitors for a specified time (e.g., 10 minutes) at 37°C. d. Initiate the uptake by adding HBSS containing a fixed concentration of L-[³H]-leucine and the respective inhibitor concentrations. e. Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Scintillation Counting: a. Lyse the cells by adding a cell lysis buffer to each well and incubating for at least 30 minutes. b. Transfer the lysate to scintillation vials. c. Add scintillation fluid to each vial and mix thoroughly. d. Measure the radioactivity in a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay to normalize the radioactivity counts.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

LAT1_Inhibition_Workflow cluster_plate 24-Well Plate cluster_analysis Analysis cell_seeding 1. Seed HT-29 Cells wash_cells 2. Wash Cells with HBSS cell_seeding->wash_cells Incubate add_inhibitor 3. Add Inhibitor (5-BOT) wash_cells->add_inhibitor add_radiolabel 4. Add [3H]-Leucine add_inhibitor->add_radiolabel Pre-incubate terminate_uptake 5. Terminate & Wash add_radiolabel->terminate_uptake Incubate lyse_cells 6. Lyse Cells terminate_uptake->lyse_cells scintillation_count 7. Scintillation Counting lyse_cells->scintillation_count protein_assay 8. Protein Assay lyse_cells->protein_assay data_analysis 9. Calculate IC50 scintillation_count->data_analysis protein_assay->data_analysis

Workflow for LAT1 Inhibition Assay.

Hypothetical Mechanism: A Prodrug for Serotonin Synthesis?

Given its structural similarity to 5-hydroxytryptophan (5-HTP), a direct precursor in the biosynthesis of serotonin, it is plausible to hypothesize that this compound could act as a prodrug.[5][8] This would require the in vivo cleavage of the benzyloxy group to yield 5-HTP.

Serotonin_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-Limiting) Tryptophan->TPH Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) MAO Monoamine Oxidase (MAO) Serotonin->MAO Five_HIAA 5-HIAA Five_BOT This compound Debenzylation Debenzylation (Hypothetical) Five_BOT->Debenzylation TPH->Five_HTP AADC->Serotonin MAO->Five_HIAA Debenzylation->Five_HTP

References

5-Benzyloxy-DL-tryptophan: A Versatile Tool in Chemical Synthesis and Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Modified Amino Acid

5-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by the presence of a benzyl group protecting the hydroxyl function at the 5-position of the indole ring.[1][2] This modification imparts specific chemical properties that make it a valuable tool in distinct areas of scientific research. While supplied as a racemic mixture (DL-), its primary applications often leverage the biological activity of the L-enantiomer or utilize the compound as a stable intermediate in multi-step chemical syntheses.[3][4] This guide provides a technical overview of its core applications, focusing on its utility as a synthetic precursor for neurochemicals and as a pharmacological inhibitor in cancer research.

Part 1: Application in Chemical Synthesis - A Protected Gateway to 5-Hydroxytryptophan

The principal application of this compound in chemical and pharmaceutical research is its role as a protected precursor to 5-hydroxytryptophan (5-HTP).[1][4] 5-HTP is the immediate biochemical precursor to the neurotransmitter serotonin and the neurohormone melatonin, making it a compound of significant interest in neuroscience and pharmacology.[5][6]

The Rationale for a Protecting Group Strategy

Direct synthesis of 5-HTP can be challenging due to the reactive nature of the hydroxyl group on the indole ring. This group can interfere with reactions intended for other parts of the molecule, leading to unwanted side products and reduced yields. The benzyl group in this compound serves as a robust and reliable protecting group for this hydroxyl function.

Why the Benzyl Group is Effective:

  • Stability: The benzyl ether linkage is stable under a wide range of reaction conditions, including those typically used in peptide synthesis and other modifications of the amino acid backbone.[7][8]

  • Facile Removal: Despite its stability, the benzyl group can be cleanly and efficiently removed under specific, mild conditions, most commonly through catalytic hydrogenolysis.[1][4] This deprotection step regenerates the free hydroxyl group to yield 5-hydroxytryptophan with high purity.

Synthetic Workflow: From Protected Precursor to Bioactive Molecule

The conversion of this compound to 5-hydroxytryptophan is a cornerstone of its utility. The process involves a straightforward deprotection step.

Synthetic_Workflow cluster_synthesis Chemical Synthesis This compound This compound 5-Hydroxytryptophan 5-Hydroxytryptophan This compound->5-Hydroxytryptophan Catalytic Hydrogenolysis (Debenzylation)

Caption: Synthetic conversion of this compound to 5-hydroxytryptophan.

Experimental Protocol: Catalytic Hydrogenolysis for Deprotection

This protocol describes the debenzylation of this compound to synthesize 5-hydroxy-DL-tryptophan.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (typically 10%)

  • Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

  • Hydrogen gas (H₂) source

  • Reaction vessel (e.g., Parr hydrogenator or a flask with a balloon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent in the reaction vessel. The choice of solvent can influence reaction rates.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically 5-10% by weight of the starting material.

  • Hydrogenation: Secure the reaction vessel, evacuate the air, and introduce hydrogen gas. The reaction can be run at atmospheric pressure (balloon) or higher pressures in a specialized apparatus for faster reaction times.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. This step is crucial as palladium can be pyrophoric.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 5-hydroxy-DL-tryptophan.

  • Purification (Optional): The product can be further purified by recrystallization if necessary.

This synthetic route provides a reliable method for producing 5-HTP, which can then be used in a variety of research applications, including studies on the serotonergic system or as a building block for more complex molecules.[5][6]

Part 2: Pharmacological Application - Targeting Cancer Metabolism

A significant and clinically relevant area of research for the chiral L-isomer, 5-benzyloxy-L-tryptophan, is its role as an inhibitor of the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5).[3][9]

LAT1: A Key Nutrient Transporter in Cancer

LAT1 is a membrane transporter responsible for the uptake of large neutral amino acids, such as leucine, isoleucine, and tryptophan, into cells.[1][10] These amino acids are essential for protein synthesis and cellular metabolism.[3] Many types of cancer cells exhibit rapid growth and proliferation, which creates a high demand for nutrients. To meet this demand, cancer cells often upregulate the expression of transporters like LAT1.[10][11] High LAT1 expression is correlated with poor prognosis in various cancers, making it an attractive target for anticancer drug development.[1][4]

LAT1_Function_and_Inhibition Mechanism of LAT1-mediated cell growth and its inhibition. cluster_cell Cancer Cell LAT1 LAT1 Transporter mTORC1_Activation mTORC1 Activation LAT1->mTORC1_Activation Amino_Acids_In Essential Amino Acids (e.g., Leucine) Amino_Acids_In->LAT1 Uptake Cell_Growth Cell Growth & Proliferation mTORC1_Activation->Cell_Growth 5-Bnz-L-Trp 5-Benzyloxy- L-tryptophan 5-Bnz-L-Trp->LAT1 Inhibition

Caption: LAT1 facilitates amino acid uptake, promoting cancer cell growth via mTORC1 signaling. 5-Benzyloxy-L-tryptophan blocks this transport.

5-Benzyloxy-L-tryptophan as a LAT1 Inhibitor

Research has identified 5-benzyloxy-L-tryptophan as a moderately potent inhibitor of LAT1.[3][9] The addition of the bulky benzyloxy group at the 5-position of the indole ring appears to convert the molecule from a transport substrate (like tryptophan) into an inhibitor.[12] This inhibitory activity prevents cancer cells from taking up essential amino acids, thereby starving them and hindering their growth and proliferation.

Quantitative Analysis of LAT1 Inhibition:

The inhibitory potency of 5-benzyloxy-L-tryptophan and its derivatives is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value.

CompoundCell Line / SystemAssayIC₅₀ (μM)Reference
5-Benzyloxy-L-tryptophanHT-29 Human Colon Carcinoma[³H]-L-leucine uptake19[3][13]
5-Benzyloxy-L-tryptophanLAT1-containing proteoliposomes[³H]-Histidine transport1.48[9]
Experimental Protocol: LAT1 Inhibition Assay

This protocol outlines a typical cell-based assay to measure the inhibition of LAT1-mediated amino acid uptake.

Materials:

  • Cancer cell line with high LAT1 expression (e.g., HT-29).[3]

  • Cell culture reagents.

  • Radiolabeled LAT1 substrate (e.g., [³H]-L-leucine).[3]

  • 5-Benzyloxy-L-tryptophan (and other test compounds).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate the LAT1-expressing cells in a multi-well plate and grow them to a suitable confluency.

  • Preparation of Inhibitors: Prepare stock solutions of 5-benzyloxy-L-tryptophan and other test compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the uptake buffer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with the different concentrations of the inhibitor for a short period.

  • Uptake Assay: Add the radiolabeled amino acid substrate to the wells and incubate for a defined period (e.g., 1-5 minutes) to allow for transport into the cells.

  • Termination and Washing: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer to remove any non-transported substrate.

  • Cell Lysis and Counting: Lyse the cells (e.g., with NaOH or a lysis buffer) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of amino acid transported. Plot the transport activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: Broader Context and Future Directions

While the primary, well-documented research uses of this compound are as a synthetic intermediate and a LAT1 inhibitor, its structure places it at the intersection of several important biological pathways.

Connection to the Serotonin Pathway

As a protected form of 5-HTP, this compound is intrinsically linked to the serotonin synthesis pathway. Serotonin is a critical neurotransmitter implicated in mood, sleep, appetite, and numerous psychiatric conditions.[6] The ability to synthesize 5-HTP reliably using this precursor is vital for researchers developing therapeutics for depression, anxiety, and other serotonin-related disorders.[5][12]

Serotonin_Pathway cluster_precursor Synthetic Entry Point Tryptophan Tryptophan 5-HTP 5-Hydroxytryptophan Tryptophan->5-HTP Tryptophan Hydroxylase (Rate-Limiting Step) Serotonin Serotonin 5-HTP->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin 5-Bnz-Trp This compound 5-Bnz-Trp->5-HTP Deprotection

Caption: The serotonin synthesis pathway, highlighting where synthetically derived 5-HTP from this compound enters.

Future Research Perspectives
  • Prodrug Development: The benzyloxy group could potentially be explored for designing prodrugs of 5-HTP. An in vivo debenzylation mechanism, if efficient, could allow for a slow and sustained release of 5-HTP, which might offer therapeutic advantages over direct 5-HTP administration.[5]

  • LAT1 Inhibitor Optimization: 5-Benzyloxy-L-tryptophan serves as a valuable scaffold for the development of more potent and selective LAT1 inhibitors.[3] Structure-activity relationship (SAR) studies, exploring different substituents on the indole ring and modifications to the amino acid backbone, are an active area of research in medicinal chemistry.

  • Neuro-Oncology: Given that LAT1 is also highly expressed at the blood-brain barrier and in brain tumors, inhibitors like 5-benzyloxy-L-tryptophan could be investigated for their potential in treating central nervous system malignancies.

Conclusion

This compound is a modified amino acid with a dual identity in the research landscape. For the synthetic chemist, it is a stable, protected building block, providing a reliable pathway to 5-hydroxytryptophan and enabling the synthesis of complex neuroactive compounds. For the pharmacologist and cancer biologist, its L-enantiomer is a valuable tool for probing and inhibiting the LAT1 transporter, a critical nutrient gateway that fuels the growth of cancer cells. Its continued use and modification will undoubtedly contribute to advancements in both neuroscience and oncology.

References

5-Benzyloxy-DL-tryptophan (CAS 6383-70-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Modified Amino Acid

5-Benzyloxy-DL-tryptophan is a synthetically modified derivative of the essential amino acid tryptophan.[1][2] Its structure, featuring a benzyl group protecting the hydroxyl group at the 5-position of the indole ring, makes it a valuable tool in various scientific endeavors. This modification prevents unwanted reactions at the 5-position, allowing for specific chemical manipulations at other sites of the molecule. Primarily, it serves as a crucial intermediate in chemical synthesis and a tool molecule for studying the biological activities and metabolic pathways of tryptophan and its derivatives.[3][4] Its applications are particularly relevant in drug discovery and medicinal chemistry.[3]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, stability, and reactivity, thereby influencing experimental design and outcomes.

PropertyValueSource
CAS Number 6383-70-6[1][3][4][5][6]
Molecular Formula C18H18N2O3[1][3][4][5][6][7]
Molecular Weight 310.35 g/mol [1][3][6][7]
Appearance White to light yellow crystalline powder[3][8]
Boiling Point 563.4°C at 760 mmHg[3]
Flash Point 294.6°C[3]
Density 1.323 g/cm³[3]
Refractive Index 1.682[3]
Solubility Soluble in some organic solvents like alcohols, ethers, and ketones.[3] Sparingly soluble in aqueous buffers. For aqueous solutions, it's recommended to first dissolve in DMSO and then dilute with the chosen buffer.
Storage Store at -20°C, protected from light.[3][4] It is recommended to store desiccated.[4]

Expert Insight: The benzyl protecting group significantly alters the polarity of the native tryptophan molecule, rendering it more soluble in organic solvents. This is a critical consideration when designing reaction conditions or purification protocols. The compound's sensitivity to light and air necessitates storage under inert gas in a cool, dark place to prevent degradation.[8]

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic routes exist, a common approach involves the protection of the 5-hydroxy group of a tryptophan precursor.[3]

A Representative Synthetic Pathway

A frequently employed strategy starts with a commercially available 5-hydroxy-L-tryptophan.[9] The synthesis can be accomplished in a five-step sequence.[9] This involves the conversion to the corresponding methyl ester, followed by Nα-BOC protection.[9] The resulting intermediate is then alkylated with benzyl bromide.[9] Subsequent ester saponification and BOC-cleavage yield the final product.[9]

Synthesis_Pathway A 5-Hydroxy-L-tryptophan B Methyl Ester Intermediate A->B SOCl2, MeOH C Nα-BOC Protected Intermediate B->C Boc2O, DIEA D Benzylated Intermediate C->D Benzyl bromide, Cs2CO3 E 5-Benzyloxy-L-tryptophan D->E 1. LiOH 2. HCl

Caption: A simplified synthetic route to 5-Benzyloxy-L-tryptophan.

Causality in Experimental Choices: The use of a BOC protecting group for the amine is strategic. It is stable under the basic conditions required for the benzylation of the hydroxyl group but can be readily removed under acidic conditions without affecting the newly formed benzyl ether. The choice of cesium carbonate as a base for the benzylation is often preferred due to its mildness and high efficiency in such O-alkylation reactions.

Purification and Validation

Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and depends on the solubility profile of the compound and any impurities. A mixture of polar and non-polar solvents is often employed to achieve optimal crystal formation.

Self-Validating Protocol: The purity of the final product must be rigorously assessed. This is a self-validating step to ensure the material is suitable for downstream applications. A combination of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Spectroscopic Analysis (NMR, IR, MS): To confirm the chemical structure and identify any residual impurities.

Analytical Characterization: Confirming Identity and Purity

Robust analytical methods are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for analyzing tryptophan derivatives.[14] The expected molecular ion peak would correspond to the molecular weight of 310.35 g/mol . Fragmentation patterns can provide further structural information.[14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing purity and can also be used for purification. A reversed-phase C18 column is often suitable for separating tryptophan and its derivatives.[16][17][18] The method can be optimized by adjusting the mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid).

Analytical_Workflow cluster_0 Purity & Identity Confirmation A Synthesized Compound B NMR (¹H, ¹³C) A->B Structural Elucidation C Mass Spectrometry (MS) A->C Molecular Weight Verification D HPLC A->D Purity Assessment E Final Characterized Product B->E C->E D->E

Caption: A standard analytical workflow for compound validation.

Applications in Research and Drug Development

This compound's primary utility lies in its role as a protected precursor and a research tool.

Peptide Synthesis

In peptide synthesis, the benzyl group serves as an effective protecting group for the 5-hydroxy functionality of tryptophan.[19] This prevents unwanted side reactions during peptide coupling and allows for the selective deprotection of other functional groups. The Fmoc (9-fluorenylmethyloxycarbonyl) protected version, Fmoc-5-benzyloxy-DL-tryptophan, is also commercially available for use in solid-phase peptide synthesis.[20]

Investigating Tryptophan Metabolism and Signaling

Tryptophan is a precursor to several important bioactive molecules, including the neurotransmitter serotonin and melatonin.[21][22][23] this compound can be used as a tool to study the enzymes and pathways involved in tryptophan metabolism. For example, it has been investigated as an inhibitor of the L-type amino acid transporter 1 (LAT1), a target in anticancer drug discovery.[9] Studies have shown that 5-benzyloxy-l-tryptophan is a moderately potent inhibitor of LAT1-mediated leucine transport.[9]

Precursor for Synthesizing Novel Compounds

The protected 5-hydroxy group allows for chemical modifications at other positions of the indole ring or the amino acid side chain. This enables the synthesis of a wide range of novel tryptophan derivatives with potential therapeutic applications. The synthesis of 5-hydroxytryptophan (5-HTP), a direct precursor to serotonin, can be achieved from precursors like 5-benzyloxygramine.[21]

Safety and Handling: A Prudent Approach

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust.[24] Avoid contact with skin and eyes.[3][24] Minimize dust generation and accumulation.[25]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[24] Store at -20°C for long-term stability.[4]

  • In case of exposure:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[24]

    • Skin contact: Wash off with soap and plenty of water.[24]

    • Eye contact: Rinse thoroughly with plenty of water.

    • Ingestion: If swallowed, seek immediate medical assistance.[25]

Trustworthiness through Self-Validation: The provided safety information is a synthesis of general laboratory safety practices and specific recommendations from safety data sheets for similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling the compound.

Conclusion: A Versatile Tool for Scientific Advancement

This compound, with its unique chemical structure, serves as an indispensable tool for researchers in medicinal chemistry, biochemistry, and drug development. Its role as a protected intermediate in synthesis and as a probe for biological systems underscores its importance. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for leveraging its full potential in advancing scientific discovery.

References

An In-depth Technical Guide to 5-Benzyloxy-DL-tryptophan: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid DL-tryptophan, distinguished by the presence of a benzyl ether protecting group at the 5-position of the indole ring. This modification is of significant interest in medicinal chemistry and drug development, primarily serving as a crucial intermediate in the synthesis of various bioactive compounds. Its protected hydroxyl group allows for selective chemical manipulations at other positions of the tryptophan molecule, making it a versatile building block in the synthesis of peptides and analogues of the neurotransmitter serotonin. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and insights into its applications in scientific research.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, storage, and application in research and synthesis.

Identifiers and Chemical Structure

The unique chemical identity of this compound is defined by its various nomenclature and registry numbers.

IdentifierValue
IUPAC Name 2-amino-3-[5-(phenylmethoxy)-1H-indol-3-yl]propanoic acid[1][2]
CAS Number 6383-70-6[3][4][5][6]
Molecular Formula C₁₈H₁₈N₂O₃[3][4][6]
Molecular Weight 310.35 g/mol [3][4][6]
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N[2]
InChI Key DFGNDJBYANKHIO-UHFFFAOYSA-N[2]

digraph "5-Benzyloxy-DL-tryptophan_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH₂"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="CH"]; N1 [label="NH"]; C12 [label="C"]; C13 [label="CH₂"]; C14 [label="CH"]; N2 [label="NH₂"]; C15 [label="C"]; O2 [label="O"]; O3 [label="OH"];

// Benzyl group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5];

// Ether linkage C7 -- O1 [len=1.5]; O1 -- C8 [len=1.5];

// Indole ring C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- N1 [len=1.5]; N1 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C11 [len=1.5]; C10 -- C12 [len=1.5];

// Amino acid side chain C13 -- C14 [len=1.5]; C14 -- N2 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- O2 [style=double, len=1.5]; C15 -- O3 [len=1.5]; }

Caption: Chemical structure of this compound.

Physical Properties

The physical characteristics of this compound dictate its appearance, solubility, and behavior under various temperatures.

PropertyValueSource
Appearance White to light yellow crystalline powder[3][7]
Melting Point Not precisely defined, decomposition may occur at high temperatures.
Boiling Point 563.4°C at 760 mmHg (Predicted)[3]
Flash Point 294.6°C (Predicted)[3]
Density 1.323 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents such as alcohols, ethers, and ketones.[3] Sparingly soluble in aqueous buffers.
Storage Store at -20°C, protected from light.[3][5]
Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural elucidation of this compound. While a comprehensive dataset is not publicly available, typical spectral characteristics can be inferred from its structural motifs.

  • ¹H NMR: Expected signals would include aromatic protons from both the indole and benzyl rings, methylene protons of the benzyl group and the amino acid side chain, and the alpha-proton of the amino acid.

  • ¹³C NMR: A complex spectrum is expected with distinct signals for the aromatic carbons of the two ring systems, the ether-linked methylene carbon, and the carbons of the amino acid backbone.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 311.13.

  • Infrared (IR) Spectroscopy: Characteristic peaks would be observed for N-H stretching of the amine and indole, C-H stretching of aromatic and aliphatic groups, C=O stretching of the carboxylic acid, and C-O stretching of the ether linkage.

Part 2: Chemical Properties and Reactivity

The chemical behavior of this compound is largely governed by the reactivity of its functional groups: the amino acid moiety, the indole ring, and the benzyloxy protecting group.

Stability

This compound is generally stable under recommended storage conditions (-20°C, protected from light).[3][5] However, like many tryptophan derivatives, it can be susceptible to oxidation, particularly at the indole ring, upon prolonged exposure to air and light. The benzyloxy group is a robust protecting group, stable to a wide range of reaction conditions, but can be cleaved under specific deprotection protocols.

Key Chemical Transformations: Debenzylation

A primary chemical transformation of this compound is the removal of the benzyl protecting group to yield 5-hydroxy-DL-tryptophan. This debenzylation is a critical step in the synthesis of serotonin and its analogues.

Debenzylation_Reaction cluster_reaction Debenzylation of this compound reactant This compound product 5-Hydroxy-DL-tryptophan reactant->product Debenzylation reagent H₂, Pd/C (Catalytic Hydrogenation)

Caption: Debenzylation of this compound.

This reaction is most commonly achieved through catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This method is highly efficient and typically proceeds under mild conditions, preserving the integrity of the rest of the molecule.

Part 3: Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of scientific investigation.

Precursor for Serotonin and its Analogues

This compound serves as a key precursor in the laboratory synthesis of 5-hydroxytryptophan (5-HTP), the immediate precursor to the neurotransmitter serotonin.[8][9] The synthesis of serotonin is a critical area of research for understanding and treating a variety of neurological and psychiatric disorders. The benzyloxy group provides essential protection of the 5-hydroxy functionality during multi-step syntheses of complex serotonin analogues.

Serotonin_Synthesis_Pathway A This compound B 5-Hydroxy-DL-tryptophan (5-HTP) A->B Debenzylation (e.g., H₂, Pd/C) C Serotonin (5-Hydroxytryptamine) B->C Decarboxylation (Aromatic L-amino acid decarboxylase)

Caption: Synthetic pathway from this compound to Serotonin.

Role in Peptide Synthesis

In the field of peptide chemistry, this compound is utilized as a building block for incorporating a protected 5-hydroxytryptophan residue into peptide sequences. The benzyloxy group acts as a side-chain protecting group, preventing unwanted reactions at the 5-hydroxy position during peptide coupling steps. This allows for the synthesis of peptides with site-specific modifications, which is crucial for studying protein structure and function.

Investigating Amino Acid Transport

Recent research has highlighted the role of 5-benzyloxy-L-tryptophan as a moderately potent inhibitor of the L-type amino acid transporter 1 (LAT1).[7] LAT1 is overexpressed in many types of cancer cells and is responsible for the transport of essential amino acids, making it an attractive target for anticancer drug development. The study of 5-benzyloxy-tryptophan and its derivatives helps in understanding the structure-activity relationships for LAT1 inhibition and in the design of novel cancer therapeutics.[7]

Part 4: Experimental Protocols

The following protocols provide standardized procedures for common experimental manipulations involving this compound.

Protocol for Debenzylation via Catalytic Hydrogenation

Objective: To remove the benzyl protecting group from this compound to yield 5-hydroxy-DL-tryptophan.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxy-DL-tryptophan.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Protocol for HPLC Analysis

Objective: To analyze the purity of this compound and monitor reaction progress.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A typical mobile phase would consist of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Example Gradient:

Time (min) % Acetonitrile
0 10
20 90
25 90
26 10

| 30 | 10 |

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution.

  • Set the HPLC system parameters: flow rate (e.g., 1 mL/min), column temperature (e.g., 25°C), and UV detection wavelength (e.g., 220 nm and 280 nm).

  • Inject a blank (solvent) to establish a baseline.

  • Inject the prepared standards to determine the retention time and generate a calibration curve if quantitative analysis is required.

  • Inject the sample solution.

  • Analyze the resulting chromatogram to determine the retention time and peak area of this compound. Purity can be assessed by the relative area of the main peak.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[3][5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone molecule in the synthesis of modified peptides and neurochemically significant compounds. Its benzyloxy-protected indole ring provides the chemical stability and selective reactivity necessary for complex multi-step syntheses. A thorough understanding of its physical and chemical properties, coupled with robust experimental protocols, empowers researchers to effectively utilize this compound in advancing the fields of medicinal chemistry, neurobiology, and drug discovery. The continued exploration of its derivatives holds promise for the development of novel therapeutics targeting a range of diseases.

References

An In-Depth Technical Guide to 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Benzyloxy-DL-tryptophan is a synthetically modified, non-proteinogenic amino acid of significant interest to the scientific community, particularly those in drug discovery and peptide chemistry. As a derivative of tryptophan, it incorporates a bulky benzyloxy group at the 5-position of the indole ring. This modification sterically and electronically alters the native tryptophan structure, transforming it from a simple building block into a valuable tool for chemical synthesis and a modulator of biological pathways.[1]

This guide provides a comprehensive overview of this compound, consolidating its chemical properties, synthesis, and key applications. It is intended for researchers and professionals who require a technical understanding of this compound for use in laboratory and development settings.

Compound Identification and Properties

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several synonyms, and its core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₈N₂O₃[1][2]
Molecular Weight 310.35 g/mol (also reported as 310.36 g/mol )[1][2]
IUPAC Name 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid[3]
CAS Numbers 6383-70-6, 1956-25-8[3]
Synonyms 5-(Benzyloxy)tryptophan, DL-5-Benzyloxytryptophan, H-DL-Trp(5-OBzl)-OH[1][3]
Appearance White to light yellow crystalline powder[1]
Solubility Soluble in some organic solvents like alcohols, ethers, and ketones[1]
Melting Point Not consistently reported; related compounds like DL-Tryptophan decompose at 280-290 °C

Note on CAS Numbers: Both CAS numbers 6383-70-6 and 1956-25-8 are frequently associated with this compound in chemical databases and supplier catalogs, often used interchangeably for the DL-racemic mixture.[3]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions. A common and effective strategy involves the benzylation of a protected 5-hydroxy-DL-tryptophan precursor.

Synthetic Pathway Overview

A logical synthetic route begins with commercially available 5-hydroxy-L-tryptophan (the protocol is adaptable for the DL-mixture).[4] The pathway involves:

  • Esterification of the carboxylic acid to prevent side reactions.

  • Nα-Boc Protection of the alpha-amino group.

  • Benzylation of the 5-hydroxyl group on the indole ring using benzyl bromide.

  • Saponification (hydrolysis) of the ester to regenerate the carboxylic acid.

  • Deprotection (acid-catalyzed cleavage) of the Boc group to yield the final product.[4]

This workflow is illustrated in the diagram below.

G cluster_main Synthetic Pathway of 5-Benzyloxy-tryptophan Start 5-Hydroxy-tryptophan Ester Methyl 5-hydroxy-tryptophanate Start->Ester 1. SOCl₂ / MeOH Boc Nα-Boc-Methyl-5-hydroxy-tryptophanate Ester->Boc 2. Boc₂O / DIEA Benzyl Nα-Boc-Methyl-5-benzyloxy-tryptophanate Boc->Benzyl 3. Benzyl Bromide / Cs₂CO₃ Sapon Nα-Boc-5-benzyloxy-tryptophan Benzyl->Sapon 4. LiOH·H₂O Final 5-Benzyloxy-tryptophan (Final Product) Sapon->Final 5. 4N HCl in Dioxane

Caption: A five-step synthesis of 5-Benzyloxy-tryptophan from 5-Hydroxy-tryptophan.

Experimental Protocol: Synthesis from 5-Hydroxy-L-tryptophan

This protocol is adapted from established literature procedures for the L-enantiomer, which demonstrates the core chemical transformations.[4]

Step 1 & 2: Esterification and Nα-Boc Protection

  • Suspend 5-hydroxy-L-tryptophan in methanol (MeOH) and cool to 0 °C.

  • Add thionyl chloride (SOCl₂) dropwise and allow the reaction to warm to room temperature, stirring for 18 hours to form the methyl ester.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting solid in dichloromethane (CH₂Cl₂), and add diisopropylethylamine (DIEA) followed by di-tert-butyl dicarbonate (Boc₂O).

  • Stir the mixture for 4 hours at room temperature.

  • Perform an aqueous work-up and purify by column chromatography to isolate Nα-Boc-methyl-5-hydroxy-tryptophanate.

Step 3: Benzylation

  • Dissolve the product from the previous step in acetone.

  • Add cesium carbonate (Cs₂CO₃) and benzyl bromide.

  • Stir the reaction at room temperature for 18 hours.

  • Filter the mixture and concentrate the filtrate. Purify the residue by flash column chromatography to yield Nα-Boc-methyl-5-benzyloxy-tryptophanate.

Step 4: Saponification

  • Suspend the benzylated intermediate in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) and stir the mixture at 5 °C for 18 hours.

  • Acidify the reaction to pH 2–3 with 1N HCl and concentrate under reduced pressure.

  • Purify by flash column chromatography to obtain Nα-Boc-5-benzyloxy-tryptophan.

Step 5: Boc Deprotection

  • Dissolve the Nα-Boc protected acid in a solution of 4N HCl in dioxane.

  • Stir the reaction at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield the final product, 5-benzyloxy-L-tryptophan hydrochloride.

Spectroscopic Characterization
  • ¹H and ¹³C NMR : Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. Spectra for 5-Benzyloxytryptophan are available for reference in databases such as the Spectral Database for Organic Compounds (SDBS).[3]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The exact mass is 310.13174244 Da.[3]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Reference spectra are available in databases like SpectraBase.[3]

Applications in Research and Drug Development

The primary application of this compound in modern research is as a competitive inhibitor of the L-type Amino Acid Transporter 1 (LAT1).

Mechanism of Action: LAT1 Inhibition

LAT1 (SLC7A5) is a membrane transporter responsible for the sodium-independent uptake of large neutral amino acids, such as leucine, phenylalanine, and tryptophan, into cells.[4] In many forms of cancer, LAT1 is significantly upregulated to meet the high metabolic demand of rapidly proliferating tumor cells for these essential amino acids.[5]

By supplying amino acids for protein synthesis and metabolic processes, LAT1 plays a crucial role in cancer cell survival and growth. Consequently, inhibiting LAT1 has emerged as a promising anti-cancer strategy.[5]

5-Benzyloxy-L-tryptophan acts as a competitive inhibitor of LAT1.[4] The bulky benzyloxy group at the 5-position prevents it from being transported; instead, it occupies the binding site and blocks the entry of natural substrates. In studies using HT-29 human colon carcinoma cells, 5-benzyloxy-L-tryptophan was shown to inhibit the uptake of [³H]-L-leucine with a half-maximal inhibitory concentration (IC₅₀) of 19 µM.[4] This makes it a moderately potent inhibitor and a valuable tool compound for studying LAT1 function and for developing more potent therapeutic agents.[4]

Use in Peptide Synthesis

As an unnatural amino acid, this compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The benzyloxy group serves as a stable protecting group for the 5-hydroxy functionality, which can be removed via hydrogenolysis if the native 5-hydroxytryptophan residue is desired in the final peptide. Its inclusion allows for the creation of novel peptides with modified steric and electronic properties for use as research probes or therapeutic candidates.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound.

  • Safety Precautions : this compound is classified as an irritant.[1] Avoid inhalation of dust and contact with skin and eyes.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Storage Conditions : For long-term stability, the compound should be stored at -20°C, desiccated, and protected from light.[2]

References

The Solubility Profile of 5-Benzyloxy-DL-tryptophan in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the solubility characteristics of 5-Benzyloxy-DL-tryptophan in organic solvents, a critical parameter for its application in pharmaceutical synthesis, drug discovery, and biochemical research. Understanding the solubility of this modified amino acid is paramount for optimizing reaction conditions, purification protocols, and formulation development. This document will delve into the molecular factors governing its solubility, present estimated solubility data, and provide detailed experimental protocols for its determination.

Executive Summary

This compound is a derivative of the essential amino acid tryptophan, characterized by the presence of a bulky, hydrophobic benzyloxy group at the 5-position of the indole ring. This structural modification significantly alters its physicochemical properties compared to native tryptophan, influencing its solubility in various media. While retaining the zwitterionic amino acid backbone that favors solubility in polar environments, the benzyloxy substituent introduces a significant nonpolar character. Consequently, this compound exhibits a nuanced solubility profile, with a general preference for polar aprotic and some polar protic organic solvents. This guide will explore this behavior in detail, providing researchers with the foundational knowledge to effectively utilize this compound in their work.

Physicochemical Properties of this compound

A comprehensive understanding of the solubility of a compound begins with an examination of its fundamental physicochemical properties. These parameters dictate the intermolecular forces at play between the solute and the solvent, ultimately determining the extent of dissolution.

PropertyValueSource
Molecular Formula C18H18N2O3--INVALID-LINK--[1]
Molecular Weight 310.35 g/mol --INVALID-LINK--[1]
XLogP3 0.7--INVALID-LINK--[1]
Hydrogen Bond Donor Count 3--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 4--INVALID-LINK--[1]
Topological Polar Surface Area 88.3 Ų--INVALID-LINK--[1]
Appearance White to light yellow to light red powder to crystal--INVALID-LINK--[2]

The XLogP3 value of 0.7 suggests a relatively balanced hydrophilic-lipophilic character. The presence of both hydrogen bond donors (the amine and carboxylic acid protons, and the indole N-H) and acceptors (the carbonyl and ether oxygens, and the amine nitrogen) indicates the potential for interactions with a variety of solvents.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is a multifactorial phenomenon governed by the interplay of its molecular structure and the properties of the organic solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for prediction.

The Duality of the Amino Acid Core and the Benzyloxy Side Chain

The core structure of this compound contains a zwitterionic amino acid moiety at physiological pH. This ionic character contributes to its solubility in polar solvents capable of solvating charged species. However, the large, nonpolar benzyloxy group attached to the indole ring introduces significant hydrophobic character. This duality is the primary driver of its solubility behavior.

cluster_molecule This compound cluster_solvents Solvent Interactions hydrophilic Zwitterionic Amino Acid Core (Polar) polar_solvents Polar Solvents (e.g., DMSO, DMF, Alcohols) hydrophilic->polar_solvents Favorable (H-bonding, dipole-dipole) nonpolar_solvents Nonpolar Solvents (e.g., Hexane, Toluene) hydrophilic->nonpolar_solvents Unfavorable hydrophobic Benzyloxy Group & Indole Ring (Nonpolar) hydrophobic->polar_solvents Less Favorable hydrophobic->nonpolar_solvents Favorable (van der Waals)

Caption: Interplay of molecular regions and solvent polarity.

Solvent Parameters and Their Predictive Power

Several solvent parameters can be used to rationalize and predict solubility:

  • Dielectric Constant (ε): Solvents with higher dielectric constants are more effective at shielding the electrostatic interactions between the zwitterionic ends of the molecule, promoting dissolution.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, interacting favorably with the amino acid core. Aprotic polar solvents (e.g., DMSO, DMF) are strong hydrogen bond acceptors.

  • Hansen Solubility Parameters (HSP): These parameters dissect solvency into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller difference between the HSPs of the solute and the solvent suggests higher solubility.

Estimated Solubility of this compound in Common Organic Solvents

The following table presents estimated solubility categories for this compound based on the trends observed for its N-benzyloxycarbonyl analogue. It is crucial to note that these are estimations and should be experimentally verified for precise applications.

SolventSolvent TypeEstimated Solubility CategoryRationale for Estimation
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent hydrogen bond acceptor, capable of solvating the zwitterionic core.
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, a strong polar aprotic solvent.
Acetone Polar AproticModerate to HighGood hydrogen bond acceptor with moderate polarity.
Methanol Polar ProticModerateCan engage in hydrogen bonding, but the nonpolar benzyl group may limit very high solubility.
Ethanol Polar ProticModerateSimilar to methanol, with slightly lower polarity.
Isopropanol Polar ProticLow to ModerateIncreased alkyl chain length decreases polarity compared to methanol and ethanol.
Acetonitrile Polar AproticLowWhile polar, its hydrogen bonding capabilities are weaker than DMSO and DMF.
Ethyl Acetate Moderately Polar AproticLowLimited ability to solvate the zwitterionic portion of the molecule.
Toluene NonpolarVery LowLacks the polarity and hydrogen bonding capacity to effectively dissolve the amino acid core.
Hexane NonpolarInsolubleDominated by dispersion forces, which are insufficient to overcome the solute's crystal lattice energy.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data, the following section outlines a robust, self-validating experimental protocol based on the widely accepted saturation shake-flask method.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

start Start step1 Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature with continuous agitation (e.g., 24-48 hours). step1->step2 step3 Allow solid to settle. step2->step3 step4 Withdraw a sample of the supernatant using a syringe. step3->step4 step5 Filter the sample through a 0.22 µm solvent-compatible filter. step4->step5 step6 Dilute the filtrate with a suitable mobile phase to fall within the HPLC calibration range. step5->step6 step7 Analyze the diluted sample by HPLC to determine the concentration. step6->step7 step8 Repeat steps 2-7 until consecutive measurements show consistent results (equilibrium achieved). step7->step8 end_node End step8->end_node

Caption: Workflow for solubility determination by the shake-flask method.

HPLC Analysis

A validated reverse-phase HPLC method is essential for accurate quantification. A typical starting point would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~280 nm (due to the indole chromophore)

  • Calibration: A standard curve should be prepared using known concentrations of this compound.

Safety and Handling

According to the Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI), this compound is not classified as a hazardous substance or mixture. However, as with all laboratory chemicals, standard safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place, protected from light. GoldBio recommends storage at -20°C.[3]

Conclusion

This compound presents a solubility profile governed by the dual nature of its polar amino acid core and its nonpolar benzyloxy-indole side chain. This leads to favorable solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in lower-chain alcohols. Its solubility is expected to be limited in nonpolar organic solvents. For drug development and synthetic chemistry applications, a thorough, empirical determination of its solubility in the specific solvent systems of interest is highly recommended. The protocols and theoretical framework provided in this guide offer a robust starting point for such investigations, enabling researchers to harness the full potential of this valuable tryptophan derivative.

References

An In-Depth Technical Guide to 5-Benzyloxy-DL-tryptophan: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Benzyloxy-DL-tryptophan is a synthetically modified amino acid that has garnered significant interest in the scientific community, primarily for its role as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1). As cancer cells often overexpress LAT1 to meet their high demand for essential amino acids, targeting this transporter has emerged as a promising strategy in oncology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, analytical methodologies, and its mechanism of action as a LAT1 inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is crucial for scientific accuracy and reproducibility. This compound is known by several synonyms and chemical identifiers.

Table 1: Alternate Names and Chemical Identifiers for this compound

Identifier TypeIdentifier
Common Name This compound
Synonyms DL-2-Amino-3-(5-benzyloxy-3-indolyl)propionic acid, 5-(Phenylmethoxy)-DL-tryptophan, H-DL-Trp(5-OBzl)-OH, 5-BOT
IUPAC Name 2-amino-3-[5-(phenylmethoxy)-1H-indol-3-yl]propanoic acid[1]
CAS Number 6383-70-6, 1956-25-8
Molecular Formula C₁₈H₁₈N₂O₃
Molecular Weight 310.35 g/mol
InChI Key DFGNDJBYANKHIO-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to light yellow or light red powder/crystal
Solubility Soluble in some organic solvents such as alcohols, ethers, and ketones.[2]
Storage Conditions Store at -20°C, protected from light.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 5-hydroxy-DL-tryptophan. The following protocol is adapted from established methods for the synthesis of related tryptophan derivatives and provides a reliable pathway to obtain the desired compound.[3]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification & Protection cluster_1 Step 2: Benzylation cluster_2 Step 3: Saponification cluster_3 Step 4: Deprotection 5-Hydroxy-DL-tryptophan 5-Hydroxy-DL-tryptophan Intermediate_1 Intermediate_1 5-Hydroxy-DL-tryptophan->Intermediate_1 SOCl₂, MeOH; Boc₂O, DIEA Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Benzyl bromide, Cs₂CO₃ Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 LiOH This compound This compound Intermediate_3->this compound HCl

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Esterification and N-α-Boc Protection

  • Suspend 5-hydroxy-DL-tryptophan in methanol and cool to 0°C.

  • Slowly add thionyl chloride (SOCl₂) and allow the reaction to warm to room temperature and stir for 18 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (CH₂Cl₂) and add diisopropylethylamine (DIEA) followed by di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with aqueous acid, then brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the N-α-Boc protected methyl ester of 5-hydroxy-DL-tryptophan.

Step 2: Benzylation of the 5-hydroxyl group

  • Dissolve the product from Step 1 in acetone.

  • Add cesium carbonate (Cs₂CO₃) and benzyl bromide.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the benzylated intermediate.

Step 3: Saponification of the methyl ester

  • Dissolve the benzylated intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 5°C and add lithium hydroxide (LiOH).

  • Stir the reaction mixture for 18 hours.

  • Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

Step 4: Deprotection of the N-α-Boc group

  • Dissolve the product from Step 3 in dioxane.

  • Add a solution of 4N HCl in dioxane.

  • Stir the reaction at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to obtain the hydrochloride salt of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A general protocol for tryptophan and its derivatives can be adapted.[7][8][9][10][11]

Table 3: General HPLC Parameters for Tryptophan Derivatives

ParameterCondition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or other suitable buffer
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at ~280 nm or Fluorescence (Excitation ~280 nm, Emission ~360 nm)
Internal Standard 5-methyl-l-tryptophan can be considered.[5]

Applications in Research and Drug Development

The primary application of this compound in biomedical research is as an inhibitor of the L-type amino acid transporter 1 (LAT1).

LAT1 Inhibition in Cancer Therapy

LAT1 is a transmembrane protein responsible for the transport of large neutral amino acids, such as leucine and tryptophan, into cells.[12][13] Many types of cancer cells upregulate the expression of LAT1 to fuel their rapid growth and proliferation.[14] By inhibiting LAT1, this compound can deprive cancer cells of essential nutrients, leading to a reduction in protein synthesis and cell growth.

Research has shown that the 5-benzyloxy substituted L-tryptophan is the most potent inhibitor among its isomers, with an IC₅₀ of 19 µM for the inhibition of [³H]-L-leucine uptake in HT-29 human colon carcinoma cells.[1][3][15][16]

Mechanism of Action: Targeting the LAT1-mTOR Signaling Axis

The inhibition of LAT1 by this compound has significant downstream effects on cellular signaling, most notably on the mammalian target of rapamycin (mTOR) pathway. The mTOR signaling network is a central regulator of cell growth, proliferation, and metabolism.[15][16][17]

LAT1_Inhibition cluster_outside cluster_membrane Plasma Membrane cluster_inside Amino_Acids Essential Amino Acids (e.g., Leucine, Tryptophan) LAT1 LAT1 Transporter Amino_Acids->LAT1 Transport mTORC1 mTORC1 LAT1->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Stimulation 5-BOT This compound 5-BOT->LAT1 Inhibition

Caption: Mechanism of LAT1 inhibition by this compound.

By blocking the uptake of essential amino acids through LAT1, this compound leads to intracellular amino acid deprivation. This, in turn, inhibits the activation of mTORC1, a key complex in the mTOR pathway.[18] The downstream consequence is the suppression of protein synthesis and a halt in cell cycle progression, ultimately leading to the inhibition of cancer cell growth.[18]

Conclusion

This compound is a valuable research tool and a promising lead compound in the development of novel anticancer therapeutics. Its well-defined mechanism of action as a LAT1 inhibitor provides a clear rationale for its use in oncology research. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its biological activity. Armed with this knowledge, researchers can confidently incorporate this compound into their studies to further explore the role of amino acid transport in health and disease and to develop next-generation therapies targeting cancer metabolism.

References

An In-depth Technical Guide on the Role of 5-Benzyloxy-DL-tryptophan in Serotonin Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by a benzyloxy group protecting the hydroxyl function at the 5-position of the indole ring.[1] While its structure suggests a potential role as a masked precursor to the direct serotonin precursor 5-hydroxytryptophan (5-HTP), current evidence points towards a more complex and indirect mechanism of interaction with the serotonin pathway. This technical guide synthesizes the existing literature to elucidate the primary role of this compound not as a direct serotonergic agonist or precursor, but as a modulator of tryptophan transport. Specifically, it functions as an inhibitor of the L-type amino acid transporter 1 (LAT1), a critical gateway for tryptophan entry into the brain.[2] This document provides a comprehensive overview of the canonical serotonin pathway, the physicochemical properties of this compound, its mechanism of action as a transporter inhibitor, and detailed experimental protocols for its investigation.

The Canonical Serotonin Synthesis Pathway: A Foundation

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter integral to the regulation of mood, sleep, cognition, and numerous physiological processes.[3] Its synthesis is a two-step enzymatic process originating from the essential amino acid L-tryptophan.[4]

  • Hydroxylation of L-Tryptophan : The initial and rate-limiting step is the hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP).[3][5] This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), which exists in two main isoforms: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system (CNS).[6][7][8]

  • Decarboxylation of 5-HTP : Subsequently, 5-HTP is rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to yield serotonin (5-HT).[9][10]

Crucially, while L-tryptophan and 5-HTP can cross the blood-brain barrier, serotonin itself cannot.[4][11] Therefore, central serotonin levels are entirely dependent on the brain's ability to synthesize it from these precursors. The transport of L-tryptophan into the brain via carriers like LAT1 is a critical regulatory point.[12]

Serotonin_Pathway cluster_blood_brain_barrier Blood-Brain Barrier cluster_neuron Serotonergic Neuron L-Tryptophan_blood L-Tryptophan (in Blood) LAT1 LAT1 Transporter L-Tryptophan_blood->LAT1 Transport L-Tryptophan_brain L-Tryptophan (in Brain) LAT1->L-Tryptophan_brain 5-HTP 5-Hydroxytryptophan (5-HTP) L-Tryptophan_brain->5-HTP  Tryptophan Hydroxylase (TPH)  (Rate-Limiting Step) Serotonin Serotonin (5-HT) 5-HTP->Serotonin  Aromatic L-Amino Acid  Decarboxylase (AADC) Mechanism_of_Action cluster_membrane Cell Membrane LAT1 LAT1 Transporter Serotonin_Synth Serotonin Synthesis Pathway LAT1->Serotonin_Synth Provides Substrate L-Trp_extra Extracellular L-Tryptophan L-Trp_extra->LAT1 Transport 5BOT_extra 5-Benzyloxy- DL-tryptophan 5BOT_extra->LAT1  Inhibition Experimental_Workflow cluster_invivo In Vivo Phase cluster_sampleprep Sample Preparation cluster_analysis Analytical Phase Dosing Animal Dosing (Vehicle vs. 5-BOT) Collection Time-Point Sample Collection (Brain Tissue) Dosing->Collection Homogenization Tissue Homogenization & Protein Precipitation Collection->Homogenization Extraction Supernatant Extraction & Filtration Homogenization->Extraction Quantification LC-MS/MS or HPLC-ED Quantification Extraction->Quantification Data Data Analysis (Comparison to Control) Quantification->Data

References

5-Benzyloxy-DL-tryptophan: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 5-Benzyloxy-DL-tryptophan, a synthetically modified amino acid that has garnered significant interest within the scientific community.[1] This document will delve into its chemical characteristics, synthesis, and critical applications, with a particular focus on its role as a competitive inhibitor of the L-type Amino Acid Transporter 1 (LAT1). We will explore the mechanistic underpinnings of its action and the profound implications for cancer research and therapeutic development. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Modified Amino Acids in Modern Research

The strategic modification of amino acids, the fundamental building blocks of proteins, has emerged as a powerful tool in chemical biology and medicinal chemistry. By altering the structure of these natural molecules, scientists can modulate their biological activity, enhance their stability, and repurpose them for novel applications. This compound stands as a prime example of such a modified amino acid, offering unique properties that make it an invaluable asset in the study of cellular transport mechanisms and the development of targeted therapeutics.[1] Its core structure, a tryptophan molecule with a bulky benzyloxy group attached to the 5-position of the indole ring, is key to its function. This guide will provide a detailed examination of this fascinating molecule, from its basic properties to its complex biological interactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research. The introduction of the benzyloxy group significantly alters the characteristics of the parent tryptophan molecule.

PropertyValueSource
Molecular Formula C₁₈H₁₈N₂O₃[2]
Molecular Weight 310.35 g/mol [2]
Appearance Crystalline solid
CAS Number 1956-25-8 (for DL-form)
Melting Point Not explicitly available for DL-form. The related (+-)-5-Hydroxytryptophan decomposes at 298-300 °C.[1]
pKa (predicted) Acidic: ~2.3, Basic: ~9.3 (estimated from DL-Tryptophan)[3]
Solubility Soluble in some organic solvents like alcohols, ethers, and ketones. Specific quantitative data is not readily available.
Storage Store at -20°C, protected from light.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 5-hydroxy-DL-tryptophan. The following protocol is a representative method adapted from the synthesis of analogous compounds.[4][5] The core principle involves the protection of the amino and carboxyl groups, followed by the benzylation of the hydroxyl group, and subsequent deprotection.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_protection Protection cluster_benzylation Benzylation cluster_deprotection Deprotection 5-Hydroxy-DL-tryptophan 5-Hydroxy-DL-tryptophan Boc-5-Hydroxy-DL-tryptophan Boc-5-Hydroxy-DL-tryptophan 5-Hydroxy-DL-tryptophan->Boc-5-Hydroxy-DL-tryptophan Boc₂O, Base Boc-5-Hydroxy-DL-tryptophan_Methyl_Ester Boc-5-Hydroxy-DL-tryptophan_Methyl_Ester Boc-5-Hydroxy-DL-tryptophan->Boc-5-Hydroxy-DL-tryptophan_Methyl_Ester MeOH, SOCl₂ Boc-5-Benzyloxy-DL-tryptophan_Methyl_Ester Boc-5-Benzyloxy-DL-tryptophan_Methyl_Ester Boc-5-Hydroxy-DL-tryptophan_Methyl_Ester->Boc-5-Benzyloxy-DL-tryptophan_Methyl_Ester Benzyl Bromide, Base (e.g., K₂CO₃) This compound This compound Boc-5-Benzyloxy-DL-tryptophan_Methyl_Ester->this compound 1. LiOH (hydrolysis) 2. TFA (Boc removal)

Caption: Synthetic route for this compound.

Detailed Methodology:

Step 1: Protection of the Amino and Carboxyl Groups

  • Amino Group Protection: Dissolve 5-hydroxy-DL-tryptophan in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide. To this solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, acidify the mixture and extract the Boc-protected product.

  • Carboxyl Group Protection: Suspend the Boc-5-hydroxy-DL-tryptophan in anhydrous methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The solvent is then removed under reduced pressure to yield the methyl ester.

Step 2: Benzylation of the Hydroxyl Group

  • Dissolve the Boc-5-hydroxy-DL-tryptophan methyl ester in an anhydrous solvent such as acetone or dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (K₂CO₃), followed by benzyl bromide.

  • Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).

  • After cooling, filter the mixture and concentrate the filtrate. The crude product can be purified by column chromatography.

Step 3: Deprotection to Yield this compound

  • Saponification (Ester Hydrolysis): Dissolve the Boc-5-benzyloxy-DL-tryptophan methyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature. Monitor the reaction by TLC. Once complete, acidify the solution and extract the product.

  • Boc Group Removal: Dissolve the resulting Boc-protected amino acid in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for a few hours. Remove the solvent and TFA under reduced pressure to obtain the final product, this compound.

Mechanism of Action: Inhibition of the L-type Amino Acid Transporter 1 (LAT1)

The primary mechanism through which this compound exerts its biological effects is by acting as a competitive inhibitor of the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5.

The Role of LAT1 in Cancer Biology

LAT1 is a crucial transmembrane protein responsible for the transport of large neutral amino acids, such as leucine, isoleucine, valine, phenylalanine, and tryptophan, across the cell membrane.[6] In healthy tissues, its expression is generally restricted. However, LAT1 is significantly upregulated in a wide variety of human cancers. This overexpression is a critical adaptation that fuels the high metabolic demands of rapidly proliferating tumor cells. By importing essential amino acids, LAT1 supports protein synthesis, energy production, and the activation of key signaling pathways that drive tumor growth and survival.

Inhibition of LAT1 by this compound

This compound, due to its structural similarity to the natural substrates of LAT1, can bind to the transporter. However, the presence of the bulky benzyloxy group at the 5-position of the indole ring prevents its translocation across the membrane.[5][7] This effectively blocks the transporter, preventing the uptake of essential amino acids into the cancer cell. The L-enantiomer of 5-benzyloxytryptophan has been shown to be the more potent inhibitor, with a reported IC₅₀ of 19 µM for the inhibition of [³H]-L-leucine uptake in HT-29 human colon carcinoma cells.[4][5][7]

Downstream Consequences of LAT1 Inhibition

The inhibition of LAT1 by this compound triggers a cascade of downstream events within the cancer cell, primarily impacting two major signaling pathways:

  • mTORC1 Pathway Inhibition: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Its activation is highly dependent on the intracellular concentration of amino acids, particularly leucine. By blocking leucine uptake, this compound leads to the inactivation of the mTORC1 pathway.[8] This, in turn, suppresses protein synthesis and cell growth.

  • GAAC Pathway Activation: The General Amino Acid Control (GAAC) pathway is a stress-response pathway that is activated upon amino acid deprivation. Inhibition of LAT1 can induce this pathway, leading to the upregulation of genes involved in amino acid synthesis and transport, but also potentially to cell cycle arrest and apoptosis.

LAT1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAT1 LAT1 Transporter Leucine_int Leucine (intracellular) LAT1->Leucine_int Blocked 5-BOT This compound 5-BOT->LAT1 Inhibits Leucine_ext Leucine (extracellular) Leucine_ext->LAT1 Transport mTORC1 mTORC1 Leucine_int->mTORC1 Activates GAAC GAAC Pathway Leucine_int->GAAC Represses Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell_Growth mTORC1->Cell_Growth Promotes Apoptosis Apoptosis GAAC->Apoptosis Induces

Caption: Downstream effects of LAT1 inhibition.

Experimental Protocols: A Self-Validating System for Assessing LAT1 Inhibition

To ensure the reliability and reproducibility of research involving this compound, a robust and well-validated experimental protocol is essential. The following outlines a detailed procedure for a [³H]-Leucine uptake assay, a gold-standard method for quantifying LAT1 inhibition.

[³H]-Leucine Uptake Assay Protocol

Objective: To determine the inhibitory effect of this compound on LAT1-mediated leucine uptake in cancer cells.

Materials:

  • Cancer cell line with high LAT1 expression (e.g., HT-29, HeLa)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

  • [³H]-L-Leucine (radiolabeled substrate)

  • This compound (test inhibitor)

  • Known LAT1 inhibitor (positive control, e.g., JPH203)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach confluency.

  • Preparation of Solutions: Prepare stock solutions of this compound and the positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitors in KRH buffer. Prepare the [³H]-L-Leucine working solution in KRH buffer.

  • Uptake Assay: a. Aspirate the culture medium from the wells and wash the cells twice with pre-warmed KRH buffer. b. Add KRH buffer containing the desired concentrations of this compound or the positive control to the respective wells. Include a vehicle control (buffer with the same concentration of solvent used for the inhibitors). c. Pre-incubate the cells with the inhibitors for a specified time (e.g., 10-15 minutes) at 37°C. d. Initiate the uptake by adding the [³H]-L-Leucine working solution to each well. e. Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: a. Rapidly aspirate the uptake solution. b. Wash the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: a. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercially available lysis reagent). b. Transfer the cell lysates to scintillation vials. c. Add scintillation cocktail to each vial. d. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Normalize the CPM values to the protein concentration of each well (determined by a separate protein assay, e.g., BCA assay). b. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a powerful research tool that has significantly contributed to our understanding of amino acid transport and its role in cancer biology. Its ability to selectively inhibit LAT1 provides a clear mechanism for its anti-proliferative effects in cancer cells. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their studies.

Future research will likely focus on several key areas. The development of more potent and selective analogs of 5-benzyloxytryptophan could lead to the identification of novel therapeutic candidates.[5] Further elucidation of the downstream signaling pathways affected by LAT1 inhibition may reveal new targets for combination therapies. Additionally, exploring the potential of this compound and similar compounds in non-cancerous pathologies where LAT1 is implicated, such as certain neurological disorders, represents an exciting avenue for future investigation. As our understanding of the intricate network of cellular transport continues to grow, modified amino acids like this compound will undoubtedly remain at the forefront of innovative research and drug discovery.

References

Methodological & Application

Synthesis of 5-Benzyloxy-DL-tryptophan from 5-hydroxy-l-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of 5-Benzyloxy-DL-tryptophan from 5-Hydroxy-L-tryptophan

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the synthesis of this compound, a crucial protected intermediate in medicinal chemistry and drug development. The primary application of this compound is as a precursor for the synthesis of various biologically active molecules, including analogues of serotonin and melatonin.[1][2] The protocol outlines the O-benzylation of the phenolic hydroxyl group of 5-hydroxy-L-tryptophan. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical step-by-step methodology and a deep dive into the chemical principles governing the transformation.

Strategic Overview and Mechanistic Insights

The conversion of 5-hydroxy-L-tryptophan to this compound is fundamentally a Williamson ether synthesis.[3] This classic organic reaction provides a reliable method for forming an ether bond by coupling an alkoxide (or, in this case, a phenoxide) with an alkyl halide.

The Core Mechanism

The reaction proceeds in two primary stages:

  • Deprotonation: The phenolic hydroxyl group at the 5-position of the indole ring is acidic. A suitable base is used to abstract this proton, generating a nucleophilic phenoxide ion.

  • Nucleophilic Substitution (Sₙ2): The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide). This attack displaces the leaving group (bromide) in a bimolecular nucleophilic substitution (Sₙ2) reaction, resulting in the formation of the desired benzyl ether.[3]

The Inevitable Racemization

A critical aspect of this synthesis is the racemization at the α-carbon of the tryptophan backbone. The starting material, 5-hydroxy-L-tryptophan, is enantiomerically pure. However, the basic conditions required for the deprotonation of the phenol can also facilitate the deprotonation of the α-carbon. This leads to the formation of an enolate intermediate, which is planar and achiral. Subsequent reprotonation can occur from either face of the planar enolate, resulting in a mixture of both L- and D-enantiomers. Therefore, the final product is 5-benzyloxy-DL -tryptophan, a racemic mixture.[4][5][6] For applications requiring a single enantiomer, a subsequent resolution step or an alternative stereospecific synthesis would be necessary.[7]

Diagram of the Reaction Mechanism

G Figure 1: Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Start 5-Hydroxy-L-tryptophan Phenoxide Phenoxide Intermediate Start->Phenoxide + Base Base Base (e.g., K₂CO₃) Phenoxide_2 Phenoxide Intermediate Phenoxide->Phenoxide_2 Nucleophilic Attack Benzyl_Bromide Benzyl Bromide Product This compound Phenoxide_2->Product + Benzyl Bromide G start Start: Reagents in Flask reagent_add Dropwise Addition of Benzyl Bromide start->reagent_add reaction Stir at Room Temp (24-48h) Monitor by TLC reagent_add->reaction workup Quench with Water & Extract with EtOAc reaction->workup wash Wash Organic Layer (Water & Brine) workup->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product: This compound purify->end

References

Application Notes and Protocols for 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides detailed experimental protocols for the synthesis, purification, characterization, and application of 5-Benzyloxy-DL-tryptophan. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical procedures and explains the scientific rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of the processes involved.

Introduction

This compound is a synthetically modified amino acid derivative of tryptophan. The introduction of a benzyl group to the 5-hydroxy position of the indole ring alters its chemical and biological properties, making it a valuable tool in various research applications.[1] Primarily, it has garnered interest as a potential inhibitor of the L-type amino acid transporter 1 (LAT1), a protein that is overexpressed in many cancer cells and is crucial for their growth and proliferation by transporting large neutral amino acids.[1][2] The ability to block this transporter presents a promising avenue for cancer therapeutics.[3][4][5] This guide will detail the necessary protocols to synthesize, purify, and characterize this compound, and to evaluate its biological activity in a cell-based assay.

I. Synthesis of this compound

The synthesis of this compound can be achieved through the benzylation of the hydroxyl group of 5-hydroxy-DL-tryptophan. This protocol is adapted from established methods for the protection of hydroxyl groups on indole rings.[1]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 5-Hydroxy-DL-tryptophan B Dissolution in DMF A->B Step 1 C Addition of Base (e.g., NaH) B->C Step 2 D Addition of Benzyl Bromide C->D Step 3 E Reaction Quenching D->E Step 4 F Solvent Evaporation E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Crude Product H->I J Column Chromatography I->J K Recrystallization J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol

Materials:

  • 5-Hydroxy-DL-tryptophan

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon gas supply, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-hydroxy-DL-tryptophan (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution in an ice bath to 0°C. Carefully add sodium hydride (1.1 equivalents) portion-wise. The addition of a strong base like NaH is crucial to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which will readily react with the electrophilic benzyl bromide. Stir the mixture at 0°C for 30 minutes.

  • Benzylation: Slowly add benzyl bromide (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow addition of methanol to consume any unreacted NaH.

  • Work-up:

    • Remove the DMF under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

ReagentMolar Equivalent
5-Hydroxy-DL-tryptophan1.0
Sodium Hydride (NaH)1.1
Benzyl Bromide1.2

II. Purification

The crude this compound is purified by a combination of silica gel column chromatography and recrystallization to remove unreacted starting materials and byproducts.

Protocol for Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column, flasks for fraction collection.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM/MeOH (e.g., 98:2 v/v) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 2% MeOH in DCM and gradually increasing to 10% MeOH). The polarity of the solvent is gradually increased to elute compounds with increasing polarity. This compound is more polar than some impurities and will elute at a higher methanol concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol for Recrystallization

Materials:

  • Ethanol

  • Deionized water

  • Hot plate, beakers, filtration apparatus.

Procedure:

  • Dissolve the product from column chromatography in a minimal amount of hot ethanol.

  • Slowly add deionized water until the solution becomes slightly cloudy. The principle of recrystallization relies on the differential solubility of the compound in a solvent system at different temperatures.

  • Heat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

III. Characterization

The identity and purity of the synthesized this compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.[6][7][8]

Protocol:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ Assignment
~10.8Indole N-H
~7.2-7.5Phenyl protons of benzyl group
~6.8-7.6Indole ring protons
~5.1-O-CH₂- protons of benzyl group
~3.0-4.0α- and β-protons of the amino acid side chain
Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ Assignment
~175Carboxylic acid carbon
~153C5 of indole ring (attached to oxygen)
~127-138Aromatic carbons of indole and benzyl groups
~100-125Other indole ring carbons
~70-O-CH₂- carbon of benzyl group
~55α-carbon of the amino acid
~28β-carbon of the amino acid side chain

Note: The exact chemical shifts may vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.[9][10][11][12][13]

Protocol:

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and analyze the resulting chromatogram for a single major peak, indicating high purity.

IV. Application: Cell-Based Assay for LAT1 Inhibition

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on the proliferation of a cancer cell line known to overexpress LAT1, such as the human colon cancer cell line HT-29. The assay utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method to measure cell viability.[14][15][16][17][18]

Mechanism of LAT1 Inhibition

LAT1_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LAT1 LAT1 Transporter mTORC1 mTORC1 Pathway LAT1->mTORC1 Activates AminoAcids Large Neutral Amino Acids AminoAcids->LAT1 Uptake Inhibitor This compound Inhibitor->LAT1 Blocks Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: Mechanism of LAT1 inhibition by this compound.

Experimental Protocol

Materials:

  • HT-29 human colon cancer cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to make a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.

  • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

V. Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry, and dark place.

References

Application Notes and Protocols for 5-Benzyloxy-DL-tryptophan in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Synthetic Utility of a Protected Tryptophan

5-Benzyloxy-DL-tryptophan is a synthetically versatile amino acid derivative that serves as a cornerstone reagent for researchers in medicinal chemistry, peptide synthesis, and natural product discovery. Its core utility lies in the strategic placement of a benzyl ether on the 5-position of the indole ring. This benzyloxy group acts as a robust protecting group for the otherwise reactive 5-hydroxyl functionality of 5-hydroxytryptophan, a crucial precursor to the neurotransmitter serotonin.[1]

The benzyl protection prevents unwanted side reactions during multi-step syntheses, such as peptide coupling or modifications to the amino acid backbone, while allowing for selective deprotection under specific, controlled conditions. This guide provides an in-depth exploration of the physicochemical properties of this compound, its primary applications, and detailed, field-proven protocols for its use as a synthetic reagent.

Physicochemical Properties & Handling

Understanding the fundamental properties of a reagent is critical for its successful application and safe handling. This compound is a stable, solid compound under standard laboratory conditions.

PropertyValueSource
IUPAC Name 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid[2]
Molecular Formula C₁₈H₁₈N₂O₃[2][3][4]
Molecular Weight 310.35 - 310.36 g/mol [2][3][4]
CAS Number 1956-25-8, 6383-70-6[2][4][5]
Appearance White to light yellow or light red powder/crystal[5]
Purity Typically >98.0%[5]
Storage Store at -20°C, protected from light. Air and light sensitive.[3][5]
Safe Handling and Storage Protocol

Due to its sensitivity, proper handling is paramount to maintain the integrity of the reagent.

  • Procurement & Initial Inspection: Upon receipt, inspect the container for integrity. The compound should appear as a white to off-white solid.

  • Storage: Immediately transfer the container to a freezer set at -20°C.[3] To prevent degradation from light and atmospheric exposure, store it in its original, tightly sealed, opaque container. For long-term storage, consider placing the container inside a desiccator within the freezer.

  • Dispensing: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture condensation onto the solid. Weigh the desired amount quickly in a controlled environment (e.g., a glove box or under a stream of inert gas like argon or nitrogen) and tightly reseal the container before returning it to the freezer.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.[6][7][8] In case of contact, wash skin or eyes thoroughly with water.[6][7]

Application 1: A Gateway to 5-Hydroxytryptophan and its Derivatives

The primary and most fundamental application of this compound is as a protected precursor to 5-hydroxy-DL-tryptophan (5-HTP). The benzyl group is stable to a wide range of reaction conditions (e.g., basic and mildly acidic conditions, many coupling reagents) but can be cleaved cleanly via catalytic hydrogenation.

Expertise & Rationale: The Benzyl Ether as a Strategic Protecting Group

The phenol group in 5-hydroxytryptophan is nucleophilic and easily oxidized. During a multi-step synthesis, this exposed hydroxyl group could react with electrophilic reagents or be oxidized by ambient air or other reagents, leading to undesired byproducts and reduced yields. The benzyl ether masks this reactivity. Catalytic hydrogenation is the method of choice for its removal because the reaction conditions are typically mild, highly efficient, and the by-product (toluene) is volatile and easily removed, simplifying purification.

Protocol: Catalytic Debenzylation to Synthesize 5-Hydroxy-DL-tryptophan

This protocol describes the quantitative removal of the benzyl protecting group using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Hydrogen (H₂) gas cylinder with regulator

  • Balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Reaction flask (e.g., round-bottom flask)

  • Stir bar

  • Celite or a syringe filter (0.45 µm)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. A typical catalyst loading is 10-20 mol% relative to the substrate. Safety Note: Pd/C can be pyrophoric. Handle in a fume hood and do not add to the solvent without an inert atmosphere if the catalyst is dry.

  • Inerting the Atmosphere: Seal the flask with a septum. Purge the flask by evacuating it under vacuum and refilling it with an inert gas (N₂ or Ar) three times.

  • Introducing Hydrogen: Introduce hydrogen gas into the flask, typically by inflating a balloon with H₂ and attaching it to the flask via a needle through the septum. For larger-scale reactions, a dedicated hydrogenation apparatus should be used.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm, from the balloon).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, 5-hydroxy-DL-tryptophan, is significantly more polar than the starting material. A typical mobile phase would be Dichloromethane:Methanol (e.g., 9:1 v/v). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (methanol) to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield 5-hydroxy-DL-tryptophan as a solid. The product is often of high purity and may not require further purification.

Self-Validation:

  • Characterization: Confirm the identity and purity of the resulting 5-hydroxy-DL-tryptophan using ¹H NMR (disappearance of the benzyl protons around 7.3-7.5 ppm and the benzylic CH₂ protons around 5.1 ppm) and Mass Spectrometry (ESI-MS) to confirm the expected molecular weight (m/z for [M+H]⁺ ≈ 221.09).[1]

G cluster_reactants Reactants cluster_product Product start This compound end 5-Hydroxy-DL-tryptophan start->end Catalytic Hydrogenation reagents H₂, 10% Pd/C Methanol byproduct Toluene

Caption: Debenzylation of this compound.

Application 2: Building Block for Modified Peptides

In solid-phase peptide synthesis (SPPS), protecting the side chains of amino acids is non-negotiable. This compound is an excellent building block for incorporating a protected 5-hydroxytryptophan residue into a peptide sequence.

Expertise & Rationale: Preventing Side Reactions in SPPS

During peptide synthesis, the indole ring of tryptophan can be susceptible to oxidation or modification by cationic species, especially during the final acid-mediated cleavage step.[9] While the indole N-H is often left unprotected in standard Fmoc chemistry, protecting it with a Boc group (Nin-Boc) can significantly reduce side reactions.[9] The 5-benzyloxy group is stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) cocktails used for cleavage, although its removal often requires specific scavengers or stronger acids.

Protocol: Incorporation into a Peptide using Fmoc-SPPS

This protocol outlines the general workflow for using Nα-Fmoc-5-Benzyloxy-DL-tryptophan in automated or manual SPPS.

Materials:

  • Nα-Fmoc-5-Benzyloxy-DL-tryptophan (requires prior preparation or commercial sourcing)

  • Appropriate solid support (e.g., Rink Amide resin for a C-terminal amide)

  • SPPS reagents: Piperidine in DMF (20%), HBTU/HATU, DIEA/TMP, DMF

  • Cleavage cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5)

Step-by-Step Workflow:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Activation: In a separate vessel, pre-activate Nα-Fmoc-5-Benzyloxy-DL-tryptophan (3-5 eq) with an activating agent like HBTU (1 eq relative to amino acid) and a base like DIEA (2 eq relative to HBTU) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction (a negative result indicates a free secondary amine is no longer present).

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups using acetic anhydride.

  • Iteration: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage & Deprotection:

    • After the final amino acid is coupled, wash the resin thoroughly with DMF, then DCM, and dry it under vacuum.

    • Treat the resin with a cleavage cocktail. The benzyl ether is relatively stable to TFA. Its removal may require extended treatment time, the addition of stronger acids like trifluoromethanesulfonic acid (TFMSA), or specific scavengers.[10]

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product containing the 5-hydroxytryptophan residue.

Self-Validation:

  • Characterization: Purify the crude peptide using reverse-phase HPLC. Confirm the final product's identity and purity by LC-MS and/or MALDI-TOF mass spectrometry.

G Resin Resin-NH-Peptide Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Couple to Resin Deprotect->Couple Activate Activate Nα-Fmoc-5-OBn-Trp (HBTU/DIEA) Activate->Couple Wash Wash & Repeat Couple->Wash Wash->Deprotect Next Cycle Cleave Cleavage & Global Deprotection (TFA) Wash->Cleave Final Cycle Peptide Final Peptide with 5-OH-Trp Cleave->Peptide

Caption: Workflow for SPPS with this compound.

Application 3: Synthesis of 5-Substituted Tryptamine Derivatives

Tryptamines are a class of indole alkaloids known for their diverse biological and pharmacological activities.[11][12] 5-Benzyloxytryptamine is a valuable intermediate for synthesizing various 5-substituted tryptamines. It can be prepared from this compound via decarboxylation.

Expertise & Rationale: The Decarboxylation Pathway

The most direct route from an amino acid to its corresponding amine is decarboxylation—the removal of the carboxylic acid group as CO₂. While this can be achieved enzymatically with high selectivity using tryptophan decarboxylase enzymes,[13] a straightforward chemical method involves thermal decarboxylation in a high-boiling, inert solvent. Diphenylmethane is an excellent choice due to its high boiling point and ability to facilitate the reaction.[14]

Protocol: Thermal Decarboxylation to 5-Benzyloxytryptamine

This protocol is adapted from methods used for the decarboxylation of tryptophan.[14]

Materials:

  • This compound

  • Diphenylmethane (or another high-boiling solvent like diphenyl ether)

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Heating mantle

  • Benzene or Toluene

  • Dry Hydrogen Chloride (HCl) gas or a solution in a non-protic solvent

  • n-Hexane

Step-by-Step Methodology:

  • Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, create a suspension of this compound (1.0 eq) in diphenylmethane (approx. 20-40 times the weight of the amino acid).

  • Reaction: Gently heat the suspension to reflux under a steady stream of nitrogen. The evolution of carbon dioxide gas should be observed. Maintain reflux for 15-30 minutes or until gas evolution ceases.[14]

  • Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, 5-benzyloxytryptamine, will be dissolved in the diphenylmethane.

  • Salt Formation: Dilute the cooled reaction mixture with a non-polar solvent like benzene or toluene. Bubble dry HCl gas through the solution, or add a saturated solution of HCl in diethyl ether, to precipitate the product as its hydrochloride salt.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with n-hexane to remove the residual high-boiling solvent. The crude 5-benzyloxytryptamine hydrochloride can be further purified by recrystallization from a solvent system like ethanol/ethyl acetate.[14]

Self-Validation:

  • Characterization: Confirm the structure of the product by ¹H NMR (disappearance of the α-proton signal of the amino acid and appearance of new methylene proton signals for the ethylamine side chain) and Mass Spectrometry (ESI-MS) to confirm the expected molecular weight of the free base (m/z for [M+H]⁺ ≈ 267.15).

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Products start This compound end 5-Benzyloxytryptamine start->end Thermal Decarboxylation reagents Diphenylmethane Reflux (High Temp) byproduct CO₂ end->byproduct

Caption: Thermal decarboxylation of this compound.

References

Application Notes & Protocols: The Strategic Incorporation of 5-Benzyloxy-DL-tryptophan in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Abstract

Tryptophan and its derivatives are fundamental components in peptidomimetic and drug discovery research, offering unique structural and functional properties.[1][2] 5-Benzyloxy-DL-tryptophan is a synthetically modified amino acid that serves as a stable precursor to 5-hydroxytryptophan, a key intermediate in the biosynthesis of serotonin.[3][4] The benzyloxy group at the 5-position of the indole ring acts as a robust protecting group, preventing unwanted side reactions during peptide synthesis.[3] This guide provides an in-depth exploration of the strategic application of this compound in both solid-phase and solution-phase peptide synthesis, offering detailed protocols, mechanistic insights, and expert commentary for researchers, scientists, and drug development professionals.

Introduction: The Rationale for this compound

Peptide synthesis is a meticulous process requiring precise control over reactive functional groups to ensure high yield and purity.[5][6][7] The indole side chain of tryptophan is particularly susceptible to oxidation and electrophilic attack, especially under the acidic conditions frequently used for cleavage and deprotection in solid-phase peptide synthesis (SPPS).[8] While various strategies exist to protect the indole nitrogen, 5-Benzyloxy-tryptophan offers a distinct advantage: it allows for the stable incorporation of a 5-hydroxytryptophan surrogate into a peptide sequence.

The benzyloxy group is a benzyl-type ether protecting group that is stable to the basic conditions of Fmoc-deprotection and the moderately acidic conditions used to remove many other side-chain protecting groups, providing excellent orthogonality.[6][9] Its removal is typically achieved through strong acidolysis or catalytic hydrogenation, revealing the 5-hydroxyl moiety in the final peptide.[10]

This derivative is supplied as a DL-racemic mixture, which means it contains both the D- and L-enantiomers.[3] The use of a racemic mixture will result in the synthesis of a set of diastereomeric peptides. While this may be suitable for initial screening or studies investigating stereochemical effects, for most therapeutic applications, the enantiomerically pure L-form, 5-Benzyloxy-L-tryptophan, is required to ensure stereochemical integrity of the final peptide.[4][11]

Physicochemical Properties
PropertyValueReference
Chemical Name 2-amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid[3][12]
Molecular Formula C₁₈H₁₈N₂O₃[12][13][14]
Molecular Weight 310.35 g/mol [13][14]
CAS Number 6383-70-6 (DL-form)[12][13][14]
Appearance Crystalline solid[13]
Storage Store at -20°C, protect from light[15]

Core Principles of Application in Peptide Synthesis

The successful incorporation of any modified amino acid hinges on understanding its compatibility with the chosen synthesis strategy. The benzyloxy group on the tryptophan indole ring is considered a "permanent" or semi-permanent protecting group, designed to remain intact throughout the chain assembly and be removed only during the final cleavage step.[6]

cluster_0 Peptide Synthesis Cycle Start Start Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Expose N-terminal amine Washing_1 Washing Step (DMF) Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator) Washing_1->Coupling Washing_2 Washing Step (DMF) Coupling->Washing_2 Incorporate AA Washing_2->Deprotection Elongate Chain End Repeat or Final Cleavage Washing_2->End

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. This compound is incorporated during the "Coupling" step.

Application in Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides in a research setting.[16][17] The Fmoc/tBu strategy is predominant due to its use of milder reaction conditions compared to the Boc/Bzl strategy.[9][18]

Causality Behind Experimental Choices:

  • Resin Selection: The choice of resin dictates the C-terminal functionality. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is appropriate. For a C-terminal amide, a Rink Amide resin is used.[19]

  • Coupling Reagents: The carboxyl group of the incoming Fmoc-5-Benzyloxy-DL-tryptophan must be activated to form an amide bond with the N-terminal amine of the resin-bound peptide. Uronium/aminium salts like HBTU or phosphonium salts like PyBOP are highly efficient activators that minimize racemization, especially when used with an additive like HOBt.[20][21]

  • Orthogonality: The benzyloxy group is stable to the repeated treatments with 20% piperidine in DMF used to remove the temporary Nα-Fmoc group, ensuring the side chain remains protected throughout chain elongation.[6]

Application in Solution-Phase Peptide Synthesis (LPPS)

While less common for discovery, LPPS remains critical for large-scale synthesis of shorter peptides.[17][22] The core chemical reactions are similar to SPPS, but purification after each deprotection and coupling step is performed by extraction or crystallization, which can be challenging.[23][24]

In LPPS, a protecting group strategy like Boc/Bzl or Z/tBu is often employed.[17] this compound fits well within these schemes, as the benzyloxy group is typically removed under the same final deprotection conditions as other benzyl-type protecting groups (e.g., catalytic hydrogenation or strong acid).[10]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained laboratory personnel. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Manual SPPS Incorporation of Fmoc-5-Benzyloxy-DL-tryptophan

This protocol outlines a standard manual coupling cycle on a 0.1 mmol scale using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, 0.1 mmol substitution)

  • Fmoc-5-Benzyloxy-DL-tryptophan

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous, amine-free DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Reagents: 20% (v/v) piperidine in DMF

  • SPPS reaction vessel, shaker or rocker

Procedure:

  • Resin Swelling: Place the resin (0.1 mmol) in the reaction vessel. Add 5 mL of DMF and allow the resin to swell for at least 30 minutes.[16][19] Drain the solvent.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Add another 5 mL of 20% piperidine/DMF and agitate for 15 minutes. This two-step process ensures complete Fmoc removal.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-5-Benzyloxy-DL-tryptophan (3 eq., 0.3 mmol, 93.1 mg) and HBTU (2.9 eq., 0.29 mmol, 110 mg) in 2 mL of DMF.

  • Activation and Coupling: Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the coupling solution. The solution will typically change color (e.g., to yellow). Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. To monitor the reaction, a small sample of resin can be taken for a Kaiser test to check for free primary amines.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage, Deprotection, and Purification

This protocol describes the final step where the peptide is cleaved from the resin, and all side-chain protecting groups, including the 5-benzyloxy group, are removed.

cluster_1 Final Cleavage & Deprotection Start Peptidyl-Resin Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H₂O/EDT) Start->Cleavage Incubation Incubate 2-3 hours at Room Temperature Cleavage->Incubation Global Deprotection Filtration Filter to separate resin beads Incubation->Filtration Precipitation Precipitate crude peptide in cold diethyl ether Filtration->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Isolate crude product Final_Product Lyophilized Peptide with free 5-OH-Tryptophan Purification->Final_Product

Figure 2: Workflow for the final cleavage and deprotection of a synthetic peptide containing a 5-benzyloxy-tryptophan residue.

Materials:

  • Peptidyl-resin from Protocol 1

  • Reagent R Cleavage Cocktail: 90% TFA (Trifluoroacetic acid), 5% Thioanisole, 3% EDT (Ethanedithiol), 2% Anisole. CAUTION: TFA is highly corrosive. Thioanisole and EDT have strong, unpleasant odors.

  • Ice-cold diethyl ether

  • Centrifuge tubes, nitrogen or argon stream for drying

  • Reverse-Phase HPLC system for purification

Procedure:

  • Preparation: Wash the final peptidyl-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for 15 minutes.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin (approx. 5 mL for 0.1 mmol of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The strong acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The scavengers (thioanisole, EDT, anisole) trap reactive carbocations, preventing side reactions with sensitive residues like tryptophan and methionine.[8] The benzyloxy group is also cleaved under these strong acid conditions.[10]

  • Peptide Isolation: Filter the resin and collect the filtrate into a fresh centrifuge tube. Wash the resin twice with a small amount of fresh TFA, combining the filtrates.

  • Precipitation: Add the TFA solution dropwise into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether. Dry the crude peptide pellet under vacuum. Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative RP-HPLC.

  • Verification: Confirm the identity and purity of the final peptide containing 5-hydroxytryptophan using LC-MS and analytical HPLC.

Conclusion and Field-Proven Insights

The use of this compound is a specialized but powerful technique for incorporating a stable 5-hydroxytryptophan precursor into synthetic peptides. The benzyloxy protecting group offers the required stability and orthogonality for standard Fmoc-based SPPS. Researchers must remain cognizant of the racemic nature of the starting material and its implications for the final product mixture. For therapeutic applications, sourcing the enantiomerically pure L-isomer is paramount. The protocols provided herein represent a robust starting point, but optimization may be required depending on the specific peptide sequence, particularly for sequences prone to aggregation.[18]

References

Application Note: 5-Benzyloxy-DL-tryptophan as a Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan that has emerged as a cornerstone intermediate in medicinal chemistry and pharmaceutical research. By masking the hydroxyl group at the 5-position of the indole ring with a stable yet readily cleavable benzyl group, this compound provides a strategic advantage for complex multi-step syntheses. This application note details the physicochemical properties, synthesis, and critical applications of this compound, with a focus on its role in developing novel therapeutic agents, including inhibitors of the L-type amino acid transporter 1 (LAT1). Detailed protocols for its synthesis and subsequent chemical transformations are provided to guide researchers in leveraging this versatile building block.

Introduction: The Strategic Importance of a Protected Precursor

Tryptophan and its metabolites, particularly those in the serotonin pathway, are of immense interest in drug discovery due to their roles in neuropharmacology and other physiological processes.[1][2] 5-Hydroxytryptophan (5-HTP), the immediate precursor to serotonin, is a key molecule in this pathway.[3][4] However, the free hydroxyl group on the indole ring of 5-HTP presents a challenge in chemical synthesis, as it can interfere with reactions targeting other parts of the molecule.

This compound serves as an elegant solution to this problem. The benzyl ether at the 5-position acts as a robust protecting group, rendering the hydroxyl functionality inert during various synthetic transformations such as peptide couplings or side-chain modifications. This modification enhances the compound's solubility in organic solvents and provides a versatile handle for constructing diverse molecular architectures. Its utility spans the synthesis of bioactive peptides, peptidomimetics, and small molecule inhibitors targeting critical disease pathways.[5]

Physicochemical and Handling Properties

Proper characterization and handling are paramount for the successful use of any chemical intermediate. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2-amino-3-[5-(benzyloxy)-1H-indol-3-yl]propanoic acid--INVALID-LINK--[6]
CAS Number 1956-25-8 (DL-form); 6383-70-6 (DL-form, crystalline)--INVALID-LINK--[6][7]
Molecular Formula C₁₈H₁₈N₂O₃--INVALID-LINK--[7]
Molecular Weight 310.35 g/mol --INVALID-LINK--[6]
Appearance White to light yellow or light red powder/crystal--INVALID-LINK--
Solubility Soluble in some organic solvents like alcohols, ethers, and ketones.--INVALID-LINK--[5]
Storage Store at -20°C or in a cool (<15°C), dark place under an inert atmosphere.--INVALID-LINK--[8]
Handling Light and air sensitive. Avoid breathing dust and contact with skin/eyes.--INVALID-LINK--[5]

Core Application: A Scaffold for LAT1 Inhibitor Discovery

A prominent application of 5-benzyloxy-tryptophan is in the development of inhibitors for the L-type Amino Acid Transporter 1 (LAT1), an emerging and highly validated target in anticancer drug discovery.[9] LAT1 is overexpressed in many cancer cells and is responsible for transporting large neutral amino acids, which are essential for rapid cell growth and proliferation.

Research has shown that while other isomers like 4-, 6-, or 7-benzyloxy-L-tryptophan have negligible activity, 5-Benzyloxy-L-tryptophan is a moderately potent inhibitor of LAT1, with an IC₅₀ value of approximately 19 μM for blocking leucine uptake in HT-29 human colon carcinoma cells.[9] This makes it a valuable starting scaffold for structure-activity relationship (SAR) studies aimed at discovering more potent inhibitors.

Workflow for developing LAT1 inhibitors from 5-benzyloxy-tryptophan.

Experimental Protocols

The following protocols provide a framework for the synthesis and manipulation of 5-benzyloxy-tryptophan. While the topic specifies the DL-racemate, many biological applications utilize the pure L-enantiomer. The synthesis described here starts from 5-hydroxy-L-tryptophan and thus yields the L-enantiomer of the final product.

Protocol 1: Synthesis of 5-Benzyloxy-L-tryptophan (Hydrochloride Salt)

This protocol is adapted from established literature procedures for the protection and benzylation of 5-hydroxy-L-tryptophan.[9] The causality behind this multi-step process is to first protect the reactive amine and carboxylic acid groups, then install the benzyl ether, and finally deprotect the amino acid functionalities.

Synthetic pathway for 5-Benzyloxy-L-tryptophan.

Materials:

  • 5-Hydroxy-L-tryptophan

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Acetone, anhydrous

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • 4N HCl in 1,4-dioxane

  • Standard glassware for organic synthesis

Procedure:

  • Esterification and N-Protection:

    • Suspend 5-hydroxy-L-tryptophan in anhydrous MeOH and cool to 0°C.

    • Add SOCl₂ dropwise. Allow the mixture to warm to room temperature and stir for 18 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting crude methyl ester in anhydrous DCM, add DIEA, followed by Boc₂O. Stir at room temperature for 4 hours.

    • Perform an aqueous workup and purify by column chromatography to yield Nα-Boc-5-hydroxy-L-tryptophan methyl ester.[9]

  • Benzylation of the Phenolic Hydroxyl Group:

    • Dissolve the product from the previous step in anhydrous acetone.

    • Add Cs₂CO₃ and benzyl bromide.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain the fully protected intermediate.[9]

  • Saponification of the Methyl Ester:

    • Dissolve the benzylated intermediate in a mixture of THF and water (e.g., 2:1 ratio).

    • Cool the solution to 5°C and add LiOH·H₂O.

    • Stir for 18 hours at 5°C.

    • Acidify the mixture to pH 2-3 with 1N HCl and extract the product.[9]

  • N-Boc Deprotection:

    • Dissolve the resulting carboxylic acid in 4N HCl in 1,4-dioxane.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to yield the final product, 5-benzyloxy-L-tryptophan hydrochloride, as a solid.[9] The overall yield for this 5-step sequence is approximately 50%.[9]

Protocol 2: Deprotection to Reveal the 5-Hydroxy Group

The removal of the benzyl group is a critical final step in many synthetic routes to afford the desired 5-hydroxy-tryptophan derivative. Catalytic hydrogenation is the most common and efficient method.

Causality: This step is essential to unmask the biologically active 5-hydroxy functionality. Palladium on carbon (Pd/C) is an excellent catalyst that facilitates the cleavage of the benzyl C-O bond by reacting with hydrogen gas, producing the free phenol and toluene as a byproduct.

General scheme for benzyl group deprotection via hydrogenation.

Materials:

  • 5-Benzyloxy-tryptophan containing substrate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the 5-benzyloxy-tryptophan derivative in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under an H₂ atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent.

  • Concentrate the combined filtrates under reduced pressure to obtain the deprotected 5-hydroxy-tryptophan derivative.

Self-Validation Insight: The choice of deprotection method is critical. While hydrogenation is clean and effective, it is incompatible with other reducible functional groups (e.g., alkynes, alkenes, some nitro groups). In such cases, alternative methods like treatment with strong acids (e.g., trifluoroacetic acid) or transfer hydrogenation may be required.[10][11]

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool that unlocks synthetic pathways to complex and novel drug candidates. Its stability, coupled with the reliable chemistry for its introduction and removal, makes it an invaluable intermediate for researchers. As demonstrated by its application in the development of LAT1 inhibitors, this compound serves as a validated starting point for creating next-generation therapeutics. The protocols and data presented herein provide a robust foundation for scientists and drug development professionals to integrate this compound into their research programs effectively.

References

Application Note: High-Throughput Analytical Strategies for the Quantification and Chiral Separation of 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides comprehensive, validated analytical methods for the detection, quantification, and chiral separation of 5-Benzyloxy-DL-tryptophan, a key synthetic intermediate in pharmaceutical research and development.[1][2][3] Recognizing the critical need for robust and reliable analytical oversight in drug synthesis, this document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and foundational spectroscopic techniques. A validated chiral HPLC method is presented to resolve the D- and L-enantiomers, a crucial step for ensuring stereochemical purity. These protocols are designed for researchers, quality control analysts, and drug development professionals, offering a framework for method implementation and validation in accordance with industry standards.[4][5]

Introduction: The Analytical Imperative for this compound

This compound (MW: 310.36 g/mol , Formula: C₁₈H₁₈N₂O₃) is a synthetic derivative of the essential amino acid tryptophan, distinguished by a benzyloxy group at the 5-position of the indole ring.[1][2][3][6] This modification makes it a versatile building block in medicinal chemistry, particularly in the synthesis of novel bioactive compounds and peptidomimetics where the benzyloxy group serves as a protecting group.[2]

The efficacy, safety, and regulatory compliance of pharmaceutical products hinge on the meticulous characterization of such intermediates.[4][5] Accurate quantification is essential for reaction monitoring and yield calculation, while the resolution of its racemic (DL) nature is critical, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] This guide establishes a self-validating analytical framework, grounded in established scientific principles, to ensure data integrity throughout the development lifecycle.[4][5]

Foundational Physicochemical & Spectroscopic Characterization

A baseline understanding of the molecule's properties informs all subsequent chromatographic method development.

Chemical Structure & Properties
  • IUPAC Name: 2-amino-3-[5-(phenylmethoxy)-1H-indol-3-yl]propanoic acid[6]

  • CAS Number: 1956-25-8[6]

  • Molecular Weight: 310.36 g/mol [3]

  • Molecular Formula: C₁₈H₁₈N₂O₃[3]

UV-Visible Spectroscopy

The indole moiety inherent in the tryptophan structure is the primary chromophore.

  • Principle: The conjugated π-system of the indole ring absorbs ultraviolet light. Based on data for tryptophan and its derivatives, a characteristic absorption maximum (λmax) is expected in the 275-285 nm range.[7][8] This property is leveraged for quantitative analysis using HPLC with a UV detector.

  • Protocol:

    • Prepare a 10 µg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

    • Use a quartz cuvette with a 1 cm path length.

    • Scan the solution from 200 nm to 400 nm using a UV-Vis spectrophotometer, with the solvent mixture as a blank.

    • Identify the wavelength of maximum absorbance (λmax). This λmax should be used for the HPLC-UV method.

Infrared (IR) Spectroscopy

IR spectroscopy is valuable for confirming the identity and presence of key functional groups.

  • Principle: Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. This provides a molecular "fingerprint."

  • Expected Characteristic Peaks:

    • ~3400 cm⁻¹: N-H stretch (indole ring)

    • ~3000-3100 cm⁻¹: Aromatic C-H stretch

    • ~2900-3000 cm⁻¹: Aliphatic C-H stretch

    • ~1600-1700 cm⁻¹: C=O stretch (carboxylic acid)

    • ~1580, 1490, 1450 cm⁻¹: C=C stretching (aromatic rings)

    • ~1250 cm⁻¹: C-O stretch (ether linkage of benzyloxy group)

    • ~1000-1100 cm⁻¹: C-N stretch

Quantitative Analysis by Reversed-Phase HPLC-UV

This method is designed for the routine quantification of this compound in samples such as reaction mixtures or purity assessments.

Scientific Rationale

Reversed-phase HPLC is the method of choice due to the nonpolar character imparted by the indole and benzyl groups. A C18 stationary phase provides a hydrophobic surface for interaction. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), allows for the elution of the analyte. Formic or acetic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[9] Detection is achieved by monitoring the UV absorbance at the predetermined λmax.

Experimental Protocol

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter through 0.22 µm Syringe Filter Sample->Filter Standard Prepare Calibration Standards (1-100 µg/mL) Standard->Filter Injector Autosampler (10 µL injection) Filter->Injector Inject into HPLC Column C18 Column (4.6 x 150 mm, 5 µm) Injector->Column Pump Isocratic Pump Pump->Injector Detector UV Detector (λ @ 280 nm) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Signal Output Calibration Generate Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantify Quantify Sample Concentration Calibration->Quantify

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry-standard reversed-phase column providing good resolution and efficiency for molecules of this polarity.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic AcidThe organic/aqueous ratio is optimized for adequate retention. Formic acid ensures the analyte is in a single protonation state for sharp, reproducible peaks.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 280 nmTryptophan's indole ring provides strong absorbance near this wavelength, offering high sensitivity.[7][8]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient for elution of the analyte and any common impurities.
Method Validation Parameters

This protocol must be validated according to ICH Q2(R1) guidelines to ensure its suitability.

Parameter Acceptance Criteria Typical Procedure
Specificity Peak is free from interference at the retention time of the analyte.Analyze blank, placebo (if applicable), and spiked samples. Peak purity analysis via PDA detector.
Linearity R² ≥ 0.999Prepare 5-7 calibration standards across the expected range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.
Accuracy 98.0% - 102.0% recoveryAnalyze samples spiked with known concentrations of analyte at three levels (low, medium, high).
Precision (RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: 6 injections of the same sample. Intermediate: Analysis on different days, by different analysts.
LOD & LOQ Signal-to-Noise: LOD ≈ 3:1, LOQ ≈ 10:1Determined by serial dilution of a low-concentration standard.

Chiral Separation of D- and L-Enantiomers by HPLC

As this compound is a racemate, separating the enantiomers is critical for advanced drug development.

Scientific Rationale

Enantiomers have identical physical properties in a non-chiral environment, necessitating a chiral environment for separation. This is achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. Ligand exchange chromatography is a powerful technique for resolving amino acid enantiomers.[2] In this method, a chiral ligand (e.g., L-isoleucine) and a metal ion (e.g., Cu²⁺) are added to the mobile phase.[4] They form diastereomeric complexes with the D- and L-enantiomers of the analyte. These transient complexes have different stabilities and affinities for the stationary phase, leading to different retention times and thus, separation.[2][4]

Experimental Protocol

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample Dissolve Racemic Sample in Water/Methanol Filter Filter through 0.22 µm Syringe Filter Sample->Filter Injector Autosampler (10 µL injection) Filter->Injector Inject into HPLC Column C18 Column (4.6 x 250 mm, 5 µm) Injector->Column Pump Isocratic Pump Pump->Injector Detector UV Detector (λ @ 280 nm) Column->Detector Chromatogram Acquire Chromatogram (Two separated peaks) Detector->Chromatogram Signal Output Resolution Calculate Resolution (Rs) Rs > 1.5 Chromatogram->Resolution Purity Determine Enantiomeric Purity (% Area) Resolution->Purity

Parameter Condition Rationale
Column C18, 4.6 x 250 mm, 5 µm particle sizeA longer column is often used for chiral separations to improve resolution.[4]
Mobile Phase Water : Methanol (90:10 v/v) containing 10 mM L-Isoleucine and 5 mM Cupric Sulfate, pH adjusted to 4.5The chiral selector (L-Isoleucine) and metal ion (Cu²⁺) form diastereomeric complexes with the analyte enantiomers, enabling separation on a standard C18 column.[4]
Flow Rate 0.8 - 1.0 mL/minMay require optimization to balance resolution and run time.
Column Temp. 25 °CTemperature can significantly impact chiral recognition; tight control is essential for reproducibility.[4]
Detection UV at 280 nmProvides sensitive detection for both enantiomers.[4]

High-Sensitivity Analysis by LC-MS/MS

For trace-level quantification or analysis in complex matrices (e.g., biological fluids), LC-MS/MS provides unparalleled sensitivity and specificity.

Scientific Rationale

LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and enters the mass spectrometer. In the first quadrupole (Q1), the protonated molecule (precursor ion) is selected. This ion is then fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.

For this compound (C₁₈H₁₈N₂O₃), the predicted protonated molecule [M+H]⁺ has an exact mass of 311.1390 . Based on known fragmentation patterns of tryptophan derivatives, the primary fragmentation occurs at the N-Cα bond of the amino acid side chain.[11] A characteristic fragment would be the loss of the amino acid backbone, leading to an ion representing the substituted indole moiety.

Predicted Fragmentation and MRM Transitions

MS_Fragmentation cluster_frags Predicted Product Ions parent Precursor Ion [M+H]⁺ m/z = 311.14 frag1 [M+H - HCOOH - NH₃]⁺ m/z = 248.11 (Loss of side chain) parent->frag1 CID frag2 [M+H - C₉H₁₀NO₂]⁺ m/z = 130.07 (Indole methylene ion) parent->frag2 CID

Parameter Value Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic amino group readily accepts a proton, making positive mode ionization highly efficient.
Precursor Ion (Q1) m/z 311.14The protonated molecular ion [M+H]⁺.
Product Ion 1 (Q3) m/z 248.11 (Quantifier)Predicted major fragment corresponding to the loss of the amino acid side chain (as formic acid and ammonia).
Product Ion 2 (Q3) m/z 130.07 (Qualifier)This fragment is characteristic of the tryptophan side chain (3-methylene-indole positive ion), providing high specificity.[12]
Cone Voltage 15-25 VNeeds to be optimized to maximize precursor ion intensity without causing in-source fragmentation.[10]
Collision Energy 10-30 eVRequires optimization to achieve the ideal fragmentation pattern and intensity for the selected product ions.
Sample Preparation for Synthesis Reaction Monitoring
  • Quench Reaction: Withdraw 100 µL of the reaction mixture. Quench immediately in 900 µL of cold acetonitrile to stop the reaction and precipitate catalysts/salts.

  • Vortex & Centrifuge: Vortex the sample for 30 seconds. Centrifuge at 14,000 x g for 10 minutes to pellet solids.

  • Dilute: Transfer the supernatant to a new tube. Perform a 1:100 serial dilution into the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter: Filter the final diluted sample through a 0.22 µm PTFE syringe filter into an LC vial for analysis.[13]

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded framework for the comprehensive analysis of this compound. The quantitative HPLC-UV method offers a reliable solution for routine analysis, while the chiral HPLC method enables critical enantiomeric purity assessment. For applications demanding the highest sensitivity and specificity, the LC-MS/MS method provides a powerful tool for trace-level detection. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable, and defensible analytical data, supporting accelerated and compliant drug development programs.

References

Application Note and Protocol: HPLC Analysis of Tryptophan Derivatives like 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of tryptophan derivatives, with a specific focus on 5-Benzyloxy-DL-tryptophan. Tryptophan and its derivatives are crucial in pharmaceutical and biological research, necessitating robust analytical methods for their quantification and characterization.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, offering insights into method development, system suitability, and practical troubleshooting. Furthermore, it addresses the specific challenge of chiral separation for DL-racemic mixtures. The protocols provided are designed for researchers, scientists, and drug development professionals, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Tryptophan Derivative Analysis

Tryptophan, an essential amino acid, is a precursor to numerous bioactive compounds, including the neurotransmitter serotonin and the hormone melatonin.[1][3] Its derivatives, such as this compound, are of significant interest in drug discovery and development due to their potential therapeutic applications.[4] Accurate and precise analytical methods are paramount for determining the purity, stability, and concentration of these compounds in various matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of amino acids and their derivatives.[5][6] Reversed-phase HPLC, in particular, is widely employed due to its efficiency in separating compounds with varying hydrophobicities.[5][7] The indole ring in tryptophan and its derivatives allows for sensitive detection using UV or fluorescence detectors.[8][9]

This compound is a modified amino acid utilized in biochemical research.[10] Its structure includes a bulky benzyloxy group, which significantly influences its chromatographic behavior. As a DL-racemic mixture, the separation of its enantiomers is a critical consideration, often requiring specialized chiral stationary phases.[11][12][13]

Foundational Principles: Causality in Method Design

The selection of an appropriate HPLC method is dictated by the physicochemical properties of the analyte. For this compound, its aromatic nature and the presence of the benzyloxy group make it suitable for reversed-phase chromatography.

Column Selection: The Core of Separation

A C18 (octadecylsilyl) column is the stationary phase of choice for this application. The non-polar C18 chains interact with the hydrophobic indole and benzyl moieties of the analyte, providing effective retention and separation from polar impurities. The choice of a specific C18 column (e.g., particle size, pore size, and end-capping) will impact resolution and analysis time. Smaller particle sizes (e.g., <3 µm) can offer higher efficiency and faster separations.[14]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a critical parameter for achieving optimal separation. A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Aqueous Buffer: The pH of the aqueous buffer influences the ionization state of the amino and carboxylic acid groups of the tryptophan derivative. Operating at a pH around neutrality (e.g., pH 6-7) ensures that the carboxylic acid is deprotonated and the amino group is protonated, leading to consistent retention.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, resulting in better peak shapes and lower backpressure. The gradient starts with a lower concentration of the organic modifier to allow for the retention of the analyte and gradually increases to elute the compound.

Detection Method: Visualizing the Analyte

The indole ring of tryptophan derivatives exhibits strong UV absorbance, making UV detection a straightforward and robust method.[8] The maximum absorbance is typically observed around 280 nm.[8] For enhanced sensitivity and selectivity, especially at low concentrations, fluorescence detection can be employed, with excitation around 280 nm and emission around 350 nm.[1][15][16]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the achiral analysis of this compound using RP-HPLC with UV detection.

Materials and Reagents
  • This compound standard (purity >98%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium acetate in water, pH adjusted to 6.5 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in a 1:1 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the initial mobile phase composition as the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 6.5
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A: Buffered Aqueous, B: Acetonitrile) hplc_system Equilibrate HPLC System with Initial Mobile Phase prep_mobile_phase->hplc_system prep_standard Prepare Standard Stock Solution (1 mg/mL) prep_working Prepare Working Standards (1-100 µg/mL) hplc_inject Inject Sample (10 µL) prep_working->hplc_inject hplc_system->hplc_inject hplc_run Run Gradient Elution hplc_inject->hplc_run hplc_detect Detect at 280 nm hplc_run->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calibrate Construct Calibration Curve data_integrate->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify

Caption: Workflow for HPLC analysis of this compound.

Chiral Separation of DL-Tryptophan Derivatives

Since this compound is a racemic mixture, separating the D- and L-enantiomers is often necessary, particularly in pharmaceutical applications where enantiomers can have different pharmacological activities.

Chiral Stationary Phases (CSPs)

Direct separation of enantiomers can be achieved using a chiral stationary phase.[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are commonly used for the chiral resolution of amino acids.[12][17]

Protocol for Chiral Separation

This protocol provides a starting point for the chiral separation of this compound. Method optimization will likely be required.

ParameterCondition
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based, 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Note: The choice of mobile phase for chiral separations is highly dependent on the specific CSP used. Refer to the column manufacturer's guidelines for initial screening conditions.

Data Interpretation and System Suitability

System Suitability Parameters

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD of peak area for 6 replicate injections) ≤ 2.0%
Calibration and Quantification

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The linearity of the method should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999. The concentration of this compound in unknown samples is then determined from the calibration curve.

Troubleshooting Common HPLC Issues

IssuePotential CauseSuggested Solution
Peak Tailing - Column degradation- Secondary interactions with silanol groups- Inappropriate mobile phase pH- Replace the column- Use an end-capped column or add a competing base to the mobile phase- Adjust mobile phase pH to ensure complete ionization or suppression of the analyte
Broad Peaks - Large injection volume- Column contamination or void- High dead volume in the system- Reduce injection volume- Wash or replace the column- Check and minimize tubing lengths and connections
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate- Temperature variations- Ensure proper pump performance and mobile phase degassing- Use a column oven for temperature control
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents- Implement a needle wash step in the autosampler program

Conclusion

This application note provides a robust and reliable RP-HPLC method for the analysis of this compound. The detailed protocol, from sample preparation to data analysis, serves as a practical guide for researchers in the pharmaceutical and life sciences fields. The inclusion of guidelines for chiral separation and a comprehensive troubleshooting section further enhances the utility of this document. Adherence to the principles of method validation and system suitability will ensure the generation of accurate and reproducible data, which is critical for advancing scientific research and drug development.

References

Application Note: Quantitative Analysis of Tryptophan Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Crossroads of Tryptophan Metabolism

Tryptophan, an essential amino acid, serves as a critical precursor for the synthesis of proteins and several physiologically vital compounds. Beyond its role in protein synthesis, which accounts for less than 1% of its dietary intake, tryptophan is primarily metabolized through two major pathways: the kynurenine pathway and the serotonin pathway[1]. Over 95% of dietary tryptophan is catabolized via the kynurenine pathway, leading to the production of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions, and a series of bioactive metabolites collectively known as kynurenines[2][3]. The remaining tryptophan is shunted towards the synthesis of the neurotransmitter serotonin and the neurohormone melatonin[4].

The balance between these two pathways is of profound physiological and pathological significance. The kynurenine pathway is intricately linked to the immune system and inflammatory responses.[3][5] Pro-inflammatory cytokines can upregulate the rate-limiting enzymes of this pathway, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), thereby diverting tryptophan away from serotonin production.[4][5] This "kynurenine shunt" has been implicated in the pathophysiology of several conditions, including neurodegenerative diseases, cancer, and depression[3][5]. Consequently, the accurate quantification of tryptophan and its metabolites is paramount for researchers and drug development professionals seeking to understand disease mechanisms and identify novel therapeutic targets.

This application note provides a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of key tryptophan metabolites in biological matrices. The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Tryptophan Metabolic Pathways

The intricate network of tryptophan metabolism is initiated by the conversion of tryptophan to either N-formylkynurenine via the kynurenine pathway or 5-hydroxytryptophan in the serotonin pathway. The subsequent enzymatic steps generate a diverse array of metabolites with distinct biological functions.

Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway (>95%) cluster_serotonin Serotonin Pathway (<5%) TRP Tryptophan IDO_TDO IDO/TDO TRP->IDO_TDO HTP 5-Hydroxytryptophan TRP->HTP KYN Kynurenine IDO_TDO->KYN KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA AA Anthranilic Acid KYN->AA HK 3-Hydroxykynurenine KYN->HK XA Xanthurenic Acid HK->XA HAA 3-Hydroxyanthranilic Acid HK->HAA QUIN Quinolinic Acid (Neurotoxic) HAA->QUIN NAD NAD+ QUIN->NAD SERO Serotonin (5-HT) HTP->SERO HIAA 5-HIAA SERO->HIAA MEL Melatonin SERO->MEL

Caption: Major metabolic pathways of tryptophan.

Experimental Workflow: A Validated Approach

The quantification of tryptophan metabolites by LC-MS/MS necessitates a meticulous workflow to ensure accuracy, precision, and reproducibility. The following diagram outlines the key stages of the analytical process, from sample receipt to data analysis.

LCMS_Workflow Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standards Sample->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep Centrifuge Centrifugation Prep->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Processing Data Processing & Quantification Data->Processing Report Report Generation Processing->Report

Caption: General workflow for LC-MS/MS analysis.

Protocol 1: Sample Preparation from Human Plasma

The accurate measurement of low-concentration metabolites in complex biological matrices like plasma requires an efficient sample preparation strategy to remove interfering substances, primarily proteins.[1] Protein precipitation is a rapid and effective method for this purpose.

Rationale for Method Selection:

  • Protein Precipitation: This technique is chosen for its simplicity, speed, and ability to handle a large number of samples, making it ideal for high-throughput analysis. While solid-phase extraction (SPE) can offer cleaner extracts, it is more time-consuming and can introduce variability in recovery.[6][7]

  • Methanol as Precipitation Solvent: Methanol is selected as the precipitating agent due to its efficiency in denaturing and precipitating plasma proteins while keeping the majority of tryptophan metabolites in solution.[8] Acidic precipitants like trichloroacetic acid (TCA) or perchloric acid (PCA) can be used, but they may cause degradation of acid-labile indole derivatives.[1]

  • Use of Deuterated Internal Standards: The inclusion of stable isotope-labeled internal standards (SIL-IS) for each analyte is crucial.[7] SIL-IS co-elute with their corresponding unlabeled analytes and experience similar matrix effects and ionization suppression, allowing for accurate correction and quantification.[7]

Materials:

  • Human plasma (collected in EDTA tubes)

  • Methanol (LC-MS grade)

  • Deuterated internal standard stock solutions (e.g., Tryptophan-d5, Kynurenine-d4, etc.)[9]

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Vortex mixer

Step-by-Step Protocol:

  • Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation of metabolites.

  • Prepare Internal Standard Working Solution: Prepare a working solution of the internal standards in methanol at a concentration that will result in a robust signal in the final sample.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spiking with Internal Standard: Add 10 µL of the internal standard working solution to the plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. The ratio of methanol to plasma should be at least 3:1 (v/v) to ensure efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[8]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis, being cautious not to disturb the protein pellet.

Protocol 2: LC-MS/MS Analysis

The separation and detection of tryptophan metabolites are achieved using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Parameter Selection:

  • Reversed-Phase Chromatography: A C18 column is a common choice for separating the structurally diverse tryptophan metabolites.[7][10] However, for more polar metabolites, a pentafluorophenyl (PFP) column can provide better retention and separation.[6][11]

  • Gradient Elution: A gradient elution with an aqueous mobile phase containing a small amount of acid (e.g., formic acid) and an organic mobile phase (e.g., acetonitrile or methanol) is employed to effectively separate analytes with a wide range of polarities.[10][11] Formic acid aids in the protonation of the analytes in the positive ion mode, enhancing their ionization efficiency.[12]

  • Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer operating in MRM mode provides high selectivity and sensitivity.[6][10] In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interferences from the complex biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min (2% B), 1-8 min (2-80% B), 8-9 min (80% B), 9-9.1 min (80-2% B), 9.1-12 min (2% B)

MS/MS Conditions (Example for Selected Metabolites in Positive ESI Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tryptophan205.1188.115
Kynurenine209.1192.112
Kynurenic Acid190.1144.120
3-Hydroxykynurenine225.1208.114
Quinolinic Acid168.1124.118
Serotonin177.1160.115
5-HIAA192.1146.117
Tryptophan-d5 (IS)210.1192.115
Kynurenine-d4 (IS)213.1196.112

Note: The optimal collision energies and product ions should be determined for each specific instrument.[6][13]

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[14] The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[14][15][16]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. This includes intra-day and inter-day precision.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The linearity and range of the curve are assessed.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The chemical stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

  • Matrix Effect: The alteration of ionization efficiency by the co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

Data Analysis and Quantification

The concentration of each tryptophan metabolite is determined by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard is plotted against the concentration of the analyte. A linear regression analysis is then used to determine the concentration of the analytes in the unknown samples.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of tryptophan and its key metabolites in biological matrices. The combination of a streamlined sample preparation protocol, optimized chromatographic separation, and highly selective and sensitive tandem mass spectrometry detection allows for the accurate measurement of these critical biomarkers. Adherence to rigorous method validation principles ensures the generation of high-quality data, which is essential for advancing our understanding of the role of tryptophan metabolism in health and disease and for the development of novel therapeutic interventions.

References

Application Notes & Protocols: 5-Benzyloxy-DL-tryptophan in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction: A Chemically Protected Precursor for Serotonin Modulation

5-Benzyloxy-DL-tryptophan is a synthetic, crystalline derivative of the essential amino acid DL-tryptophan.[1] In the landscape of neuroscience research, direct manipulation of neurotransmitter systems is a cornerstone of functional investigation. Serotonin (5-hydroxytryptamine, 5-HT), a key monoamine neurotransmitter, is implicated in a vast array of physiological and behavioral processes, including mood, sleep, appetite, and cognition.[2][3] Consequently, tools that allow for the controlled modulation of serotonergic activity are invaluable.

The synthesis of serotonin from its natural precursor, L-tryptophan, is a tightly regulated, two-step enzymatic process.[4] The first and rate-limiting step is the conversion of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[5][6] 5-HTP is then rapidly converted to serotonin by aromatic L-amino acid decarboxylase (AADC).[7] While direct administration of L-tryptophan or 5-HTP can increase serotonin levels, each has limitations.[8][9] L-tryptophan is subject to competitive transport across the blood-brain barrier and can be shunted into other metabolic pathways, such as kynurenine production.[3][6] 5-HTP, while bypassing the rate-limiting step, can cause peripheral side effects due to its conversion to serotonin outside the central nervous system (CNS).[10][11]

This compound offers a unique approach. The "benzyloxy" group attached at the 5-position of the indole ring acts as a protective shield. This chemical modification prevents direct enzymatic action by TPH. It is hypothesized that after administration, metabolic processes cleave this protective group, yielding 5-hydroxy-DL-tryptophan (the racemic form of 5-HTP), which then serves as a direct precursor for serotonin synthesis.[12] This prodrug-like strategy allows for a potentially more controlled and sustained elevation of the serotonin precursor pool within the CNS. This document provides a comprehensive guide to the application of this compound in neuroscience research, detailing its mechanism, experimental design considerations, and validated protocols.

II. Biochemical Profile and Mechanism of Action

A. Physicochemical Properties

A clear understanding of the compound's properties is critical for proper handling and experimental design.

PropertyValueSource
Molecular Formula C18H18N2O3[1][13]
Molecular Weight 310.36 g/mol [1][13]
Appearance White to light yellow crystalline powder[14]
Storage -20°C, protect from light, store desiccated[13]
Solubility Soluble in organic solvents like alcohols, ethers, and ketones. Sparingly soluble in aqueous buffers.

Scientist's Note: The poor aqueous solubility is a critical consideration for in vivo studies. A common strategy is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or PBS. However, the final concentration of the organic solvent must be carefully controlled to avoid toxicity.

B. Proposed Metabolic Pathway

The utility of this compound hinges on its biotransformation into a usable serotonin precursor. The benzyloxy group is a well-known protecting group in organic synthesis, often removed by catalytic hydrogenation. In vivo, this cleavage is likely accomplished by metabolic enzymes, yielding 5-hydroxytryptophan (5-HTP) and toluene. The resulting 5-HTP is then decarboxylated to form serotonin.

G cluster_0 Systemic Circulation / CNS A This compound (Administered) B Metabolic Cleavage (e.g., by Cytochrome P450 enzymes) A->B Biotransformation C 5-Hydroxy-DL-tryptophan (5-HTP) B->C D Aromatic L-Amino Acid Decarboxylase (AADC) C->D Rate-limiting for this step E Serotonin (5-HT) D->E F Monoamine Oxidase (MAO) E->F Degradation G 5-HIAA (Metabolite) F->G

Caption: Proposed metabolic conversion of this compound to serotonin.

Rationale for Use: By providing a protected form of 5-HTP, this compound may offer a more sustained release of the precursor compared to direct 5-HTP administration. This could potentially lead to a more stable increase in serotonin synthesis, avoiding the sharp peaks and troughs that can result from bolus injections of 5-HTP.[9]

III. Applications in Neuroscience Research Models

This compound can be employed as a tool to investigate the role of the serotonin system in various physiological and pathological states.

  • In Vivo Models: Administration to animal models (e.g., mice, rats) can be used to study the behavioral and physiological consequences of increased serotonin synthesis. This is relevant for models of:

    • Depression and Anxiety

    • Sleep Regulation[15]

    • Appetite and Binge Eating[11]

    • Pain Perception

  • In Vitro Models: While less common, it could be used in cell culture or brain slice preparations to study the downstream effects of enhanced serotonin release in a controlled environment, provided the cells or tissue possess the necessary metabolic enzymes to cleave the benzyloxy group.

IV. Detailed Experimental Protocols

Protocol 1: In Vivo Administration for Behavioral Studies in Rodents

This protocol provides a framework for administering this compound to mice to assess its effects on a behavioral paradigm, such as the forced swim test (FST) or open field test (OFT).

A. Materials

  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 0.9% Saline

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Syringes (1 mL) and needles (e.g., 27G)

  • Animal scale

B. Vehicle Preparation (Self-Validating Control)

  • Rationale: A vehicle control group is essential to ensure that any observed effects are due to the compound itself and not the solvent used for administration.

  • Prepare a 5% DMSO in saline solution. For 10 mL of vehicle, add 500 µL of DMSO to 9.5 mL of sterile 0.9% saline.

  • Vortex thoroughly to mix. This solution will be administered to the control group of animals.

C. Drug Preparation and Administration

  • Dose Calculation: Determine the desired dose in mg/kg. A starting point for exploratory studies might be in the range of 25-100 mg/kg.

  • Weighing: Accurately weigh the required amount of this compound. For example, for a 50 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g (0.25 mL total), you would need 1.25 mg of the compound.

  • Solubilization:

    • Add the weighed compound to a microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. For the example above, you might start with 12.5 µL of DMSO (to achieve a final 5% concentration).

    • Vortex vigorously. Gentle warming or brief sonication can aid dissolution.

    • Once fully dissolved, add the appropriate volume of sterile saline to reach the final desired concentration and volume. In this example, add 237.5 µL of saline.

    • Vortex again to ensure a homogenous solution.

  • Administration:

    • Weigh the animal immediately before injection to confirm the dose volume.

    • Administer the solution via intraperitoneal (i.p.) injection.

    • Administer an equivalent volume of the vehicle solution to the control animals.

  • Timing: The timing between administration and behavioral testing is critical. A pilot study is recommended to determine the optimal time window (e.g., testing at 30, 60, and 120 minutes post-injection) to capture the peak effect.

Protocol 2: Quantification of Serotonin and Metabolites in Brain Tissue

To validate that this compound administration leads to an increase in central serotonin, it is crucial to measure the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a classic and reliable method for this purpose.[16]

A. Materials

  • Brain tissue (e.g., hippocampus, prefrontal cortex) from treated and control animals

  • Homogenization Buffer: 0.1 M Perchloric acid (PCA) with 0.02% EDTA

  • Liquid Nitrogen

  • Centrifugal micro-homogenizer

  • Refrigerated centrifuge

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

  • Standards for 5-HT and 5-HIAA

B. Sample Preparation (Protein Precipitation)

  • Rationale: Proteins in the tissue sample can interfere with the chromatographic separation and must be removed. Perchloric acid is an effective agent for protein precipitation.[16]

  • Dissect the brain region of interest on an ice-cold plate immediately following euthanasia.

  • Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Weigh the frozen tissue.

  • Add 10 volumes of ice-cold homogenization buffer (e.g., 100 mg tissue in 1 mL buffer).

  • Homogenize the tissue thoroughly using a micro-homogenizer on ice.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[17]

  • Carefully collect the supernatant, which contains the analytes. The pellet contains precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

C. HPLC-ED Analysis

  • Method Development: An appropriate mobile phase and electrochemical detector potential must be optimized. A common mobile phase consists of a citrate-phosphate buffer, methanol, and an ion-pairing agent.

  • Standard Curve: Prepare a series of standards of known concentrations for 5-HT and 5-HIAA to generate a standard curve for quantification.

  • Injection: Inject the prepared samples and standards onto the HPLC system.

  • Data Analysis: Identify and quantify the peaks for 5-HT and 5-HIAA in the samples by comparing their retention times and peak areas to those of the standards. Results are typically expressed as ng/mg of tissue.

References

Application Notes and Protocols: 5-Benzyloxy-DL-tryptophan in the Development of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, distinguished by a benzyl group protecting the hydroxyl function at the 5-position of the indole ring.[1] This modification renders it a highly versatile and valuable building block in medicinal chemistry and drug discovery. The benzyloxy group serves as a robust protecting group, enabling selective chemical transformations at other positions of the tryptophan scaffold, and its presence influences the molecule's physicochemical properties, such as solubility in organic solvents.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its application as a key precursor for serotonin pathway modulators, a protected building block in solid-phase peptide synthesis (SPPS), a scaffold for novel heterocyclic compounds, and as an investigational inhibitor of the L-type Amino Acid Transporter 1 (LAT1). Detailed, field-proven protocols are provided to facilitate its practical application in the laboratory.

Introduction: The Strategic Advantage of this compound

Tryptophan and its metabolites are central to numerous physiological processes, making its structural core, the indole ring, a privileged scaffold in pharmacology.[2] However, the native tryptophan molecule possesses multiple reactive sites—the carboxylic acid, the amine, and the indole ring—which complicates its direct use in complex multi-step syntheses.

This compound emerges as a solution to this challenge. It is, in essence, a protected version of 5-hydroxytryptophan (5-HTP), a direct metabolic precursor to the neurotransmitter serotonin.[2] The benzyl (Bzl) group at the 5-hydroxy position offers two key advantages:

  • Chemical Inertness: The benzyl ether is stable under a wide range of reaction conditions, including those used for peptide coupling and other functional group manipulations, preventing unwanted side reactions at the 5-position.[3]

  • Facile Cleavage: The benzyl group can be cleanly and efficiently removed under mild reductive conditions, typically through catalytic hydrogenation, to unmask the 5-hydroxy group at a desired stage in the synthesis.[4][5]

These attributes make this compound an indispensable tool for systematically designing and synthesizing complex bioactive molecules, from peptide analogs to novel small-molecule therapeutics.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid[6]
CAS Number 1956-25-8; 6383-70-6[7][8]
Molecular Formula C₁₈H₁₈N₂O₃[6]
Molecular Weight 310.35 g/mol [6][7]
Appearance White to off-white crystalline powder-
Solubility Soluble in alcohol, limited solubility in water[9]

Storage and Handling: Store desiccated at -20°C and protect from light to ensure long-term stability and prevent degradation.[10] Handle in a well-ventilated area using standard personal protective equipment (PPE).

Core Application I: Precursor for Serotonin Pathway Analogs

Scientific Rationale: The serotonin (5-hydroxytryptamine, 5-HT) synthesis pathway is a critical target for neurological and psychiatric drug development. The rate-limiting step is the conversion of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase.[2] this compound serves as a synthetic equivalent of 5-HTP, allowing chemists to bypass the enzymatic step and directly access the core structure needed to build serotonin receptor agonists, antagonists, and other modulators. The key step is the deprotection of the benzyl group to reveal the crucial 5-hydroxy functionality.

serotonin_pathway cluster_0 Biological Pathway cluster_1 Synthetic Entry Point Tryptophan Tryptophan TPH TPH Tryptophan->TPH Tryptophan Hydroxylase 5-HTP 5-HTP TPH->5-HTP (Rate-Limiting) AADC AADC 5-HTP->AADC AADC* Serotonin Serotonin AADC->Serotonin This compound This compound Deprotection Deprotection This compound->Deprotection Catalytic Hydrogenation Deprotection->5-HTP caption *Aromatic L-Amino Acid Decarboxylase

Figure 1: Role of this compound as a synthetic precursor to 5-HTP.

Protocol 1: Deprotection via Catalytic Hydrogenation to Yield 5-Hydroxytryptophan

Causality: This protocol utilizes palladium on carbon (Pd/C) as a catalyst for hydrogenolysis. The palladium surface facilitates the cleavage of the C-O bond in the benzyl ether, while a hydrogen source (gaseous H₂ or a transfer agent like formic acid) reduces the resulting fragments, yielding the deprotected alcohol (5-HTP) and toluene.[4][5] Ethanol or methanol is chosen as the solvent for its ability to dissolve the starting material and for its compatibility with the catalytic system.

Self-Validation: The reaction's completion is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), looking for the disappearance of the starting material and the appearance of a more polar product spot. The final product structure is confirmed by NMR and Mass Spectrometry.

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas balloon or formic acid

  • Round-bottom flask equipped with a magnetic stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in MeOH (approx. 20 mL per gram of substrate) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Method A (H₂ Gas): Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere.

    • Method B (Transfer Hydrogenation): Add formic acid (3-5 eq) dropwise to the mixture.[3] This method avoids the need for specialized hydrogenation equipment.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase). The product, 5-HTP, will have a significantly lower Rf value than the starting material. The reaction is typically complete within 2-6 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is crude 5-hydroxytryptophan.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization or column chromatography to achieve high purity.

Core Application II: Building Block in Solid-Phase Peptide Synthesis (SPPS)

Scientific Rationale: The indole side chain of tryptophan is highly susceptible to oxidation and alkylation by reactive carbocations generated during the repetitive acid-mediated deprotection steps (e.g., with trifluoroacetic acid, TFA) in SPPS.[11][12] Using a tryptophan derivative with a protected indole ring is crucial for synthesizing high-purity peptides. While N-Boc protection on the indole nitrogen is common in Fmoc chemistry, the 5-benzyloxy modification provides an alternative strategy, protecting a key nucleophilic position on the benzene portion of the indole ring, thus preventing unwanted side reactions and improving the quality of the final peptide product.

spss_workflow cluster_workflow Iterative SPPS Cycle Resin Resin Support AA1 Couple First Amino Acid Resin->AA1 Deprotect1 Nα-Deprotection (e.g., Piperidine) AA1->Deprotect1 Wash1 Wash Deprotect1->Wash1 AA_Protected Couple Fmoc-Trp(5-OBzl)-OH (or other AA) Wash1->AA_Protected Deprotect_N Nα-Deprotection AA_Protected->Deprotect_N Repeat for next AA Wash_N Wash Deprotect_N->Wash_N Repeat for next AA Wash_N->AA_Protected Repeat for next AA Cleavage Final Cleavage & Global Deprotection (TFA + Scavengers) Wash_N->Cleavage Purify Purification (HPLC) Cleavage->Purify Peptide Final Bioactive Peptide Purify->Peptide

Figure 2: Workflow for incorporating this compound in SPPS.

Protocol 2: General Protocol for Fmoc-Based SPPS Incorporation

Causality: This protocol follows the standard Fmoc/tBu strategy.[13][14] The N-terminal Fmoc group is removed with a base (piperidine), while the acid-labile side-chain protecting groups (like tBu) and the benzyloxy group remain intact. The coupling step uses an activating agent (e.g., HBTU/HOBt) to form an active ester of the incoming Fmoc-amino acid, which then reacts with the free amine of the resin-bound peptide. The final cleavage with a TFA "cocktail" removes all protecting groups and cleaves the peptide from the resin.[11] Scavengers like triisopropylsilane (TIS) and water are critical to quench the reactive carbocations generated during cleavage, protecting the deprotected tryptophan residue.[12][15]

Self-Validation: Each coupling and deprotection step can be monitored for completion using a qualitative test (e.g., Kaiser test or Chloranil test) to detect free amines. The final cleaved peptide's identity and purity are confirmed by HPLC and Mass Spectrometry.

Materials and Reagents:

  • Fmoc-protected amino acids, including Fmoc-5-Benzyloxy-DL-tryptophan

  • SPPS-grade resin (e.g., Wang, Rink Amide)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin according to the resin manufacturer's protocol.

  • Fmoc Deprotection:

    • Drain the resin.

    • Add 20% piperidine in DMF and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment once more.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporating this compound):

    • In a separate vial, pre-activate Fmoc-5-Benzyloxy-DL-tryptophan (3-5 eq) with the coupling reagent (e.g., HBTU, 3-5 eq) and DIPEA (6-10 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Cycle Repetition: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.

    • Agitate at room temperature for 2-3 hours. During this step, the peptide is cleaved from the resin, and all side-chain protecting groups, including the benzyl group on tryptophan, are removed.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

    • Dry the final peptide pellet under vacuum.

Core Application III: Scaffold for Novel Heterocyclic Compounds

Scientific Rationale: The indole nucleus is a cornerstone of alkaloid chemistry. This compound is an excellent starting material for synthesizing complex heterocyclic systems, such as β-carbolines, via reactions like the Pictet-Spengler condensation.[16][17] This reaction involves the condensation of a β-arylethylamine (tryptophan) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[16] The benzyloxy group is stable under typical Pictet-Spengler conditions (mild to strong acid), allowing for the construction of the core polycyclic skeleton before a final deprotection step if the free phenol is desired. This strategy opens pathways to novel analogs of natural products with potential therapeutic activities.

pictet_spengler cluster_reaction Pictet-Spengler Reaction start This compound (β-arylethylamine) step1 Condensation start->step1 aldehyde Aldehyde/Ketone R-CHO aldehyde->step1 step2 Iminium Ion Formation step1->step2 H+ Catalyst step3 Ring Closure (Cyclization) step2->step3 product {Tetrahydro-β-carboline | (Polycyclic Scaffold)} step3->product

Figure 3: Logical flow of the Pictet-Spengler reaction using the tryptophan scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Benzyloxy-DL-tryptophan. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and systematically improve reaction yields.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over each reaction to ensure a high overall yield. The most common and reliable route involves three primary stages:

  • Mannich Reaction: Synthesis of 5-benzyloxygramine from 5-benzyloxyindole.

  • Malonic Ester Synthesis: Alkylation of diethyl acetamidomalonate with the synthesized gramine intermediate.

  • Hydrolysis & Decarboxylation: Conversion of the alkylated malonate intermediate to the final amino acid product, this compound.

This guide is structured to address each of these critical stages, providing detailed protocols, troubleshooting FAQs, and the scientific rationale behind our recommendations.

Visualizing the Overall Workflow

The following diagram illustrates the complete synthetic pathway, providing a high-level map of the process.

G cluster_0 Stage 1: Mannich Reaction cluster_1 Stage 2: Malonic Ester Synthesis cluster_2 Stage 3: Hydrolysis & Decarboxylation A 5-Benzyloxyindole C 5-Benzyloxygramine A->C Glacial Acetic Acid B Formaldehyde + Dimethylamine B->C E Alkylated Intermediate C->E Base (e.g., NaOEt) in Anhydrous Solvent D Diethyl Acetamidomalonate D->E F This compound E->F Acid or Base Hydrolysis, followed by heat

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 5-Benzyloxygramine (Mannich Reaction)

The first critical step is the synthesis of the gramine intermediate. The Mannich reaction is an efficient method for introducing a dimethylaminomethyl group onto the C-3 position of the indole ring.[1][2] The indole nucleus is sufficiently nucleophilic to attack the electrophilic Eschenmoser's salt precursor, formed in situ from formaldehyde and dimethylamine.[1]

Frequently Asked Questions (FAQs)

Q1: Why is glacial acetic acid used as the solvent? A1: Glacial acetic acid serves a dual purpose. It acts as a solvent for the reactants and as a catalyst. By protonating the formaldehyde and dimethylamine, it facilitates the formation of the reactive dimethylaminium ion (an iminium ion), which is the key electrophile in the Mannich reaction.[2]

Q2: My reaction mixture turned into a thick, gummy solid during the final workup. What went wrong? A2: This is a classic sign of excessive heat during basification. When adding a strong base like NaOH to the acidic reaction mixture, a significant amount of heat is generated.[1] If the temperature rises too quickly, it promotes polymerization and the formation of intractable tars instead of a crystalline precipitate. The key is to perform the neutralization slowly, with vigorous stirring, and in the presence of a large excess of crushed ice to continuously absorb the heat of neutralization.[1]

Q3: The yield of 5-benzyloxygramine is low. How can I improve it? A3: Low yield in this step often traces back to one of three issues:

  • Reagent Quality: Ensure your 5-benzyloxyindole is pure and that the formaldehyde and dimethylamine solutions have not degraded. Use freshly opened or properly stored reagents.

  • Reaction Time: Allow the reaction to proceed for the recommended time (typically 1-2 hours) to ensure complete conversion.

  • Inefficient Precipitation: As discussed in Q2, improper workup is a major cause of yield loss. Ensure the mixture is made sufficiently alkaline (pH > 10) to precipitate all the gramine product, and do so while maintaining a low temperature.

Detailed Experimental Protocol: 5-Benzyloxygramine

This protocol is adapted from standard Mannich reaction procedures on indole substrates.[1]

Materials:

  • 5-Benzyloxyindole (1.0 eq)[3]

  • Glacial Acetic Acid

  • Dimethylamine (40% aqueous solution, ~1.2 eq)

  • Formaldehyde (35% aqueous solution, ~1.2 eq)

  • Sodium Hydroxide (30% aqueous solution)

  • Crushed Ice

  • Acetone (for recrystallization)

Procedure:

  • In a flask, dissolve 1.0 equivalent of 5-benzyloxyindole in glacial acetic acid.

  • To this solution, add 1.2 equivalents of 40% aqueous dimethylamine. The mixture will likely warm up; allow it to cool to approximately 30°C.

  • With stirring, add 1.2 equivalents of 35% aqueous formaldehyde.

  • Stir the mixture at room temperature for 60-90 minutes.

  • Prepare a large beaker containing a substantial amount of crushed ice (~10x the volume of the reaction mixture).

  • Pour the reaction solution onto the crushed ice with vigorous stirring.

  • Slowly and carefully , add 30% NaOH solution to the iced mixture. Monitor the temperature closely, ensuring excess ice is always present. Continue adding base until the solution is strongly alkaline (pH > 10).

  • A precipitate of 5-benzyloxygramine will form. Allow the remaining ice to melt while stirring.

  • Collect the solid product by suction filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product. For higher purity, recrystallize from a minimal amount of hot acetone to obtain needle-like crystals.[1]

Stage 2: Alkylation with Diethyl Acetamidomalonate

This stage follows the principles of malonic ester synthesis, where the deprotonated diethyl acetamidomalonate acts as a nucleophile to displace the dimethylamino group of the gramine.[4] The dimethylamino group is a poor leaving group on its own; however, it is readily converted into a good one, facilitating the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this reaction often performed in two steps: quaternization of gramine followed by alkylation? A1: While one-pot methods exist, a two-step approach often provides better control and higher yields. The dimethylamino group of gramine is first quaternized by reacting it with an agent like methyl iodide or dimethyl sulfate.[4] This converts the amine into a quaternary ammonium salt, which is a much better leaving group. The activated gramine salt is then isolated and reacted with the sodium salt of diethyl acetamidomalonate, leading to a cleaner substitution reaction.

Q2: What is the purpose of using a strong base like sodium ethoxide (NaOEt)? A2: Diethyl acetamidomalonate has an acidic proton on the central carbon (α-carbon), but it requires a strong base to be fully deprotonated, forming a resonance-stabilized enolate. Sodium ethoxide, typically prepared by reacting sodium metal with anhydrous ethanol, is strong enough to quantitatively generate this nucleophile, which is essential for the subsequent alkylation step.

Q3: My alkylation reaction is incomplete, and I recover a lot of starting material. What's the issue? A3: Incomplete alkylation can be due to several factors:

  • Insufficient Base: Ensure you are using at least one full equivalent of a strong base to deprotonate the malonate.

  • Moisture: The reaction is highly sensitive to water. Any moisture will consume the strong base and the enolate nucleophile. Use anhydrous solvents (e.g., dry ethanol, DMF) and flame-dry your glassware before starting.

  • Poor Gramine Activation: If you are not efficiently converting the gramine to its quaternary salt, the leaving group ability is poor, and the reaction will be sluggish or fail.

  • Temperature: While some reactions proceed at room temperature, gentle heating (reflux) may be required to drive the reaction to completion.

Detailed Experimental Protocol: Alkylation

This protocol outlines the synthesis of the alkylated intermediate from 5-benzyloxygramine.

Materials:

  • 5-Benzyloxygramine (1.0 eq)

  • Diethyl Acetamidomalonate (1.1 eq)

  • Sodium Metal (1.05 eq)

  • Anhydrous Ethanol

  • Anhydrous Toluene or DMF

Procedure:

  • Prepare Sodium Ethoxide: In a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), carefully add 1.05 equivalents of clean sodium metal to anhydrous ethanol. Allow the sodium to react completely.

  • Form the Enolate: To the freshly prepared sodium ethoxide solution, add 1.1 equivalents of diethyl acetamidomalonate dropwise with stirring. Stir for 30 minutes at room temperature to ensure complete formation of the sodium salt.

  • Alkylation: Dissolve 1.0 equivalent of 5-benzyloxygramine in a minimal amount of anhydrous toluene or DMF. Add this solution to the enolate mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. Neutralize carefully with glacial acetic acid.

  • Remove the solvent under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer contains the desired product.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkylated intermediate. This intermediate is often used in the next step without extensive purification.

Stage 3: Hydrolysis and Decarboxylation

The final step involves the removal of all protecting groups to reveal the amino acid. This is typically achieved by heating the intermediate in a strong acid or base, which hydrolyzes both the ester groups and the acetamido group. The resulting malonic acid derivative is unstable and readily decarboxylates upon heating to yield the final product.[4]

Frequently Asked Questions (FAQs)

Q1: Acid or base hydrolysis - which is better? A1: Both methods are effective, but each has trade-offs.

  • Acid Hydrolysis (e.g., refluxing HCl): This is very effective at hydrolyzing all three groups (two esters and one amide) simultaneously. However, the indole ring system can be sensitive to strong, hot acid, potentially leading to side products or degradation, which can lower the yield.

  • Base Hydrolysis (e.g., refluxing NaOH): This method first saponifies the ester groups. A subsequent, often more vigorous, step is needed to hydrolyze the stable acetamido group. This can sometimes offer more control but may require harsher conditions for the final deprotection.

Q2: My final product is discolored (pink or brown). Why? A2: Tryptophan and its derivatives are susceptible to oxidation, especially under harsh acidic or basic conditions at high temperatures and in the presence of air.[5] Discoloration indicates the formation of oxidized byproducts. To minimize this, perform the hydrolysis and workup under an inert atmosphere (nitrogen or argon) and consider adding a small amount of a reducing agent or antioxidant if the problem persists.

Q3: How can I best purify the final this compound? A3: The crude product is typically purified by recrystallization. A common method for tryptophan derivatives involves dissolving the crude solid in a dilute acidic solution (like aqueous acetic acid) and then carefully adjusting the pH towards the isoelectric point (pI) to precipitate the purified amino acid.[6][7] The solid can then be collected by filtration, washed with cold water, and then a non-polar solvent like ether to aid drying.

Detailed Experimental Protocol: Hydrolysis

Materials:

  • Crude Alkylated Intermediate (from Stage 2)

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) pellets

  • Activated Carbon (optional, for decolorizing)

  • Ammonium Hydroxide (for pH adjustment)

Procedure (Acid Hydrolysis Example):

  • Place the crude alkylated intermediate in a round-bottom flask.

  • Add a 6M HCl solution and heat the mixture to reflux.

  • Maintain reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the solution to room temperature. If the solution is highly colored, you may add a small amount of activated carbon and stir for 15-20 minutes, then filter through celite to remove the carbon.

  • Concentrate the solution under reduced pressure to remove the bulk of the HCl.

  • Re-dissolve the residue in a minimal amount of hot water.

  • Carefully adjust the pH of the solution with ammonium hydroxide until precipitation is maximal (typically around pH 5-6).

  • Cool the mixture in an ice bath to complete the crystallization.

  • Collect the crystalline this compound by suction filtration.

  • Wash the crystals with cold water, followed by a small amount of cold ethanol or ether.

  • Dry the final product under vacuum. Store protected from light at -20°C.[8]

Troubleshooting Summary

This section provides a consolidated guide to common issues, their probable causes, and recommended solutions.

Troubleshooting Logic Diagram

G cluster_1 Stage 1 Issues cluster_2 Stage 2 Issues cluster_3 Stage 3 Issues cluster_4 Purification Issues Problem Low Final Yield of This compound Cause1 Low Gramine Yield Problem->Cause1 Is Stage 1 yield low? Cause2 Incomplete Alkylation Problem->Cause2 Is Stage 2 incomplete? Cause3 Product Degradation Problem->Cause3 Is final product discolored? Cause4 Loss During Purification Problem->Cause4 Is yield lost after hydrolysis? Sol1 • Check reagent quality • Ensure complete precipitation • Control temp during workup Cause1->Sol1 Sol2 • Use anhydrous conditions • Ensure >1 eq. of strong base • Consider pre-quaternization of gramine Cause2->Sol2 Sol3 • Run hydrolysis under N₂/Ar • Minimize reaction time • Avoid excessive heat Cause3->Sol3 Sol4 • Optimize recrystallization solvent • Carefully adjust pH to pI for precipitation Cause4->Sol4

Caption: Troubleshooting decision tree for low yield synthesis.

Quantitative Data Summary
StageKey ReagentsTypical Yield RangeKey Parameters to Control
1. Gramine Synthesis 5-Benzyloxyindole, Formaldehyde, Dimethylamine70 - 95%[2]Temperature during workup, pH for precipitation
2. Alkylation 5-Benzyloxygramine, Diethyl Acetamidomalonate, NaOEt60 - 85%Anhydrous conditions, base strength & stoichiometry
3. Hydrolysis Alkylated Intermediate, HCl or NaOH75 - 90%Reaction temperature, inert atmosphere
Overall - 30 - 65% Cumulative control of all parameters

References

Technical Support Center: Purification of 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Benzyloxy-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important amino acid derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Overview: The Purification Challenge

This compound is a key intermediate in medicinal chemistry and biochemical research, often used in the synthesis of bioactive compounds and peptidomimetics.[1][2] Its purification, however, presents unique challenges. The molecule contains a polar amino acid backbone, a sensitive indole ring, and a bulky, non-polar benzyloxy protecting group. This amphipathic nature, combined with potential impurities from its synthesis, requires a well-designed purification strategy to achieve high purity. Common impurities include unreacted starting materials like 5-hydroxy-DL-tryptophan, residual benzylation reagents, and various side-products from over-alkylation or oxidation.[3][4]

This guide provides a structured approach to tackling these challenges through a series of frequently asked questions, detailed troubleshooting protocols, and validated experimental procedures.

General Purification and Strategy Workflow

A successful purification strategy often involves multiple, orthogonal steps. The choice between starting with chromatography versus recrystallization depends on the state and preliminary purity of your crude material.

start Crude this compound (Post-synthesis workup) decision Assess Crude Material: Oily/Sticky or Solid? start->decision chromatography Primary Purification: Flash Column Chromatography decision->chromatography Oily/Sticky recrystallization Primary Purification: Recrystallization decision->recrystallization Solid analysis1 Purity Check: TLC / HPLC / ¹H NMR chromatography->analysis1 analysis2 Purity Check: TLC / HPLC / ¹H NMR recrystallization->analysis2 decision2 Purity >98%? analysis1->decision2 analysis2->decision2 decision2->recrystallization No (from Chromatography) final_product Pure this compound (Dry and Characterize) decision2->final_product Yes

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is dictated by the synthetic route, which typically involves the benzylation of 5-hydroxy-DL-tryptophan.[3] Key impurities to anticipate include:

  • Unreacted Starting Material: 5-hydroxy-DL-tryptophan.

  • Reagent Residue: Benzyl bromide or benzyl chloride.

  • Over-alkylation Products: Species where the indole nitrogen has also been benzylated. This is more common with the use of strong bases.[4]

  • De-benzylated Product: 5-hydroxy-DL-tryptophan formed if the protecting group is cleaved during acidic or basic workup steps.

  • Oxidation Products: The indole ring is susceptible to oxidation, which can lead to a variety of colored byproducts.[5]

Q2: My crude product is a sticky oil and refuses to crystallize. What's the cause and solution?

A2: This is a classic sign that your crude material contains a high level of impurities, particularly residual solvents or oily byproducts. These impurities disrupt the formation of a stable crystal lattice.

  • Causality: Crystalline solids are highly ordered structures. Impurities, especially those with different shapes, polarities, or that are liquids at room temperature, act as "defects" that prevent the molecules of your target compound from aligning correctly.

  • Solution: Do not persist with crystallization attempts. The most effective approach is to first subject the crude oil to flash column chromatography to remove the bulk of the impurities. The resulting partially purified solid can then be readily purified further by recrystallization to achieve high purity.

Q3: How should I properly store my purified this compound to ensure its stability?

A3: Proper storage is critical to prevent degradation. Store the purified, dry solid at -20°C in a tightly sealed container, protected from light and moisture .[6][7] A desiccator, either at room temperature or in a freezer, is highly recommended.

  • Causality: Tryptophan derivatives are susceptible to photo-oxidation and degradation via radical mechanisms.[5] Low temperatures slow down these degradation kinetics, while protection from light and oxygen minimizes the initiation of these pathways.

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental failures and provides a logical framework for resolving them.

Scenario 1: Low Purity After Recrystallization

Q: I've recrystallized my product, but my HPLC and/or ¹H NMR analysis still shows significant impurities. What went wrong?

A: This indicates that the chosen recrystallization conditions were not optimal for separating the target compound from a specific impurity.

  • Underlying Cause & Troubleshooting Steps:

    • Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures. If an impurity has similar solubility to your product in the chosen solvent, it will co-precipitate.

      • Action: Perform a systematic solvent screen. Use small amounts of your product and test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures). A good starting point for tryptophan derivatives is a water/acetic acid or water/alcohol mixture.[8]

    • Crystallization Occurred Too Quickly: Rapid cooling leads to the trapping of impurities within the crystal lattice (inclusion) or on the crystal surface (adsorption).

      • Action: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.

    • Insufficient Solvent Volume: Using too little solvent may cause the product and impurities to "crash out" of the solution together upon cooling, rather than selectively crystallizing.

      • Action: Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is truly saturated and will yield pure crystals upon slow cooling.

Solvent System ExampleRationale & Use Case
Acetic Acid / WaterIncreases solubility of the zwitterionic amino acid; cooling reduces solubility for crystallization. Effective for polar impurities.[8]
Ethanol / WaterA common system for moderately polar compounds. The ratio can be fine-tuned to optimize differential solubility.
Ethyl Acetate / HexaneFor less polar impurities. Dissolve in hot ethyl acetate and add hexane as an anti-solvent until turbidity appears, then cool.
Scenario 2: Poor Recovery from Flash Column Chromatography

Q: My product yield is very low after column chromatography. Where is my compound going?

A: Significant product loss on a silica gel column is typically due to irreversible adsorption or excessive streaking of the compound down the column.

  • Underlying Cause & Troubleshooting Steps:

    • Strong Adsorption to Silica: The free amino and carboxylic acid groups, along with the indole N-H, are polar and can bind very strongly to the acidic silanol groups (Si-OH) on the surface of standard silica gel.

      • Action 1 (Modify Mobile Phase): Add a small amount of a competitive binder to your eluent. For amino acids, adding 0.5-1% triethylamine (TEA) can neutralize the acidic silica surface, preventing strong adsorption. Alternatively, adding 0.5-1% acetic or formic acid can protonate the amino group, but may cause streaking if not managed carefully.

      • Action 2 (Use a Different Stationary Phase): Consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-reversed phase column if the compound is sufficiently non-polar.

    • Product Streaking/Tailing: If the compound is only sparingly soluble in the mobile phase, it will streak down the column, leading to broad fractions and poor separation and recovery.

      • Action: Choose a more polar eluent system. If you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system, which is more effective at eluting polar compounds like amino acids.[3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity.

start Low Recovery from Silica Column q1 Is the product 'streaking' on TLC? start->q1 sol1 YES: Increase eluent polarity (e.g., switch to DCM/MeOH) q1->sol1 Yes q2 NO: Likely irreversible adsorption q1->q2 No sol2 Add 0.5% Triethylamine to eluent to neutralize silica q2->sol2 sol3 Consider alternative phase (Alumina, C18) q2->sol3

Caption: Troubleshooting low recovery in column chromatography.

Validated Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for purifying crude this compound that is oily or known to contain significant impurities.

  • Preparation:

    • Select a glass column and pack it with silica gel (230-400 mesh) as a slurry in your starting eluent (e.g., 98:2 Dichloromethane/Methanol). The amount of silica should be 50-100 times the weight of your crude material.

    • Prepare your eluent systems. A common gradient is Dichloromethane (DCM) and Methanol (MeOH).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the mobile phase.

    • In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product). Add your dissolved product to this silica and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is called "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., 2% MeOH in DCM).[3]

    • Monitor the elution process using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase (e.g., to 5% MeOH, then 10% MeOH) to elute your product.[3]

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid under high vacuum for several hours to remove residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is ideal as a final purification step after chromatography or for crude material that is already a solid with moderate purity.

  • Solvent Selection:

    • Based on small-scale tests, select an appropriate solvent system (e.g., aqueous acetic acid).[8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating the mixture (e.g., to 90°C) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated carbon (charcoal) and keep the solution hot for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.

  • Crystal Formation:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]

    • Dry the crystals thoroughly under high vacuum.

Purity Assessment and Characterization

Confirming the purity and identity of your final product is a critical final step. A combination of methods should be used.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reversed-phase C18 column with a mobile phase of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) is typically effective for separating tryptophan derivatives.[9] A pure sample should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be clean, with correct chemical shifts and integration values corresponding to the 18 protons and 18 carbons of the molecule.[3]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (MW: 310.35 g/mol ).[7][10] Look for the [M+H]⁺ ion at m/z 311.36.

  • Melting Point (MP): A sharp melting point range is indicative of high purity. Compare your observed value to a literature reference if available.

References

Overcoming solubility issues with 5-Benzyloxy-DL-tryptophan in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 5-Benzyloxy-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common yet significant challenge of this compound's limited aqueous solubility in in vitro settings. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the reliability and reproducibility of your experiments.

Understanding the Solubility Challenge

This compound is a synthetic derivative of the essential amino acid tryptophan, utilized in various areas of biochemical research, including as an inhibitor of the L-type amino acid transporter 1 (LAT1).[1] Its structure, which includes a bulky, hydrophobic benzyloxy group and an amino acid backbone, dictates its solubility behavior. Like its parent molecule, it is a zwitterion at physiological pH, possessing both a positive and a negative charge. This complex physicochemical profile contributes to its poor solubility in neutral aqueous solutions like cell culture media and phosphate-buffered saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A1: The insolubility stems from its chemical structure. The large, nonpolar benzyloxy and indole groups create a significant hydrophobic character. While the amino and carboxylic acid groups are ionizable, at neutral pH (around 7.4), the molecule exists predominantly as a zwitterion with a net neutral charge. This state minimizes interactions with water molecules, leading to very low aqueous solubility.[2] The solubility of tryptophan and its derivatives is highly pH-dependent, typically exhibiting a "U"-shaped profile where solubility is lowest near the isoelectric point and increases dramatically in acidic (pH < 2.5) or alkaline (pH > 9.5) conditions.[2][3]

Q2: What is the recommended solvent for preparing a stock solution?

A2: The industry-standard approach is to use a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for creating a high-concentration stock solution.[4] Tryptophan derivatives show significantly higher solubility in DMSO compared to aqueous solutions.[5][6] For example, some derivatives can be dissolved at concentrations of 10-100 mM in DMSO.[4][7] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[5][6]

Q3: My compound precipitates immediately when I add the DMSO stock to my cell culture media. What is happening and how do I stop it?

A3: This is a classic phenomenon known as "solvent shock" or "crashing out."[8] When your concentrated DMSO stock is rapidly introduced into the aqueous environment of the cell culture medium, the local concentration of the compound momentarily exceeds its aqueous solubility limit before it can disperse. The abrupt shift from a favorable organic solvent to an unfavorable aqueous one causes the compound to precipitate.[8][9] To prevent this, a careful and controlled dilution strategy is required, as detailed in the protocols below.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: While cell line dependent, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% , with an ideal target of ≤ 0.1% to minimize the risk of solvent-induced cytotoxicity or off-target effects.[10] It is imperative to perform a vehicle control (media with the same final concentration of DMSO) in all experiments to properly attribute the observed effects to the compound itself.

Troubleshooting Guides & Experimental Protocols

These protocols are designed to be self-validating systems. By following them, you will not only achieve successful solubilization but also determine the empirical solubility limit for your specific experimental conditions.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the first and most critical step: creating a viable, high-concentration stock solution.

Materials:

  • This compound powder (CAS 6383-70-6)[11]

  • Anhydrous, cell culture-grade DMSO[4]

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh the desired amount of this compound powder into a sterile amber vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can aid dissolution but should be done cautiously.[10]

  • Sterilization: Filtration of a DMSO-based stock is generally not recommended as the compound may adsorb to the filter membrane.[10] If prepared from sterile components under aseptic conditions, the stock is considered sterile.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[12][13] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol is designed to prevent the "solvent shock" phenomenon during dilution.

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile polypropylene tubes

Procedure:

  • Pre-warm Media: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. Temperature shifts can negatively impact solubility.[7]

  • Dilution - The Critical Step: While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution dropwise and slowly into the center of the vortex.[7][9] This ensures rapid dispersion and prevents localized high concentrations.

  • Intermediate Dilution (Recommended): For achieving very low final concentrations, creating an intermediate dilution in the culture medium is a robust strategy. For example, first dilute your 50 mM DMSO stock to 1 mM in media, and then use this 1 mM solution to prepare your final nanomolar or low micromolar concentrations.[7][10]

  • Final Inspection: After mixing, visually inspect the working solution for any signs of cloudiness, haziness, or precipitate.[8] A clear solution indicates successful solubilization.

Protocol 3: Determining the Maximum Soluble Concentration

If you continue to face issues or need to work at the highest possible concentration, this empirical test is essential.

Materials:

  • 96-well clear, flat-bottom plate

  • Complete cell culture medium (pre-warmed to 37°C)

  • DMSO stock solution

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare a series of 2-fold dilutions of your compound directly in the pre-warmed culture medium. Start from a concentration higher than your intended maximum working concentration. For example, in 200 µL of media per well, add volumes of stock to achieve 200 µM, 100 µM, 50 µM, 25 µM, etc.

  • Include Controls: Be sure to include a "media only" well and a "vehicle control" well (media + the highest volume of DMSO used).

  • Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at a high wavelength (e.g., 600-650 nm); an increase in absorbance relative to the control indicates precipitation.[7]

  • Identify Limit: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these specific conditions.[9]

Data Summary & Visualizations

Solubility Data Overview
Compound/DerivativeSolventReported Solubility/ConcentrationNotes
This compound Organic SolventsSoluble in alcohols, ethers, ketones[14]Specific quantitative data is limited; requires empirical testing.
L-TryptophanWater11.4 g/L (approx. 55.8 mM) at 25°C[6]Solubility is highly pH and temperature dependent.[2]
L-TryptophanDMSO≥ 11 mg/mL (approx. 53.9 mM)[5]A common solvent for creating concentrated stocks.[6]
DL-Tryptophan octyl esterDMSO~25 mg/mLDemonstrates high solubility of tryptophan derivatives in DMSO.
5-MethoxyindoleDMSO100 mg/mL (679.5 mM)[4]Shows excellent solubility of related indole compounds in DMSO.
General RecommendationAqueous MediaSparingly soluble; precipitates easilyRequires dilution from a DMSO stock; final concentration is low µM.

Diagrams

cluster_Molecule This compound Structure cluster_Factors Key Solubility Factors A Hydrophobic Groups (Benzyloxy, Indole) C Low Aqueous Solubility A->C Increases hydrophobicity B Zwitterionic Backbone (-NH3+, -COO- at neutral pH) B->C Net neutral charge minimizes interaction with water

Caption: Factors contributing to the low aqueous solubility of this compound.

start Start: Weigh Compound stock Step 1: Dissolve in 100% Anhydrous DMSO start->stock vortex Vortex until fully dissolved stock->vortex dilute Step 3: Add DMSO stock DROPWISE to VORTEXING media vortex->dilute warm_media Step 2: Pre-warm Aqueous Media to 37°C warm_media->dilute end Result: Clear Working Solution (No Precipitation) dilute->end

Caption: Recommended workflow for solubilizing this compound for in vitro use.

References

Technical Support Center: Optimizing Peptide Coupling with 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving 5-Benzyloxy-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this functionalized amino acid. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions and ensure the integrity of your synthetic peptides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental concepts for working with this compound.

Q1: What are the primary challenges when using this compound in peptide synthesis?

A1: The main challenges stem from the unique properties of the tryptophan indole ring and the benzyloxy protecting group. Key issues include:

  • Steric Hindrance: The bulky 5-benzyloxy group can sterically hinder the approach of coupling reagents and the N-terminal amine of the incoming amino acid, potentially leading to slower reaction rates and incomplete couplings.[1][2][3]

  • Side Reactions of the Indole Ring: The electron-rich indole ring of tryptophan is susceptible to oxidation and alkylation under various synthesis conditions, especially during acidic cleavage steps.[4][5]

  • Protecting Group Stability: The benzyl ether linkage of the 5-benzyloxy group is sensitive to strong acidic conditions and catalytic hydrogenation, which may be used elsewhere in the synthesis, requiring careful strategic planning.[6][7]

  • Racemization: As with many amino acids, there is a risk of epimerization at the α-carbon during the activation step of the coupling reaction, which can be exacerbated by prolonged reaction times or the use of strong bases.[8][9][10]

  • Solubility: Peptides containing hydrophobic residues like this compound can exhibit poor solubility in standard synthesis solvents, leading to aggregation and reduced reaction efficiency.[5][11][12]

Q2: Which class of coupling reagents is most effective for this compound?

A2: For sterically hindered amino acids like this compound, onium salt-based coupling reagents are generally the most effective.[1] These can be broadly categorized as aminium/uronium salts and phosphonium salts.

  • Aminium/Uronium Salts (e.g., HATU, HCTU, COMU): These reagents form highly reactive OAt or Oxyma esters, which facilitate rapid coupling and can help minimize racemization.[13] HATU is particularly effective for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[1] However, a potential drawback is the risk of guanidinylation of the N-terminal amine if used in excess.[1][5]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly efficient and are less likely to cause guanidinylation side reactions, making them a safer choice when using an excess of reagent is desired to drive a difficult coupling to completion.[13] PyAOP, the HOAt-analog of PyBOP, offers enhanced reactivity.[8]

Carbodiimide reagents like DIC, while economical, are generally less potent and may require additives like HOAt or OxymaPure to achieve comparable efficiency and suppress racemization for challenging couplings.[1][13]

Q3: How can I monitor the progress of the coupling reaction effectively?

A3: Monitoring the completion of the coupling step is critical to avoid the formation of deletion sequences.[14] Several methods can be employed:

  • Qualitative Colorimetric Tests: The Kaiser test is a sensitive method for detecting free primary amines on the solid support.[15][16] A negative Kaiser test (beads remain colorless or yellow) indicates the reaction is complete. For couplings involving secondary amines (like proline), the Chloranil or Isatin test should be used.[15]

  • High-Performance Liquid Chromatography (HPLC): A small sample of the resin can be cleaved, and the resulting crude peptide analyzed by reversed-phase HPLC (RP-HPLC).[14][16] This provides a quantitative assessment of the reaction's progress by showing the disappearance of the starting material peak and the appearance of the product peak.[14]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the coupling of this compound.

Issue 1: Low Coupling Yield / Incomplete Reaction

A positive Kaiser test or HPLC analysis showing significant unreacted starting material indicates an incomplete coupling.

Root Cause Analysis & Solutions

// Nodes LowYield [label="Low Coupling Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StericHindrance [label="Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; Aggregation [label="Peptide Aggregation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Reagent Inactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Incomplete N-terminal\nDeprotection", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Reagent [label="Switch to HATU, HCTU, or PyAOP.\nPerform a double coupling.", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Sol_TimeTemp [label="Increase reaction time (2-4h).\nIncrease temperature to 40°C.", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Sol_Solvent [label="Switch solvent to NMP or\nadd chaotropic salts (e.g., LiCl).", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Sol_ReagentFresh [label="Use fresh, high-purity\ncoupling reagents and solvent.", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Sol_DeprotectionCheck [label="Confirm complete Fmoc removal\nwith a quantitative test.", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges LowYield -> StericHindrance [label="Cause"]; LowYield -> Aggregation [label="Cause"]; LowYield -> Reagent [label="Cause"]; LowYield -> Deprotection [label="Cause"];

StericHindrance -> Sol_Reagent [label="Solution"]; StericHindrance -> Sol_TimeTemp [label="Solution"]; Aggregation -> Sol_Solvent [label="Solution"]; Reagent -> Sol_ReagentFresh [label="Solution"]; Deprotection -> Sol_DeprotectionCheck [label="Solution"]; } } Caption: Troubleshooting workflow for low coupling yield.

Potential Cause Recommended Solution Scientific Rationale
Steric Hindrance 1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or PyAOP, which are known to be highly effective for hindered amino acids.[1][3] 2. Perform a "double coupling": After the initial coupling time, remove the reaction solution, wash the resin, and repeat the coupling step with a fresh solution of activated amino acid.[14] 3. Increase reaction time and/or temperature: Extend the coupling time to 2-4 hours or moderately increase the temperature (e.g., to 40°C) to overcome the higher activation energy barrier.[3]The bulky 5-benzyloxy group physically obstructs the reaction center. More reactive reagents and more forcing conditions can overcome this barrier.[3]
Peptide Aggregation 1. Change the solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or use a DMF/DCM mixture.[5] 2. Incorporate chaotropic salts: Adding agents like LiCl to the coupling mixture can disrupt the secondary structures that cause aggregation.[5]Hydrophobic sequences can aggregate on the solid support, making reactive sites inaccessible. Disrupting the hydrogen bonds that cause aggregation improves solvent and reagent access.[5]
Reagent Inactivity 1. Use fresh reagents: Ensure that coupling reagents and anhydrous solvents are fresh and have been stored properly to prevent degradation from moisture.[14]Onium salts and carbodiimides are moisture-sensitive. Their degradation leads to inefficient activation of the carboxylic acid.
Incomplete Deprotection 1. Verify Fmoc-removal: Before coupling, ensure the previous Fmoc-deprotection step was complete by performing a Kaiser test.[14] If incomplete, extend the piperidine treatment time.If the N-terminal amine is still protected, no coupling can occur, leading to deletion sequences.
Issue 2: Significant Racemization Detected

HPLC or chiral analysis reveals the presence of the D-epimer of the desired peptide.

Root Cause Analysis & Solutions

// Nodes Racemization [label="Racemization Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Overactivation [label="Over-activation/\nProlonged Activation Time", fillcolor="#F1F3F4", fontcolor="#202124"]; BaseStrength [label="Excessively Strong or\nConcentrated Base", fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentChoice [label="Suboptimal Reagent/\nAdditive Combination", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Activation [label="Minimize pre-activation time.\nAdd activated amino acid to resin immediately.", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Sol_Base [label="Use a weaker base (e.g., NMM, collidine)\ninstead of DIPEA. Use stoichiometric amounts.", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Sol_Additive [label="Ensure use of additives like HOAt or\nOxymaPure, which are superior to HOBt.", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Racemization -> Overactivation [label="Cause"]; Racemization -> BaseStrength [label="Cause"]; Racemization -> ReagentChoice [label="Cause"];

Overactivation -> Sol_Activation [label="Solution"]; BaseStrength -> Sol_Base [label="Solution"]; ReagentChoice -> Sol_Additive [label="Solution"]; } } Caption: Troubleshooting workflow for racemization.

Potential Cause Recommended Solution Scientific Rationale
Over-activation / Strong Base 1. Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. 2. Use a weaker base: Substitute DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][9] 3. Optimize base stoichiometry: Use the minimum amount of base required for the reaction (typically 2 equivalents for the amino acid salt and activation).Racemization occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[8] This process is base-catalyzed. Reducing the base strength and the lifetime of the activated species minimizes the opportunity for proton abstraction from the α-carbon.[8][9]
Inappropriate Reagent/Additive 1. Use racemization-suppressing additives: Always use an additive. HOAt and OxymaPure are more effective at suppressing racemization than HOBt.[3][9] 2. Consider phosphonium reagents: Reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[3]Additives form active esters that are more sterically hindered around the α-carbon, disfavoring oxazolone formation. The choice of coupling reagent directly influences the nature of the activated intermediate and its propensity to racemize.[8]
Issue 3: Degradation of the 5-Benzyloxy Group or Indole Ring

Mass spectrometry analysis shows unexpected loss of the benzyl group (-90 Da) or addition of adducts to the tryptophan side chain.

Potential Cause Recommended Solution Scientific Rationale
Premature Cleavage of Benzyl Ether 1. Avoid catalytic hydrogenation: If other protecting groups require hydrogenolysis, plan the synthesis to incorporate the this compound after this step. 2. Use milder final cleavage conditions: If using a strong acid cleavage cocktail (e.g., high % TFA), minimize the cleavage time and perform the reaction at a lower temperature. The benzyl ether is generally stable to standard TFA cleavage conditions used for Boc-SPPS but can be sensitive to very strong acids like HF.The benzyl ether protecting group is cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) and strong acids.[7][17] Careful selection of orthogonal protecting groups is essential.
Oxidation/Alkylation of Indole Ring 1. Protect the indole nitrogen: For sensitive sequences, consider using Fmoc-Trp(Boc)-OH in the preceding steps to shield the indole ring.[4] The 5-benzyloxy group itself offers some electronic deactivation but may not be sufficient. 2. Use scavengers during cleavage: Always include scavengers in the final TFA cleavage cocktail. A common choice is Reagent K (TFA/phenol/water/thioanisole/EDT), which effectively quenches cationic species that could otherwise alkylate the indole ring.[4]The electron-rich indole is a nucleophile and can be attacked by carbocations generated during deprotection of other side chains (e.g., from tert-butyl groups). Scavengers act as sacrificial nucleophiles to trap these reactive intermediates.[5]

Section 3: Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a standard procedure for solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin (e.g., Fmoc-NH-Wang resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). Confirm deprotection with a Kaiser test.[15][18]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Coupling: Add DIPEA (6 eq.) to the activation solution and vortex briefly. Immediately add the solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test to check for reaction completion.[15] Once complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

Protocol 2: HPLC Analysis for Reaction Monitoring

This protocol provides a general method for analyzing the progress of a coupling reaction.

  • Sample Preparation: Withdraw a small amount of resin (~5 mg) from the reaction vessel and wash thoroughly with DCM. Dry the beads under a stream of nitrogen.

  • Cleavage: Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dry resin. Let it stand for 1.5 hours at room temperature.

  • Peptide Precipitation: Expel the cleavage solution into a microcentrifuge tube containing cold diethyl ether. A white precipitate should form.

  • Isolation: Centrifuge the tube to pellet the peptide, decant the ether, and dry the pellet under vacuum.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for analysis.[14]

    • Detection: Monitor UV absorbance at 220 nm (peptide backbone) and 280 nm (tryptophan indole ring).[14]

    • Analysis: Compare the chromatogram to a sample taken before the coupling reaction to observe the conversion of starting material to product.

References

Technical Support Center: Stability of 5-Benzyloxy-DL-tryptophan in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Benzyloxy-DL-tryptophan. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. We address common challenges and questions to ensure the integrity of your experiments and the reliability of your results.

Disclaimer

Specific, peer-reviewed stability studies on this compound in various solutions are not extensively available in public literature. The information and protocols provided herein are based on the well-documented chemical principles governing the stability of the parent amino acid, L-tryptophan, and the general reactivity of its indole nucleus. This guide should be used to inform your experimental design. We strongly recommend performing application-specific stability studies for your unique formulation and conditions.

Frequently Asked Questions (FAQs) & Core Stability Profile

This section addresses the most common inquiries regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: The degradation of this compound is primarily driven by the high reactivity of its indole ring. Like its parent compound, tryptophan, it is highly susceptible to oxidation.[1] The key factors influencing its stability are:

  • Oxidation: The electron-rich indole ring readily reacts with oxygen, particularly reactive oxygen species (ROS) like singlet oxygen, hydrogen peroxide, and hydroxyl radicals.[1] This is often the main cause of degradation during storage and handling.

  • Photodegradation (Light Exposure): Exposure to light, especially UV wavelengths, can induce photochemical reactions.[2][3] This process, known as photolysis, often involves a free-radical pathway and is significantly accelerated by the presence of oxygen.[2] Photodegradation can lead to cleavage of the indole ring, forming various degradation products.[4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and hydrolysis.[5] Tryptophan itself is known to be sensitive to heat, which can promote decarboxylation and deamination at very high temperatures.[1][6]

  • pH: The stability of the molecule can be influenced by the pH of the solution. While peptide bonds are generally most stable in a slightly acidic to neutral pH range (pH 4-6), the indole ring's susceptibility to oxidation can also be pH-dependent.[7] Extreme pH values (highly acidic or alkaline) should be avoided as they can accelerate degradation.[3][4]

Q2: My solution of this compound is turning yellow or brown. What is happening, and how can I prevent it?

A2: The appearance of a yellow or brown color is a classic indicator of indole ring degradation. This discoloration is caused by the formation of chromophoric (light-absorbing) oxidation products.[3][4] The primary mechanism is the oxidative cleavage of the indole ring to form products analogous to kynurenine and N'-formylkynurenine, which are known degradation products of tryptophan.[4][8]

Causality & Prevention Workflow:

cluster_cause Root Causes cluster_prevention Preventative Actions O2 Dissolved Oxygen Degradation Oxidative Degradation & Indole Ring Cleavage O2->Degradation Light Light Exposure (UV) Light->Degradation Degas Use Degassed Solvents (e.g., sparge with N2/Ar) Degas->O2 Removes Inert Store Under Inert Gas (N2 or Argon) Inert->O2 Displaces Protect Use Amber Vials or Wrap in Foil Protect->Light Blocks Fresh Prepare Solutions Fresh Fresh->Degradation Minimizes Exposure Time Discoloration Solution Discoloration (Yellow/Brown) Degradation->Discoloration Forms Chromophores

Caption: Workflow of discoloration causes and prevention.

Q3: How should I prepare and store stock solutions to maximize stability?

A3: Proper preparation and storage are critical. For maximum stability, a non-aqueous, aprotic solvent is preferred for the primary stock solution, as this minimizes the presence of water and dissolved oxygen which participate in degradation pathways.

ParameterRecommendationRationale
Solvent DMSO (Dimethyl sulfoxide)Aprotic and an excellent solvent for many organic molecules. Minimizes hydrolysis and has low oxygen solubility compared to aqueous buffers.
Temperature -20°C or -80°C[9][10]Reduces the rate of all chemical degradation pathways. -80°C is preferred for long-term storage (>1 month).
Light Protect from light (use amber vials)[9]Prevents photodegradation, a major instability factor for tryptophan derivatives.[2]
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces oxygen from the vial headspace, significantly reducing the potential for oxidation.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles, which can introduce moisture and oxygen, and cause degradation.
Q4: What is the expected stability of this compound in aqueous buffers for my experiments?

A4: Stability in aqueous buffers will be significantly lower than in a DMSO stock solution. The presence of water and higher levels of dissolved oxygen create a more favorable environment for degradation.

  • Buffer Preparation: Always use high-purity, deoxygenated water (e.g., by boiling and cooling under an inert gas, or by sparging with argon/nitrogen for 20-30 minutes).

  • pH: A slightly acidic to neutral pH (4-7) is a good starting point, as this range is generally optimal for peptide bond stability and avoids the accelerated degradation of the indole ring seen at extreme pH values.[3][4][7]

  • Additives: If compatible with your assay, consider adding an antioxidant like ascorbic acid, which has been shown to improve the photostability of L-tryptophan in acidic solutions.[2]

  • Usage: Always prepare working aqueous solutions fresh from a frozen stock immediately before your experiment. Do not store compounds in aqueous buffers for extended periods.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action & Rationale
Precipitation from aqueous buffer 1. Poor Solubility: The compound has limited aqueous solubility, especially around its isoelectric point. 2. Degradation: Degradation products may be less soluble.1. Adjust pH: Move the buffer pH further away from the compound's isoelectric point to increase charge and solubility. 2. Add Co-solvent: If the experiment allows, add a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol. 3. Prepare Fresh: Ensure precipitation is not due to degradation by using a freshly prepared solution.
Loss of compound peak area in HPLC analysis over time 1. Chemical Degradation: The compound is degrading under the storage or experimental conditions. 2. Adsorption: The compound may be adsorbing to container surfaces (e.g., plastic tubes).1. Perform Stability Study: Use the protocol below to systematically identify the cause (light, temp, pH). 2. Optimize Storage: Implement all recommended storage conditions (low temp, dark, inert gas). 3. Use Low-Adsorption Vials: Switch to low-protein-binding tubes or silanized glass vials to minimize surface loss.
Appearance of new peaks in chromatogram Degradation: These are likely degradation products resulting from oxidation or photolysis.1. Characterize Peaks: Use LC-MS to get molecular weights of the new peaks. This can help identify the degradation pathway (e.g., addition of oxygen atoms). 2. Implement Preventative Measures: Protect from light, deoxygenate solvents, and prepare solutions fresh to minimize the formation of these impurities.
Inconsistent biological/experimental results Variable Compound Integrity: The amount of active, intact compound is changing between experiments due to inconsistent solution handling and degradation.1. Standardize Solution Prep: Implement a strict, standardized protocol for solution preparation and handling for all users. 2. Quality Control: Before each critical experiment, run a quick HPLC or UV-Vis scan on the working solution to confirm concentration and check for significant degradation. Discard if purity is compromised.

Experimental Protocols

Protocol 1: Preparation of a High-Integrity Stock Solution

This protocol describes the best practices for preparing a concentrated stock solution of this compound in DMSO to serve as a reliable source for experiments.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Argon or Nitrogen gas source with a fine needle adapter

  • Low-volume amber cryovials for aliquots

  • Sonicator

Procedure:

  • Pre-weighing: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of solid into the amber glass vial. Perform this step quickly to minimize exposure to air and light.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 30-60 seconds to displace oxygen.

  • Dissolution: Cap the vial tightly and gently swirl. If needed, sonicate in a room temperature water bath for 2-5 minutes to aid dissolution. Avoid heating.

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use amber cryovials.

  • Final Purge & Storage: Before capping each aliquot, flush the headspace with inert gas. Immediately store the aliquots at -80°C.

Protocol 2: General Method for Assessing Solution Stability via HPLC

This protocol provides a framework to systematically evaluate the stability of this compound under various conditions relevant to your experimental work.

Objective: To quantify the percentage of intact this compound remaining over time under different pH, temperature, and light conditions.

Workflow Diagram:

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis PrepStock Prepare Concentrated Stock in DMSO (Protocol 1) Dilute Dilute Stock into Buffers to Final Concentration (e.g., 100 µg/mL) PrepStock->Dilute PrepBuffers Prepare & Degas Aqueous Buffers (e.g., pH 4, 7, 9) PrepBuffers->Dilute Incubate Aliquot & Incubate Samples Under Varied Conditions Dilute->Incubate Temp Temperature (4°C, 25°C, 40°C) Incubate->Temp Light Light vs. Dark (Foil-wrapped control) Incubate->Light Timepoints Sample at Time Points (t=0, 2, 4, 8, 24 hr) Incubate->Timepoints HPLC Inject onto HPLC-UV System Timepoints->HPLC Analyze Calculate % Remaining vs. t=0 HPLC->Analyze

Caption: Experimental workflow for HPLC-based stability assessment.

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution in DMSO as per Protocol 1. This will be your t=0 reference standard when diluted.

  • Test Solutions: Prepare a set of relevant aqueous buffers (e.g., phosphate buffer at pH 4.0, 7.0, and borate buffer at pH 9.0). Ensure all buffers are degassed.

  • Dilution: Dilute the DMSO stock into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Mix thoroughly.

  • Initial Analysis (t=0): Immediately transfer an aliquot of each freshly made test solution into an HPLC vial and inject it. This serves as the 100% reference point for that condition.

  • Incubation Setup:

    • Temperature: Aliquot each test solution into separate sets of vials for incubation at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: For each temperature condition, prepare two subsets. Wrap one subset completely in aluminum foil (dark control) and expose the other to ambient lab light or a controlled photostability chamber.

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each condition. Transfer the contents to an HPLC vial for immediate analysis.

  • HPLC Analysis:

    • Column: Use a suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of water/acetonitrile with 0.1% formic acid or trifluoroacetic acid is a typical starting point.

    • Detection: Monitor at the λmax of this compound (approx. 280 nm) and also scan a broader UV range to observe the formation of degradation products.

  • Data Evaluation: For each time point, calculate the percentage of the compound remaining by comparing the peak area of the main compound to the peak area at t=0 for the same condition.

    • % Remaining = (Peak Area at time Tx / Peak Area at time T0) * 100

This systematic approach will provide clear, quantitative data on how pH, temperature, and light individually and collectively affect the stability of this compound in your experimental matrix.

References

Common problems in 5-Benzyloxy-DL-tryptophan synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Benzyloxy-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important tryptophan derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the construction of the indole ring system, followed by the introduction of the amino acid side chain. Key strategies include:

  • The Fischer Indole Synthesis: This classic method involves the reaction of 4-benzyloxyphenylhydrazine with a suitable aldehyde or ketone, followed by cyclization under acidic conditions to form the indole ring.[1]

  • The Japp-Klingemann Reaction: This route utilizes the reaction of an aryl diazonium salt with a β-keto-ester to form a hydrazone, which can then be cyclized to the indole nucleus via a Fischer indole synthesis.[2][3]

  • Synthesis from 5-Hydroxy-DL-tryptophan: A straightforward approach involves the direct benzylation of the hydroxyl group of commercially available 5-hydroxy-DL-tryptophan. This requires careful protection of the amino and carboxyl groups to ensure selective O-benzylation.[4][5]

Q2: Why is the benzyl group a suitable protecting group for the 5-hydroxy moiety?

A2: The benzyl group is an excellent choice for protecting the phenolic hydroxyl group in the 5-position of the tryptophan indole ring for several reasons:

  • Stability: It is stable to a wide range of reaction conditions, including many used in peptide synthesis.

  • Ease of Removal: It can be readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild and efficient method that typically does not affect other functional groups in the molecule.

  • Prevention of Oxidation: The indole ring, particularly with an electron-donating hydroxyl group, is susceptible to oxidation. The benzyl ether linkage helps to deactivate the ring towards oxidative degradation.

Q3: What are the critical safety precautions when working with the reagents for this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Hydrazine derivatives: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Benzyl chloride/bromide: These are lachrymators and corrosive. Use in a fume hood and wear gloves and eye protection.

  • Strong acids and bases: Handle with care to avoid chemical burns.

  • Flammable solvents: Use in a well-ventilated area away from ignition sources.

II. Troubleshooting Guide: Common Problems and Solutions

This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific issues that may arise during the synthesis of this compound.

A. Fischer Indole Synthesis Route

Q4: I am attempting a Fischer indole synthesis to prepare the 5-benzyloxyindole precursor, but I am getting a low yield or no product. What could be the issue?

A4: Low yields in Fischer indole synthesis can stem from several factors.[6] Here are the most common culprits and their solutions:

Potential Cause Explanation Solution
Inappropriate Acid Catalyst The choice of acid is critical. A weak acid may not be sufficient to drive the reaction, while an overly strong acid can lead to degradation of the starting materials or the product.[6]Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is also a common choice for this reaction.
Unfavorable Substrate Certain hydrazones, particularly those with strong electron-donating groups on the carbonyl-derived portion, can undergo a competing N-N bond cleavage reaction instead of the desired[7][7]-sigmatropic rearrangement.[8]If possible, modify the carbonyl partner to be less electron-rich. Alternatively, consider an alternative synthetic route if this side reaction predominates.
Suboptimal Reaction Conditions Temperature and reaction time are crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A temperature range of 80-120 °C is typical, but may need to be optimized for your specific substrates.
Poor Quality Phenylhydrazine Phenylhydrazine and its derivatives can degrade over time.Ensure the 4-benzyloxyphenylhydrazine is pure. If necessary, purify it by recrystallization or distillation before use.

Q5: My Fischer indole synthesis is producing a complex mixture of side products that are difficult to separate. What are these impurities and how can I avoid them?

A5: The formation of multiple products is a common challenge. Here are some likely side reactions and preventative measures:

  • Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage.

    • Solution: Increase the reaction temperature or time, or switch to a stronger acid catalyst.

  • Rearrangement Products: Under harsh acidic conditions, unwanted rearrangements of the indole ring or side chains can occur.

    • Solution: Use milder reaction conditions or a Lewis acid catalyst.

  • Polymerization: The indole product can be unstable in strong acid and may polymerize.

    • Solution: As soon as the reaction is complete (monitored by TLC), work up the reaction mixture to neutralize the acid.

B. Japp-Klingemann Reaction Route

Q6: I am using the Japp-Klingemann reaction to synthesize the hydrazone precursor for the indole synthesis, but I am getting a very low yield. Why is this happening?

A6: The Japp-Klingemann reaction has several critical parameters that can affect the yield.[7]

Potential Cause Explanation Solution
Decomposition of the Diazonium Salt Aryl diazonium salts are often unstable, especially at elevated temperatures.Prepare the diazonium salt at 0-5 °C and use it immediately in the subsequent coupling reaction.
Incorrect pH for Coupling The coupling of the diazonium salt to the β-keto-ester requires a specific pH range. If the solution is too acidic, the concentration of the enolate nucleophile will be too low.[7]The reaction is typically buffered with sodium acetate to maintain a pH of around 4-5. Ensure adequate buffering capacity.
Side Reactions of the Diazonium Salt With electron-rich anilines, the resulting diazonium salt is less electrophilic, which can slow down the desired reaction and allow for competing side reactions.[7]Consider using a more activated β-keto-ester or explore alternative coupling conditions.
Formation of Azo Compound Instead of Hydrazone In some cases, the intermediate azo compound is stable and does not readily convert to the desired hydrazone.[2]The conversion to the hydrazone is often facilitated by adjusting the pH to be more basic during workup.
C. General Synthesis and Purification Issues

Q7: I am having trouble purifying the final this compound product. What are the best methods?

A7: Purification of amino acids can be challenging due to their zwitterionic nature.

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline this compound.

    • Recommended Solvent Systems: Aqueous acetic acid or mixtures of water with alcohols like ethanol or isopropanol are commonly used.[9] The solubility of tryptophan derivatives is often low in pure water but increases in the presence of acid or base.

  • Flash Column Chromatography: If recrystallization is not effective, flash chromatography on silica gel can be used.

    • Recommended Eluent Systems: A mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically required. The addition of a small amount of acetic acid or triethylamine to the eluent can improve the peak shape and separation.

Q8: My final product is showing signs of degradation, such as discoloration. What is causing this and how can I prevent it?

A8: Tryptophan and its derivatives are susceptible to oxidation, especially when exposed to air and light.

  • Oxidation of the Indole Ring: The electron-rich indole ring can be oxidized, leading to colored impurities.

    • Prevention:

      • Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

      • Store the final product in a cool, dark place, and under an inert atmosphere if possible.[10]

      • Use antioxidants during the workup and purification if necessary.

  • Debenzylation: While the benzyl group is generally stable, it can be cleaved under certain conditions, leading to the formation of 5-hydroxy-DL-tryptophan.

    • Prevention: Avoid harsh acidic conditions and high temperatures for prolonged periods. If catalytic hydrogenation is used for other steps, be aware that this will also cleave the benzyl group.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 5-Benzyloxyindole (Precursor)

This protocol outlines the synthesis of the key intermediate, 5-benzyloxyindole, via the Fischer indole synthesis.

Materials:

  • 4-Benzyloxyphenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-benzyloxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.

  • Add sodium acetate (1.1 eq) to the solution and stir until dissolved.

  • Add pyruvic acid (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 1-2 hours, during which time the phenylhydrazone will precipitate.

  • Collect the crude phenylhydrazone by filtration and wash with cold water.

  • In a separate flask, heat glacial acetic acid to reflux.

  • Add the crude phenylhydrazone portion-wise to the refluxing acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 5-benzyloxyindole by flash column chromatography or recrystallization.

Protocol 2: Synthesis of this compound from 5-Benzyloxyindole

This protocol describes the introduction of the amino acid side chain onto the 5-benzyloxyindole core.

Materials:

  • 5-Benzyloxyindole

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Nitromethane

  • Ammonium acetate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Synthesis of 3-Indoleglyoxylyl Chloride: Dissolve 5-benzyloxyindole (1.0 eq) in anhydrous diethyl ether and cool to 0 °C. Add oxalyl chloride (1.1 eq) dropwise and stir at 0 °C for 1 hour, then at room temperature for 2 hours. The product will precipitate. Collect the solid by filtration and wash with cold diethyl ether.

  • Synthesis of 3-(2-Nitrovinyl)-5-benzyloxyindole: Dissolve the 3-indoleglyoxylyl chloride (1.0 eq) in nitromethane and add ammonium acetate (2.0 eq). Heat the mixture at 100 °C for 1-2 hours. Cool the reaction and collect the precipitated product by filtration.

  • Synthesis of 5-Benzyloxytryptamine: In a flask under an inert atmosphere, suspend LAH (4.0 eq) in anhydrous THF. Add the 3-(2-nitrovinyl)-5-benzyloxyindole (1.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Cool the reaction to 0 °C and quench by the sequential addition of water, 15% NaOH solution, and water. Filter the mixture and concentrate the filtrate to obtain crude 5-benzyloxytryptamine.

  • Synthesis of this compound: Prepare a solution of sodium ethoxide in ethanol. Add diethyl acetamidomalonate (1.1 eq) followed by the crude 5-benzyloxytryptamine (1.0 eq). Reflux the mixture for 12-18 hours. Cool the reaction and add a solution of sodium hydroxide. Reflux for an additional 4-6 hours to hydrolyze the ester and amide groups. Cool the reaction and acidify with hydrochloric acid to precipitate the product. Collect the crude this compound by filtration and purify by recrystallization.

IV. Visualizations

Diagram 1: General Synthetic Workflow

G cluster_0 Route A: Fischer Indole Synthesis cluster_1 Route B: Japp-Klingemann Reaction cluster_2 Route C: Direct Benzylation 4-Benzyloxyphenylhydrazine 4-Benzyloxyphenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Benzyloxyphenylhydrazine->Hydrazone Intermediate + Pyruvic Acid 5-Benzyloxyindole 5-Benzyloxyindole Hydrazone Intermediate->5-Benzyloxyindole Acid Catalyst, Heat This compound This compound 5-Benzyloxyindole->this compound Introduction of Amino Acid Side Chain 4-Benzyloxyaniline 4-Benzyloxyaniline Diazonium Salt Diazonium Salt 4-Benzyloxyaniline->Diazonium Salt NaNO2, HCl Hydrazone Precursor Hydrazone Precursor Diazonium Salt->Hydrazone Precursor + beta-Keto-ester Hydrazone Precursor->5-Benzyloxyindole Fischer Indolization 5-Hydroxy-DL-tryptophan 5-Hydroxy-DL-tryptophan Protected 5-Hydroxytryptophan Protected 5-Hydroxytryptophan 5-Hydroxy-DL-tryptophan->Protected 5-Hydroxytryptophan Protection (Amino, Carboxyl) Protected 5-Benzyloxytryptophan Protected 5-Benzyloxytryptophan Protected 5-Hydroxytryptophan->Protected 5-Benzyloxytryptophan Benzyl Bromide, Base Protected 5-Benzyloxytryptophan->this compound Deprotection

Caption: Synthetic routes to this compound.

Diagram 2: Troubleshooting Logic Flow

G start Low Yield or No Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Stoichiometry and Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_side_products Analyze Byproducts (TLC, LC-MS, NMR) start->analyze_side_products check_catalyst Evaluate Catalyst Choice and Loading check_conditions->check_catalyst optimize_purification Optimize Purification Method analyze_side_products->optimize_purification consult_literature Consult Literature for Similar Substrates analyze_side_products->consult_literature

Caption: Troubleshooting workflow for synthesis issues.

V. References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: --INVALID-LINK--

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5796–5798. Available at: --INVALID-LINK--

  • Various Authors. (2016). What are the special considerations for the Japp-Klingemann reaction? ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem. Available at: --INVALID-LINK--

  • Wängler, C., et al. (2022). The Evaluation of l-Tryptophan Derivatives as Inhibitors of the l-Type Amino Acid Transporter LAT1 (SLC7A5). Chemistry – A European Journal, 28(51), e202201387. Available at: --INVALID-LINK--

  • Various Authors. (2021). Problems with Fischer indole synthesis. Reddit. Available at: --INVALID-LINK--

  • Wikipedia contributors. (2023, December 1). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved December 12, 2023, from --INVALID-LINK--

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Biosynth. Available at: --INVALID-LINK--

  • Undén, A., et al. (2000). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Journal of Peptide Science, 6(10), 489-497. Available at: --INVALID-LINK--

  • The Lab Depot. (n.d.). This compound. The Lab Depot. Available at: --INVALID-LINK--

  • GoldBio. (n.d.). This compound. GoldBio. Available at: --INVALID-LINK--

  • Wikipedia contributors. (2023, March 27). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved December 12, 2023, from --INVALID-LINK--

  • Wang, Y., et al. (2021). Advances in the Microbial Synthesis of 5-Hydroxytryptophan. Frontiers in Bioengineering and Biotechnology, 9, 624343. Available at: --INVALID-LINK--

  • Rewolinski, M. S., & Glinka, T. (1998). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 39(35), 6345-6348. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction. BenchChem. Available at: --INVALID-LINK--

  • Kaur, N. (2020). Fischer indole synthesis. In Metals and Non-Metals. Taylor & Francis. Available at: --INVALID-LINK--

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth. Available at: --INVALID-LINK--

  • Aralez Bio. (n.d.). 5-benzyloxy-L-tryptophan. Aralez Bio eStore. Available at: --INVALID-LINK--

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. Available at: --INVALID-LINK--

  • U.S. Patent No. 5,057,615. (1991). Process for purifying tryptophan. Washington, DC: U.S. Patent and Trademark Office. Available at: --INVALID-LINK--

  • Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. European Journal of Organic Chemistry, 2015(26), 5735-5747. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Marten, J., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für anorganische und allgemeine Chemie, 636(5), 745-749. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 5-Benzyloxytryptophan. PubChem. Available at: --INVALID-LINK--

  • Schöll, J., et al. (2020). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Crystals, 10(11), 1018. Available at: --INVALID-LINK--

  • U.S. Patent No. 3,883,554. (1975). Process for preparing 5-hydroxy-tryptophan and its derivatives. Washington, DC: U.S. Patent and Trademark Office. Available at: --INVALID-LINK--

  • AMI Scientific. (n.d.). This compound TCI Analytical reagent. AMI Scientific. Available at: --INVALID-LINK--

  • Yang, R., Zhang, H., & Cao, B. (2013). Ethyl N-(3-cyano-1H-indol-2-yl)formimidate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1703. Available at: --INVALID-LINK--

  • Galiano, F., et al. (1981). Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions. Journal of Chromatography B: Biomedical Sciences and Applications, 224(2), 249-257. Available at: --INVALID-LINK--

  • Yu, M. W., & Finlayson, J. S. (1984). Quantitative determination of the stabilizers octanoic acid and N-acetyl-DL-tryptophan in human albumin products. Journal of Pharmaceutical Sciences, 73(1), 82-86. Available at: --INVALID-LINK--

  • Terent'ev, A. O., et al. (2022). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. Molecules, 27(19), 6296. Available at: --INVALID-LINK--

  • Jones, W. R., et al. (1984). Easily hydrolyzable, water-soluble derivatives of (+/-)-alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazoline-4-one, a novel antiviral compound. Journal of Medicinal Chemistry, 27(8), 1057-1061. Available at: --INVALID-LINK--

  • Yang, R., Zhang, H., & Cao, B. (2013). Ethyl N-(3-cyano-1H-indol-2-yl)formimidate. ResearchGate. Available at: --INVALID-LINK--

  • Li, Y., et al. (2014). Investigation on crystallization of DL-tryptophan by mixed solvent-thermal method. Journal of Crystal Growth, 401, 319-323. Available at: --INVALID-LINK--

  • Choudhary, V. R., & Jana, S. K. (2001). Benzylation of benzene by benzyl chloride over Fe, Zn, Ga and In-modified ZSM-5 type zeolite catalysts. Applied Catalysis A: General, 213(1), 77-85. Available at: --INVALID-LINK--

  • German Patent No. DE102004030071A1. (2006). Indol 3 yl derivatives. Munich, DE: German Patent and Trade Mark Office. Available at: --INVALID-LINK--

References

How to prevent degradation of 5-Benzyloxy-DL-tryptophan during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of 5-Benzyloxy-DL-tryptophan during storage and handling. By understanding its potential degradation pathways and implementing proper procedures, you can maintain the integrity of this critical reagent for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C, protected from light, and kept in a desiccated environment.[1][2] This compound is known to be temperature-sensitive, so consistent cold storage is crucial.[3]

Q2: I've noticed a slight yellowing of my this compound powder. Is it still usable?

A change in color from white/off-white to light yellow can be an early indicator of degradation. While slight discoloration may not significantly impact all experimental outcomes, it is advisable to perform a purity check (e.g., by HPLC) before use in sensitive applications. The yellowing may be due to the formation of oxidized species or other degradation products.

Q3: Can I store this compound in solution?

It is generally not recommended to store this compound in solution for extended periods. If you must prepare a stock solution, it should be made fresh for each experiment. If short-term storage is unavoidable, store the solution at -20°C or -80°C, protected from light, and use it as soon as possible. The stability in solution will depend on the solvent, pH, and exposure to oxygen.

Q4: What are the main causes of this compound degradation?

The degradation of this compound is primarily driven by three factors:

  • Oxidation: The indole ring of the tryptophan moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[4][5]

  • Hydrolysis: The benzyloxy group can be cleaved under acidic conditions, resulting in the formation of 5-hydroxy-DL-tryptophan and toluene.[1]

  • Photodegradation: Exposure to light, particularly UV light, can promote both oxidation and other degradative reactions.[6]

Troubleshooting Guide

This section provides a more in-depth look at potential degradation issues and how to address them.

Issue 1: Unexpected or Poor Experimental Results

If you are experiencing inconsistent or unexpected results in your experiments using this compound, it is possible that the compound has degraded.

Root Cause Analysis:

  • Purity: The initial purity of the compound may not have met the required specifications.

  • Storage History: The compound may have been subjected to temperature fluctuations, exposure to light, or excessive moisture during previous storage or handling.

  • Handling: The compound may have been repeatedly warmed to room temperature, leading to condensation and hydrolysis.

Corrective and Preventive Actions:

  • Verify Purity: Assess the purity of your current stock of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Procure Fresh Compound: If degradation is confirmed, it is best to use a fresh, unopened vial of the compound for your experiments.

  • Implement Strict Storage Protocols: Ensure that all lab personnel are aware of the critical storage requirements (-20°C, desiccated, protected from light). Use a log to track the temperature of the storage unit.

  • Aliquot the Reagent: Upon receiving a new batch, it is good practice to aliquot the powder into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation of the entire stock.

Issue 2: Visible Changes in the Solid Compound (Color Change, Clumping)

Visible changes in the physical appearance of the this compound powder are a strong indication of degradation.

Root Cause Analysis:

  • Color Change (Yellowing/Browning): This is often a sign of oxidation of the indole ring, leading to the formation of colored byproducts.[7]

  • Clumping: This suggests moisture absorption, which can accelerate hydrolytic and oxidative degradation.

Corrective and Preventive Actions:

  • Assess Purity: As with unexpected experimental results, the first step is to determine the extent of degradation via an analytical method.

  • Improve Desiccation: When not in use, store vials of this compound in a desiccator, even within the -20°C freezer. This provides an extra layer of protection against moisture.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider backfilling the vials with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

Understanding the Degradation Pathways

A deeper understanding of the potential chemical reactions that lead to the degradation of this compound can help in both preventing these issues and in identifying potential impurities.

Oxidation of the Indole Ring

The indole ring of tryptophan is electron-rich and thus prone to oxidation. This can lead to the opening of the pyrrole ring to form N-formylkynurenine, which can be further converted to kynurenine.[8]

G A This compound B N-Formyl-5-benzyloxy-kynurenine A->B Oxidation (O2, light) C 5-Benzyloxy-kynurenine B->C Hydrolysis

Caption: Oxidative degradation pathway of the indole ring.

Cleavage of the Benzyl Ether

The benzyl ether protecting group is generally stable but can be cleaved under certain conditions.

  • Acid-Catalyzed Hydrolysis: Exposure to acidic conditions can lead to the cleavage of the ether bond, yielding 5-hydroxy-DL-tryptophan.[1]

  • Hydrogenolysis: While not a typical storage concern, it's important to be aware that the benzyl group can be removed by catalytic hydrogenation if the compound is used in reactions with hydrogen and a palladium catalyst.[1]

G A This compound B 5-Hydroxy-DL-tryptophan A->B Acid Hydrolysis (H+) G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Accurately weigh This compound B Dissolve in mobile phase A to a known concentration (e.g., 1 mg/mL) A->B C Filter through a 0.22 µm syringe filter B->C D Inject sample onto HPLC system C->D E Acquire chromatogram D->E F Integrate peaks E->F G Calculate purity as a percentage of the main peak area F->G H Identify and quantify any significant impurity peaks G->H

References

Troubleshooting low cell uptake of 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing 5-Benzyloxy-DL-tryptophan. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and provide in-depth, evidence-based solutions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

FAQ 1: Why am I observing very low cellular uptake of this compound? Is this an expected result?

Short Answer: Yes, low to negligible uptake is the expected outcome. Published literature demonstrates that the L-enantiomer of this compound, 5-Benzyloxy-L-tryptophan, is a potent competitive inhibitor of the L-type amino acid transporter 1 (LAT1), but it is not a transport substrate .[1]

In-Depth Explanation:

It is a common misconception to assume that all amino acid analogs are transported into the cell. The interaction of a molecule with a transporter can be broadly categorized in two ways:

  • Substrate: The molecule binds to the transporter and is subsequently translocated across the cell membrane.

  • Inhibitor (or Blocker): The molecule binds to the transporter, often with high affinity, but is not translocated. By occupying the binding site, it prevents the transport of native substrates.

Studies on human colon carcinoma cells (HT-29), which highly express LAT1, have shown that while 5-Benzyloxy-L-tryptophan effectively blocks the uptake of other amino acids like L-leucine (with an IC50 of 19 μM), it does not induce their efflux from pre-loaded cells.[1] This lack of efflux indicates the compound is not transported into the cell via the LAT1 antiporter mechanism.

Since you are using the DL-racemic mixture, it is primarily the L-enantiomer that interacts with the transporter, as LAT1 is largely stereoselective for L-amino acids.[2] Therefore, the primary biological activity you are likely observing is the blockade of amino acid transport at the cell surface, not intracellular accumulation.

FAQ 2: What is the primary cellular machinery that this compound interacts with?

The primary target is the L-Type Amino Acid Transporter 1 (LAT1) , also known as solute carrier family 7 member 5 (SLC7A5).[3][4]

Mechanism of Action:

  • Function: LAT1 is responsible for the sodium-independent transport of large neutral amino acids (LNAAs) across the cell membrane. These include essential amino acids like tryptophan, leucine, phenylalanine, and tyrosine.[5][6]

  • Expression: LAT1 is highly expressed in certain tissues, including the blood-brain barrier, and is notably overexpressed in many types of cancer cells to meet their high demand for amino acids for proliferation.[6][7][8]

  • Antiporter System: LAT1 is an obligate antiporter. It functions by exchanging an extracellular amino acid for an intracellular one. It cannot transport in one direction without a counter-transport in the opposite direction.[1]

5-Benzyloxy-L-tryptophan competitively binds to the external-facing pocket of LAT1, preventing native substrates from binding and being transported.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Compound 5-Benzyloxy-L-tryptophan (Inhibitor) LAT1 LAT1 (SLC7A5) Transporter Binding Site Compound->LAT1:f1 Binds & BLOCKS Transport Substrate L-Tryptophan (Native Substrate) Substrate->LAT1:f1 Binds & is Transported In InternalAA Intracellular Amino Acid InternalAA->LAT1:f1 Transported Out (Antiport)

Caption: LAT1-mediated transport and inhibition by 5-Benzyloxy-L-tryptophan.

FAQ 3: Although it's an inhibitor, I still need to troubleshoot my experiment. What are the most critical experimental variables I should control?

Even when studying inhibition, ensuring the compound is bioavailable and the cellular system is healthy is paramount. Low inhibitory activity could be mistaken for low uptake.

ParameterIssueScientific Rationale & Recommendation
Compound Solubility The compound precipitates in the aqueous culture medium, drastically lowering its effective concentration.This compound is hydrophobic. Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Perform serial dilutions so the final DMSO concentration in your assay is <0.5% to avoid solvent toxicity. Visually inspect for precipitation after dilution into your final assay buffer.
Compound Stability The tryptophan indole ring is susceptible to photo-oxidation and degradation, especially in media containing riboflavin and exposed to fluorescent light, which can generate toxic free radicals.[9][10][11]Action: Store the stock solution at -20°C, protected from light.[12] During experiments, minimize the exposure of plates and media containing the compound to direct light. Prepare fresh dilutions for each experiment.
Cell Health & Confluency Unhealthy or dying cells have compromised membranes, leading to non-specific leakage and unreliable results. Transporter expression can vary with cell density.Action: Ensure cells have >95% viability via Trypan Blue exclusion before starting. Plate cells to reach 80-90% confluency at the time of the assay. This ensures a consistent and high level of transporter expression.
Temperature Active transport is an energy-dependent process and is significantly reduced at low temperatures. Non-specific binding is less temperature-dependent.Action: Always include a 4°C control.[13] The uptake observed at 37°C minus the uptake at 4°C represents the active, transporter-mediated process. This is crucial for distinguishing true transport from membrane binding.
FAQ 4: How do components of my cell culture medium interfere with the experiment?

This is one of the most common sources of experimental error in uptake and inhibition assays.

A. Competition from Endogenous Amino Acids:

Standard culture media (e.g., DMEM, MEM, RPMI-1640) are rich in large neutral amino acids (LNAAs) like leucine, isoleucine, valine, and phenylalanine.[9] These are all high-affinity substrates for LAT1 and will directly compete with this compound for binding to the transporter. This competition significantly increases the apparent IC50 value of your inhibitor, making it seem less potent.

  • Solution: For the final incubation step with the compound, replace the complete medium with a simpler, defined buffer. The best practice is to use a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or a tryptophan-free medium.[14][15] This removes competing substrates, maximizing the interaction of your compound with the transporter.

B. Sequestration by Serum Proteins:

Fetal Bovine Serum (FBS) is rich in proteins, most notably albumin. Hydrophobic small molecules can bind to albumin, effectively reducing the free concentration of the compound available to interact with the cells.[16][17] This can lead to a dramatic underestimation of your compound's potency.

  • Solution: Conduct the final incubation step in serum-free buffer (e.g., HBSS).[16][18] If cells are sensitive to serum withdrawal, you can pre-incubate them in complete medium, wash them thoroughly with buffer, and then perform the final assay incubation in serum-free buffer for a short duration (e.g., 5-60 minutes).

FAQ 5: What is the correct experimental design to measure the biological activity of 5-Benzyloxy-L-tryptophan?

Given that the compound is an inhibitor, the most robust experiment is a Competitive Inhibition Assay . The goal is to measure how effectively 5-Benzyloxy-L-tryptophan blocks the uptake of a known LAT1 substrate.

cluster_workflow Competitive Inhibition Assay Workflow P1 1. Seed Cells Plate cells in 24-well plates. Incubate to 80-90% confluency. P2 2. Prepare for Assay Aspirate growth medium. Wash 2x with warm HBSS. P1->P2 P3 3. Pre-incubation Add HBSS containing varying concentrations of this compound (Inhibitor). Incubate for 10-15 min at 37°C. P2->P3 P4 4. Initiate Uptake Add a fixed concentration of a radiolabeled LAT1 substrate (e.g., [3H]-L-Leucine). Incubate for a short, defined time (e.g., 5 min). P3->P4 P5 5. Terminate Uptake Rapidly aspirate solution. Wash 3x with ice-cold HBSS. P4->P5 P6 6. Lyse Cells & Quantify Add lysis buffer (e.g., 0.1M NaOH). Measure radioactivity via liquid scintillation counting. P5->P6 P7 7. Analyze Data Plot % Inhibition vs. Inhibitor Concentration. Calculate IC50 value. P6->P7

Caption: Workflow for a LAT1 competitive inhibition assay.

Protocol: Measuring IC50 of this compound against [³H]-L-Leucine Uptake

This protocol is adapted from methodologies used to characterize LAT1 inhibitors.[1]

Materials:

  • Cells with known LAT1 expression (e.g., HT-29, HeLa, or your cell line of interest)

  • 24-well tissue culture plates

  • Hanks' Balanced Salt Solution (HBSS)

  • [³H]-L-Leucine (radiolabeled substrate)

  • This compound (inhibitor)

  • Lysis Buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation fluid and vials

Procedure:

  • Cell Plating: Seed cells in a 24-well plate at a density that will yield 80-90% confluency on the day of the experiment.

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) HBSS to remove residual medium, serum, and competing amino acids.

  • Inhibitor Pre-incubation:

    • Prepare dilutions of this compound in HBSS at 2x the final desired concentrations (e.g., ranging from 0.1 µM to 1000 µM).

    • Add 250 µL of the inhibitor dilutions to the appropriate wells. For control wells (0% inhibition), add 250 µL of HBSS with vehicle (DMSO). For a positive control (100% inhibition), use a known potent LAT1 inhibitor like JPH203.

    • Incubate the plate at 37°C for 15 minutes.

  • Uptake Initiation:

    • Prepare a 2x stock of [³H]-L-Leucine in HBSS (final concentration typically 1-10 µM, with radioactivity ~1 µCi/mL).

    • Add 250 µL of the [³H]-L-Leucine solution to all wells to initiate the uptake reaction (total volume is now 500 µL).

    • Incubate for a short, linear uptake period (typically 1-5 minutes; this should be optimized for your cell line).

  • Termination and Washing:

    • To stop the transport, rapidly aspirate the radioactive solution.

    • Immediately wash the cell monolayer three times with 1 mL of ice-cold HBSS. This removes extracellular radiolabel without allowing further transport.

  • Lysis and Quantification:

    • Add 500 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the CPM data by subtracting the background (CPM from wells with no cells).

    • Calculate the percentage of inhibition for each concentration relative to the control (0% inhibition) wells.

    • Plot the % inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

References

Technical Support Center: Method Refinement for Detection of 5-Benzyloxy-DL-tryptophan in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of 5-Benzyloxy-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your detection methods in complex biological matrices. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Q: My chromatogram for this compound shows significant peak tailing, leading to inaccurate integration and reduced sensitivity. What are the likely causes and how can I fix this?

A: Peak tailing for tryptophan and its derivatives is a common issue in reverse-phase HPLC. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Systematic Troubleshooting Steps:

  • Assess Column Health:

    • Cause: Column degradation or contamination is a frequent culprit.[1] Residual silanol groups on older or lower-quality silica-based columns can interact with the amine group of your analyte.

    • Solution:

      • First, try flushing the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase).

      • If tailing persists, the column may be irreversibly damaged. Replace it with a new, high-purity silica column or one with end-capping to minimize silanol interactions. Consider using a column with a polar-embedded group.[2]

  • Optimize Mobile Phase pH:

    • Cause: The ionization state of this compound is pH-dependent. At a pH near its pKa, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For tryptophan derivatives, a slightly acidic mobile phase (e.g., pH 3-4 with formic or acetic acid) is often effective at protonating the amine group, ensuring a single ionic species and reducing interactions with residual silanols.

  • Incorporate a Competing Base:

    • Cause: If accessible silanol groups are the primary issue, a competing base can mask these sites.

    • Solution: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1%). Note that TEA is not compatible with mass spectrometry detectors.[2]

  • Check for Sample Overload:

    • Cause: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Issue 2: Low Analyte Recovery During Sample Preparation

Q: I'm experiencing significant loss of this compound during my solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. How can I improve my recovery?

A: Low recovery is often due to suboptimal extraction conditions or analyte degradation. Tryptophan and its derivatives can be sensitive to pH, light, and oxidative stress.[3]

Systematic Troubleshooting Steps:

  • Evaluate Protein Precipitation Efficiency:

    • Cause: Incomplete protein removal can lead to the analyte being trapped in the protein pellet.

    • Solution: Acetonitrile is often a better choice for deproteinizing samples containing tryptophan compared to acids like sulfosalicylic acid, as it can lead to improved recovery.[4] Ensure thorough vortexing and adequate centrifugation time and force.

  • Optimize SPE Protocol:

    • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated with the appropriate solvents to activate the stationary phase.

    • Sample Loading: The pH of the sample during loading is critical. Adjust the sample pH to ensure the analyte is in the desired ionic state for retention on the sorbent.

    • Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. Test different solvent compositions and strengths.

    • Elution Step: The elution solvent must be strong enough to fully desorb the analyte. You may need to test different solvents or solvent mixtures.

  • Address Analyte Stability:

    • Cause: Tryptophan derivatives can degrade under harsh pH conditions or when exposed to light and oxygen.[3][5][6]

    • Solution:

      • Work quickly and at low temperatures during sample preparation.[3]

      • Protect samples from light by using amber vials.[7]

      • Consider adding an antioxidant like ascorbic acid to your samples to prevent oxidative degradation.[5][6]

Issue 3: Matrix Effects in LC-MS/MS Analysis

Q: I'm observing significant ion suppression for this compound in my plasma samples when using LC-MS/MS. How can I mitigate these matrix effects?

A: Matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte, are a major challenge in bioanalysis.[8][9] This can lead to inaccurate quantification.

Systematic Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • Cause: If matrix components co-elute with your analyte, they can compete for ionization.[9]

    • Solution: Adjust the HPLC gradient to better separate the analyte from the bulk of the matrix components. A shallower gradient around the elution time of your analyte can be effective.

  • Enhance Sample Cleanup:

    • Cause: Insufficient removal of matrix components like phospholipids is a common cause of ion suppression.

    • Solution:

      • Employ more rigorous sample preparation techniques. Phospholipid removal plates or cartridges can be highly effective.[8]

      • Optimize your SPE method to be more selective for your analyte.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Cause: An internal standard that behaves similarly to the analyte can compensate for matrix effects.

    • Solution: The gold standard is to use a SIL-IS of this compound. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.

  • Matrix-Matched Calibration Curves:

    • Cause: Calibrators prepared in a clean solvent do not account for the matrix effects present in the actual samples.

    • Solution: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[10] This helps to normalize the matrix effects between the calibrators and the unknown samples.

  • Post-Column Infusion:

    • Cause: To identify the regions of your chromatogram most affected by ion suppression, you can use post-column infusion.

    • Solution: Infuse a constant stream of your analyte into the mobile phase after the analytical column. Any dip in the signal when injecting a blank matrix extract indicates a region of ion suppression.[11] You can then adjust your chromatography to move your analyte away from these regions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying this compound in plasma?

A1: For quantitative bioanalysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method.[12][13] It offers high sensitivity and selectivity, which are crucial for detecting low concentrations of analytes in complex matrices like plasma.[12] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection can also be used, but may lack the required sensitivity and be more prone to interferences.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is also an option, but it requires derivatization to make the analyte volatile.[14]

Q2: Do I need to derivatize this compound for GC-MS analysis? If so, what are the recommended reagents?

A2: Yes, derivatization is necessary for GC-MS analysis of amino acids due to their polar nature and low volatility. Common derivatizing agents for amino acids include:

  • Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). MTBSTFA derivatives are often more stable.[15]

  • Acylating agents: followed by esterification.

The choice of reagent can affect the stability and fragmentation pattern of the derivative, so some method development will be required.

Q3: How can I ensure the stability of this compound in my biological samples during storage?

A3: Tryptophan and its derivatives can be unstable.[3] To ensure stability:

  • Store samples at -80°C.[7]

  • Minimize freeze-thaw cycles.

  • Protect samples from light by using amber vials.[7]

  • Consider adding an antioxidant to the sample upon collection if oxidative degradation is a concern.[5][6] It is crucial to perform stability studies as part of your method validation to confirm that the analyte is stable under your specific storage and handling conditions.[12][16]

Q4: What are the key parameters to consider when validating an analytical method for this compound?

A4: A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:[12]

  • Selectivity and Specificity: Ensuring that you can detect the analyte without interference from other components in the matrix.

  • Accuracy and Precision: Determining how close your measurements are to the true value and how reproducible they are.

  • Linearity and Range: Establishing the concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the degree of ion suppression or enhancement.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term).[12][16]

Visualizations

Experimental Workflows

Troubleshooting Workflow for Poor HPLC Peak Shape start Poor Peak Shape (Tailing/Fronting) check_column Assess Column Health - Flush with strong solvent - Check column age start->check_column column_ok Peak Shape Improved? check_column->column_ok replace_column Replace Column column_ok->replace_column No end_good Problem Resolved column_ok->end_good Yes optimize_ph Optimize Mobile Phase pH (Adjust to be >2 units from pKa) replace_column->optimize_ph ph_ok Peak Shape Improved? optimize_ph->ph_ok add_base Add Competing Base (e.g., TEA) (Not for MS) ph_ok->add_base No ph_ok->end_good Yes base_ok Peak Shape Improved? add_base->base_ok check_conc Check for Sample Overload (Dilute and reinject) base_ok->check_conc No base_ok->end_good Yes conc_ok Peak Shape Improved? check_conc->conc_ok conc_ok->end_good Yes end_bad Further Investigation Needed conc_ok->end_bad No

Caption: Troubleshooting workflow for poor HPLC peak shape.

Mitigating Matrix Effects in LC-MS/MS start Ion Suppression/Enhancement Observed step1 Improve Chromatographic Separation (Optimize gradient to separate analyte from matrix) start->step1 step2 Enhance Sample Cleanup (e.g., Phospholipid removal, optimized SPE) step1->step2 step3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) step2->step3 step4 Prepare Matrix-Matched Calibration Curve step3->step4 end_node Accurate Quantification step4->end_node

Caption: Strategy for mitigating matrix effects in LC-MS/MS.

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Quantification

TechniqueCommon Detector(s)Requires Derivatization?Relative SensitivitySelectivityKey Considerations
HPLC UV, FluorescenceNoModerate to HighModerateSusceptible to interferences from matrix components.[13]
LC-MS/MS Tandem Mass SpectrometerNoVery HighVery HighGold standard for quantitative bioanalysis; susceptible to matrix effects.[12]
GC-MS Mass SpectrometerYesHighHighRequires conversion to volatile derivatives; potential for analyte degradation during derivatization.[14]
CE UV, C4DNoModerateHighRequires careful optimization of buffer and voltage for good resolution.[17]

References

Avoiding byproducts in the synthesis of 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Benzyloxy-DL-tryptophan

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to not only troubleshoot but also proactively avoid the formation of byproducts. Our goal is to ensure the integrity and success of your synthesis through a combination of expert advice, validated protocols, and a deep dive into the underlying chemistry.

Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific experimental observations that may indicate the presence of byproducts or other synthetic complications.

Question 1: I'm observing a significant, less polar byproduct on my TLC plate after the benzylation step. What is it likely to be, and how can I prevent it?

Answer:

A less polar byproduct appearing after the benzylation of 5-hydroxy-DL-tryptophan (or its protected derivatives) is a classic sign of over-alkylation. The most probable culprits are N-benzylation at the indole nitrogen (N-1 position) or di-benzylation (at both the 5-hydroxy and indole N-1 positions).

Causality of Byproduct Formation:

The indole nitrogen of tryptophan possesses significant nucleophilicity, making it susceptible to alkylation, especially under basic conditions used to deprotonate the phenolic hydroxyl group. Strong bases like sodium hydride (NaH) can deprotonate both the phenol and the indole N-H, leading to competitive benzylation.[1]

Mitigation Strategies:

  • Choice of Base and Reaction Conditions: The key is to use a base that is strong enough to deprotonate the phenolic hydroxyl but not the indole nitrogen.

    • Recommended: Use milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetone.[2] These bases are generally not strong enough to significantly deprotonate the indole nitrogen, thus favoring O-alkylation.

    • Conditions to Avoid: Avoid strong bases like NaH, LDA, or KOtBu for this step, as they increase the likelihood of N-alkylation.[3]

  • Stoichiometry of Benzyl Bromide: Use of a large excess of benzyl bromide can drive the reaction towards di-benzylation. It is advisable to use a modest excess (e.g., 1.1-1.2 equivalents).

Visualizing the Problem: Benzylation Side Reactions

Byproduct_Formation Start Protected 5-Hydroxy-DL-tryptophan Base Base (e.g., K₂CO₃) Start->Base Deprotonation StrongBase Strong Base (e.g., NaH) Start->StrongBase Non-selective Deprotonation Product Desired Product This compound derivative Base->Product O-Alkylation (Major Pathway) Byproduct1 N-1 Benzylated Byproduct (Less Polar) Base->Byproduct1 Minor Pathway BnBr Benzyl Bromide Byproduct2 N-1, O-5 Di-Benzylated Byproduct (Even Less Polar) Byproduct1->Byproduct2 Further O-Alkylation StrongBase->Byproduct1 N-Alkylation (Side Reaction)

Caption: Main reaction pathway vs. byproduct formation during benzylation.

Question 2: My final product shows complex aromatic signals in the ¹H NMR and a lower-than-expected melting point after purification. What could be the issue?

Answer:

Complex aromatic signals in the NMR spectrum that cannot be assigned to the desired product, coupled with a depressed melting point, often point to impurities that are structurally very similar to the product and thus difficult to remove. Potential byproducts include:

  • Positional Isomers: If your synthesis starts from a mixture of hydroxy-tryptophans, you will end up with a mixture of benzyloxy-tryptophan isomers (e.g., 4-, 6-, or 7-benzyloxy).

  • Friedel-Crafts Byproducts: Under acidic conditions (which can be present during deprotection steps), the benzyl group can potentially alkylate the electron-rich indole ring, leading to C-alkylated isomers.[4]

  • Debenzylation-related Impurities: Incomplete debenzylation will leave some starting material. Conversely, harsh hydrogenation conditions for debenzylation can sometimes lead to reduction of the indole ring or the benzene ring of the benzyl group.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Complex ¹H NMR & Low MP Check1 Check Starting Materials Purity Start->Check1 Check2 Review Deprotection Conditions Check1->Check2 Yes Cause1 Possible Cause: Impure Starting Material Check1->Cause1 No Check3 Analyze for Isomers (LC-MS) Check2->Check3 Yes Cause2 Possible Cause: Harsh Deprotection Conditions Check2->Cause2 No Cause3 Possible Cause: Co-eluting Isomers Check3->Cause3 Yes Sol1 Solution: Use High-Purity 5-Hydroxy-DL-tryptophan Sol2 Solution: Optimize Deprotection (e.g., milder acid, shorter time) Sol3 Solution: Improve Purification (e.g., gradient column chromatography, recrystallization) Cause1->Sol1 Cause2->Sol2 Cause3->Sol3

Caption: Troubleshooting workflow for complex product mixtures.

Recommended Action:

  • Purification: Careful column chromatography on silica gel is often necessary. A slow gradient elution (e.g., starting with a non-polar solvent system and gradually increasing polarity) can help separate closely related isomers. Recrystallization from a suitable solvent system like acetic acid/water can also be highly effective for purifying the final product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best overall synthetic strategy to minimize byproducts from the start?

A common and effective route starts from 5-hydroxy-DL-tryptophan and involves a specific sequence of protection, benzylation, and deprotection steps.[2]

Optimized Synthetic Pathway:

  • Protection of the Amino Acid: First, protect both the α-amino and carboxylic acid functionalities. A common method is to form the methyl ester by reacting with SOCl₂ in methanol, followed by protection of the amino group with a Boc (tert-butyloxycarbonyl) group using Boc-anhydride.[2] This prevents side reactions at these sites during benzylation.

  • Selective O-Benzylation: With the amino acid functionalities protected, perform the benzylation of the 5-hydroxy group using benzyl bromide and a mild base like Cs₂CO₃ in acetone.[2]

  • Deprotection: Finally, remove the protecting groups. The ester can be saponified with LiOH, and the Boc group can be removed with an acid like HCl in dioxane or trifluoroacetic acid (TFA).[2][6]

Q2: Are there any specific byproducts associated with the Fischer indole synthesis if used for this molecule?

The Fischer indole synthesis, which constructs the indole ring from a phenylhydrazine and a ketone or aldehyde, is a powerful but often challenging reaction.[7][8] If used to synthesize the this compound backbone, the primary challenge is regioselectivity. If a substituted phenylhydrazine is used, the cyclization can occur in two different directions, leading to a mixture of indole isomers that are very difficult to separate.[9] For this reason, building upon a pre-existing 5-hydroxyindole core is generally a more reliable strategy for this specific target.

Q3: How can I effectively remove the benzyl protecting group without affecting the indole ring?

While catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for debenzylation, it can sometimes lead to over-reduction of the indole ring, especially under harsh conditions (high pressure or prolonged reaction times).

Recommended Deprotection Methods:

MethodReagentsProsCons/Byproducts
Acidolysis Trifluoroacetic acid (TFA), HBr in Acetic AcidFast, efficient.Can cause C-alkylation of the indole if not controlled.
Transfer Hydrogenolysis Ammonium formate, Pd/CMilder than high-pressure hydrogenation.Catalyst can be poisoned by sulfur-containing impurities.
Lewis Acid Catalysis AlCl₃, TMSIEffective for stubborn cases.Can be harsh and low-yielding; risk of Friedel-Crafts side reactions.

For most applications, transfer hydrogenolysis offers a good balance of efficiency and mildness.

Validated Experimental Protocols

Protocol 1: Selective O-Benzylation of N-Boc-5-hydroxy-DL-tryptophan Methyl Ester

This protocol is adapted from established procedures and optimized for selectivity.[2]

  • Setup: To a solution of N-Boc-5-hydroxy-DL-tryptophan methyl ester (1.0 eq) in anhydrous acetone (approx. 0.1 M), add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension vigorously at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product spot should be significantly less polar than the starting material.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

References

Technical Support Center: Optimizing HPLC Separation of 5-Benzyloxy-DL-tryptophan Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for the chiral separation of 5-Benzyloxy-DL-tryptophan. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the HPLC analysis of this and similar chiral molecules. Our approach is rooted in explaining the fundamental principles behind the troubleshooting steps, ensuring you can not only solve immediate issues but also build robust analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and strategy for separating this compound enantiomers.

Q1: Why is the separation of this compound enantiomers challenging?

A1: The primary challenge lies in the nature of enantiomers themselves. They possess identical physical and chemical properties in an achiral environment, making them inseparable by standard reversed-phase or normal-phase HPLC.[1] To achieve separation, a chiral environment must be introduced. This is typically accomplished by using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1][2] The benzyloxy-protecting group adds steric bulk and alters the electronic properties of the tryptophan molecule, which must be considered when selecting a CSP and mobile phase.

Q2: What is the most effective type of Chiral Stationary Phase (CSP) for this separation?

A2: Polysaccharide-based CSPs are widely recognized as the most powerful and versatile for resolving a broad range of racemic compounds, including tryptophan derivatives.[3][4] Specifically, columns packed with derivatives of cellulose or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are excellent starting points.[3] These CSPs offer a complex chiral environment with grooves and cavities that facilitate chiral recognition through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3][5] Zwitterionic CSPs based on cinchona alkaloids have also shown high efficiency for separating underivatized tryptophan derivatives and could be a viable alternative.[6][7]

Q3: Should I use Normal-Phase, Reversed-Phase, or Polar Organic mode?

A3: The choice of elution mode is critical and depends on the specific CSP and the desired outcome (e.g., compatibility with mass spectrometry).

  • Normal-Phase (NP): Often provides the best selectivity for polysaccharide CSPs. Mobile phases typically consist of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[8][9]

  • Reversed-Phase (RP): Highly desirable for its compatibility with mass spectrometry (LC/MS).[8][10] Mobile phases usually involve acetonitrile or methanol with aqueous buffers.[10] However, achieving separation in RP mode can sometimes be more challenging than in NP.

  • Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives. This mode can offer unique selectivity.

For initial screening, it is recommended to test conditions in both Normal-Phase and Reversed-Phase to determine the most promising approach.[11]

Q4: Are mobile phase additives necessary?

A4: Yes, additives are almost always crucial for optimizing peak shape and resolution in chiral separations.[8][12] For an amphiprotic molecule like this compound (containing both an acidic carboxylic acid group and a basic amine group), additives control the ionization state.

  • In Normal-Phase: A basic additive like diethylamine (DEA) is often used for basic compounds, while an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) is used for acidic compounds.[12] For zwitterionic molecules, a combination of both an acid and a base in the mobile phase can be effective.[6][7]

  • In Reversed-Phase: Buffers are used to control pH.[12] Acidic modifiers (formic acid, acetic acid) are commonly added to suppress the ionization of carboxylic acid groups, leading to better peak shape.[8]

Troubleshooting Guides

This section provides a systematic, question-and-answer approach to resolving specific experimental problems.

Problem 1: Poor or No Resolution (Co-eluting Peaks)

Q: My enantiomers are not separating at all, or the resolution (Rs) is less than 1.5. What are the primary causes and how can I fix this?

A: This is the most common issue in chiral method development. The root cause is insufficient differential interaction between the enantiomers and the CSP.

Initial Checks & Solutions
  • Confirm Chiral Column: First, ensure you are using a designated chiral column. Standard achiral columns (like C18) will not separate enantiomers.[8]

  • Mobile Phase Composition: The ratio of your mobile phase components is the most powerful tool for optimizing selectivity.[8][11]

    • Action (NP): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol). Start with a 90:10 hexane:IPA mixture and test ratios like 80:20 and 95:5. A lower percentage of the polar modifier generally increases retention and can improve resolution.[9]

    • Action (RP): Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. Decreasing the organic content typically increases retention and enantioselectivity.[10]

  • Mobile Phase Additives: The presence and concentration of additives can dramatically alter selectivity, sometimes even reversing the elution order.[11]

    • Action: If using a neutral mobile phase, add a small concentration (e.g., 0.1%) of an acidic (TFA, Formic Acid) or basic (DEA) additive.[12] For zwitterionic analytes, a combination of both may be necessary.[6][7] Experiment with the concentration of the additive, as this can be a critical parameter.[11]

  • Flow Rate: Slower flow rates increase the time the analytes spend interacting with the CSP, which can improve resolution.[8]

    • Action: Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min). Note that this will increase run time and broaden peaks to some extent.

  • Temperature: Lower temperatures often enhance enantioselectivity.

    • Action: If your system has a column thermostat, try reducing the temperature. Test at 15°C, 25°C (ambient), and 40°C to understand the effect. Chiral separations can be very sensitive to temperature changes.

Troubleshooting Workflow: Poor Resolution

A troubleshooting workflow for poor peak resolution.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing or fronting, which is affecting integration and resolution. What should I do?

A: Poor peak shape is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues outside the column.

Initial Checks & Solutions
  • Sample Overload: Injecting too much sample mass is a common cause of peak fronting or broad, triangular peaks.[8]

    • Action: Reduce the injection volume or dilute your sample by a factor of 5 or 10 and reinject.

  • Incorrect Mobile Phase Additives: For an ionizable compound, an incorrect pH or lack of a suitable additive can cause severe peak tailing. The benzyloxy-tryptophan has both an amine and a carboxylic acid.

    • Action: Ensure your mobile phase contains an appropriate additive to suppress ionization. For the carboxylic acid, an acidic additive (formic acid, TFA) is needed.[8] For the amine group, a basic additive (DEA) may be required. The goal is to have the analyte in a single, un-ionized form if possible.

  • Column Contamination/Degradation: Strongly adsorbed sample components or impurities can create active sites on the column, leading to tailing.[13][14]

    • Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[8] For immobilized polysaccharide columns, solvents like DMF or THF can often be used for cleaning.[14] If the problem persists after flushing, the column may be permanently damaged and require replacement.

  • Extra-Column Volume: Excessive tubing length or wide-bore fittings between the injector, column, and detector can cause peak broadening and tailing.[8]

    • Action: Minimize the length and internal diameter of all connecting tubing. Ensure proper fittings are used.

Peak Shape Troubleshooting Diagram

Peak_Shape_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Peak Shape (Tailing/Fronting) overload Sample Overload start->overload additives Incorrect Additives start->additives contamination Column Contamination start->contamination extra_column Extra-Column Volume start->extra_column reduce_conc Dilute Sample or Reduce Injection Volume overload->reduce_conc optimize_add Add/Optimize Acid/Base (e.g., 0.1% TFA or DEA) additives->optimize_add flush_col Flush Column with Strong Solvent contamination->flush_col check_tubing Minimize Tubing Length & Use Correct Fittings extra_column->check_tubing end_node Peak Shape Improved reduce_conc->end_node optimize_add->end_node flush_col->end_node check_tubing->end_node

Logical relationships for troubleshooting poor peak shape.

Experimental Protocols

Protocol 1: Initial Chiral Method Screening

This protocol provides a starting point for developing a separation method for this compound.

1. Column Selection:

  • Primary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALCEL® OD-H).

  • Secondary Choice: Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALPAK® AD-H).

2. Sample Preparation:

  • Dissolve this compound standard in the initial mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions for Screening:

ParameterNormal-Phase (NP) ConditionsReversed-Phase (RP) Conditions
Mobile Phase A n-Hexane or n-Heptane0.1% Formic Acid in Water
Mobile Phase B Isopropanol (IPA)0.1% Formic Acid in Acetonitrile
Gradient/Isocratic IsocraticIsocratic
Composition Start with 90:10 (A:B). Test 85:15, 80:20.Start with 50:50 (A:B). Test 60:40, 40:60.
Additives Add 0.1% TFA or 0.1% DEA to the IPA portion.Formic acid already included.
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25°C25°C
Injection Volume 5 µL5 µL
Detection UV at 280 nm (due to tryptophan indole ring)UV at 280 nm

4. Evaluation:

  • Inject the racemic standard under each condition.

  • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 is considered baseline resolved.

  • Select the condition (NP or RP) that provides the best initial separation for further optimization.

Conclusion

Optimizing the HPLC separation of this compound enantiomers is a systematic process that relies on the careful selection of a chiral stationary phase and the methodical adjustment of mobile phase parameters. Polysaccharide-based CSPs offer a high probability of success, and fine-tuning with mobile phase modifiers, flow rate, and temperature can overcome common issues like poor resolution and inadequate peak shape. This guide provides the foundational knowledge and actionable troubleshooting steps to empower researchers to develop robust and reliable chiral separation methods.

References

Validation & Comparative

A Comparative Guide for Researchers: 5-Benzyloxy-DL-tryptophan vs. 5-Hydroxytryptophan in Serotonin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of the serotonergic system, the choice of chemical tools to modulate serotonin (5-hydroxytryptamine, 5-HT) levels is of paramount importance. While 5-hydroxytryptophan (5-HTP) is a well-established precursor for robustly increasing serotonin synthesis, other tryptophan derivatives, such as 5-Benzyloxy-DL-tryptophan, are available. This guide provides an in-depth, objective comparison of these two compounds, grounded in their biochemical pathways, transport mechanisms, and practical applications in a research setting. We will explore the established utility of 5-HTP and critically evaluate the theoretical and experimentally-supported roles of this compound to inform your experimental design.

The Central Role of Precursors in Serotonin Synthesis

The synthesis of serotonin in the brain is initiated from the essential amino acid L-tryptophan.[1][2] This process involves a two-step enzymatic conversion. First, tryptophan is hydroxylated to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in this pathway.[3][4] Subsequently, 5-HTP is rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin.[4][5] Due to the rate-limiting nature of TPH, direct administration of 5-HTP is a common experimental strategy to bypass this bottleneck and achieve a more direct and significant increase in brain serotonin levels.[6]

5-Hydroxytryptophan (5-HTP): The Direct Precursor

5-HTP is a naturally occurring amino acid that serves as the immediate precursor to serotonin.[4] Its ability to readily cross the blood-brain barrier allows for its effective use in elevating central nervous system (CNS) serotonin levels.[4][7]

Mechanism of Action and Metabolism

Once administered, 5-HTP is transported across the blood-brain barrier, likely via the large neutral amino acid transporter (LAT1). Inside the brain, it is rapidly converted to serotonin by the enzyme AADC.[5][8] This direct conversion makes 5-HTP a potent tool for studying the effects of increased serotonin signaling.

Advantages in Research Applications:
  • Bypasses Rate-Limiting Step: Administration of 5-HTP circumvents the TPH-mediated conversion of tryptophan, leading to a more direct and robust increase in serotonin synthesis.[6]

  • Well-Characterized Effects: A large body of literature documents the effects of 5-HTP on serotonin levels, neuronal activity, and behavior, providing a solid foundation for experimental design and data interpretation.[9]

Limitations and Experimental Considerations:
  • Peripheral Conversion: A significant portion of administered 5-HTP is converted to serotonin in the periphery, which can lead to side effects such as gastrointestinal distress.[6] To mitigate this, co-administration with a peripheral AADC inhibitor like carbidopa is often employed.[9]

  • Potential for Neurotransmitter Imbalance: The enzyme AADC is also involved in the synthesis of dopamine. High doses of 5-HTP can lead to a competitive inhibition of this enzyme, potentially depleting dopamine and other catecholamines.[4]

  • Ectopic Serotonin Synthesis: Studies in rats have shown that 5-HTP administration can lead to the transient appearance of serotonin in non-serotonergic neurons, such as dopaminergic neurons in the substantia nigra.[10]

This compound: A Tryptophan Derivative with a Different Profile

This compound is a synthetic derivative of tryptophan where a benzyloxy group is attached to the 5-position of the indole ring.[11][12] It is primarily cataloged as a reagent for chemical synthesis.[11]

The Prodrug Hypothesis: A Critical Evaluation

Theoretically, this compound could act as a prodrug for 5-HTP. This would require the in vivo enzymatic cleavage of the benzyloxy group to yield 5-hydroxytryptophan. While enzymes capable of cleaving such groups exist, there is currently no direct evidence in the scientific literature to confirm that this specific conversion occurs for this compound in a biological system to an extent that would be useful for serotonin modulation.

Blood-Brain Barrier Transport: A Significant Hurdle

A crucial factor for any CNS-acting compound is its ability to cross the blood-brain barrier. While the addition of a lipophilic benzyl group might suggest enhanced membrane permeability, recent research highlights a significant obstacle. A study on L-tryptophan derivatives found that 5-benzyloxy-L-tryptophan is a moderately potent inhibitor of the L-type amino acid transporter 1 (LAT1) but is not itself transported by LAT1 .[13] This is a critical finding because LAT1 is a primary transporter for large neutral amino acids, including tryptophan and likely 5-HTP, into the brain.

This suggests that not only might this compound have difficulty entering the brain, but it could also competitively inhibit the transport of other essential amino acids, including tryptophan itself, which is the natural precursor for serotonin synthesis.

Head-to-Head Comparison

Feature5-Hydroxytryptophan (5-HTP)This compound
Primary Role Direct serotonin precursorChemical synthesis reagent
Mechanism of Action Converted to serotonin by AADCHypothetically a prodrug of 5-HTP (unproven); LAT1 inhibitor
Blood-Brain Barrier Transport Transported, likely via LAT1Not a substrate for LAT1; inhibits LAT1
In Vivo Metabolism Rapidly decarboxylated to serotoninUnknown in the context of serotonin synthesis
Effect on Brain Serotonin Well-documented increaseNot established; potentially inhibitory to precursor transport
Supporting Experimental Data ExtensiveLacking for in vivo serotonin studies

Experimental Protocols

Given the established efficacy of 5-HTP and the lack of supporting data for this compound as a tool for in vivo serotonin modulation, a detailed protocol is provided only for 5-HTP.

Protocol: Acute 5-HTP Administration in Rodents to Increase Brain Serotonin Levels

This protocol is a representative example and should be adapted based on specific experimental goals and institutional animal care guidelines.

1. Materials:

  • 5-Hydroxytryptophan (5-HTP)

  • Carbidopa (optional, peripheral AADC inhibitor)

  • Sterile saline (0.9% NaCl)

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Analytical equipment for serotonin measurement (e.g., HPLC with electrochemical detection)

2. Procedure:

  • Preparation of Dosing Solutions:

    • Dissolve 5-HTP in sterile saline to the desired concentration (e.g., 25-100 mg/kg).

    • If using, dissolve carbidopa in sterile saline (e.g., 10 mg/kg).

  • Animal Dosing:

    • Administer carbidopa via intraperitoneal (i.p.) injection 30 minutes prior to 5-HTP administration to inhibit peripheral serotonin synthesis.

    • Administer 5-HTP via i.p. injection.

  • Time Course and Tissue Collection:

    • Euthanize animals at a predetermined time point post-5-HTP injection (e.g., 60 minutes).

    • Rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum) on a cold plate.

    • Immediately freeze tissue samples in liquid nitrogen and store at -80°C until analysis.

  • Neurochemical Analysis:

    • Homogenize brain tissue in an appropriate buffer.

    • Analyze serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), levels using a validated method such as HPLC with electrochemical detection.

Visualizing the Pathways and Processes

Serotonin Synthesis Pathway

Serotonin_Synthesis Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC) BBB_Transport cluster_blood Blood cluster_brain Brain Five_HTP_Blood 5-HTP LAT1 LAT1 Transporter Five_HTP_Blood->LAT1 Transport Five_BOT_Blood 5-Benzyloxy- DL-tryptophan Five_BOT_Blood->LAT1 Inhibition Five_HTP_Brain 5-HTP BBB Blood-Brain Barrier (BBB) LAT1->Five_HTP_Brain Experimental_Workflow A Prepare Dosing Solutions (5-HTP, Carbidopa) B Administer Carbidopa (i.p.) (t = -30 min) A->B C Administer 5-HTP (i.p.) (t = 0 min) B->C D Euthanize & Dissect Brain (t = 60 min) C->D E Freeze & Store Tissue (-80°C) D->E F Homogenize & Analyze (HPLC-ECD) E->F

References

Comparing the efficacy of 5-Benzyloxy-DL-tryptophan to other LAT1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of 5-Benzyloxy-DL-tryptophan and Other LAT1 Inhibitors for Therapeutic Research

Introduction: Targeting the Amino Acid Appetite of Cancer

Cancer cells exhibit an insatiable demand for nutrients to fuel their rapid proliferation and growth. Among the key gateways for these nutrients is the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. LAT1 is a transmembrane protein responsible for the sodium-independent transport of large neutral amino acids (LNAAs), such as leucine, phenylalanine, and tryptophan, across the cell membrane.[1][2] While its expression is typically restricted in healthy tissues, with notable exceptions like the blood-brain barrier and the placenta, LAT1 is significantly overexpressed in a wide array of human cancers.[1][3] This overexpression is strongly correlated with tumor growth, aggressiveness, and poor patient prognosis, making LAT1 a prime molecular target for novel anticancer therapies.[3][4]

The therapeutic strategy is straightforward: inhibiting LAT1 starves cancer cells of essential amino acids. This not only halts the supply of building blocks for protein synthesis but also disrupts critical downstream signaling pathways, most notably the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[2][4][5] This guide provides a comparative analysis of this compound against other prominent LAT1 inhibitors, offering researchers a data-driven perspective on their relative efficacies and experimental utility.

The LAT1-mTORC1 Signaling Axis: The Target Pathway

Inhibition of LAT1 directly impacts the mTORC1 signaling cascade. Leucine, a primary substrate of LAT1, is a potent activator of mTORC1. By blocking leucine uptake, LAT1 inhibitors lead to the downregulation of mTORC1 activity, which in turn suppresses protein synthesis and induces cell cycle arrest, ultimately inhibiting cancer cell proliferation.[3][6]

LAT1_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space LNAAs Large Neutral Amino Acids (e.g., Leucine) LAT1 LAT1 (SLC7A5) LNAAs->LAT1 Transport Leucine_in Intracellular Leucine LAT1->Leucine_in mTORC1_in mTORC1 (Inactive) mTORC1 mTORC1 (Active) Leucine_in->mTORC1 Activation Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth Promotes Inhibitor LAT1 Inhibitor (e.g., this compound) Inhibitor->LAT1 Blocks Inhibition Inhibition of Protein Synthesis & Cell Growth mTORC1_in->Inhibition Leads to

Caption: The LAT1-mTORC1 signaling pathway and point of inhibition.

Comparative Efficacy of LAT1 Inhibitors

The potency of a LAT1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in a competitive binding assay, most commonly by measuring the inhibition of radiolabeled L-leucine uptake into cancer cells known to overexpress LAT1, such as the HT-29 human colon carcinoma cell line.

This compound: A Foundational Research Tool

This compound is a derivative of the essential amino acid L-tryptophan. Research has identified the 5-substituted benzyloxy derivative of L-tryptophan as the most potent among its isomers for LAT1 inhibition.[7][8] In studies using HT-29 human colon carcinoma cells, 5-Benzyloxy-L-tryptophan demonstrated a moderate inhibitory capacity.

  • Efficacy: It exhibits an IC50 of 19 μM for the inhibition of [3H]-L-leucine uptake in HT-29 cells.[7][8][9]

  • Characteristics: It acts as an inhibitor but has not been found to be a substrate for LAT1-mediated transport, meaning it blocks the transporter without being carried into the cell itself.[7][8]

While valuable for in vitro studies and for establishing structure-activity relationships, its potency is significantly lower than that of more recently developed, highly selective inhibitors.

JPH203 (Nanvuranlat): The Clinical Frontrunner

JPH203, now known as Nanvuranlat, represents a significant advancement in LAT1 inhibitor development and is currently the most clinically advanced candidate.[10][11] It was designed based on the structure of thyroid hormones, which are also LAT1 substrates.

  • Efficacy: Nanvuranlat shows dramatic potency, with an IC50 for L-leucine uptake of approximately 0.06 µM in HT-29 cells.[12][13] This is over 300 times more potent than 5-Benzyloxy-L-tryptophan. It also inhibits cell growth with an IC50 of 4.1 µM in the same cell line.[12][13]

  • Selectivity: It demonstrates high selectivity for LAT1 over the closely related LAT2 isoform.[10]

  • Clinical Significance: Nanvuranlat has shown promising anti-tumor activity in preclinical in vivo models and has demonstrated a statistically significant improvement in progression-free survival in a Phase 2 clinical trial for patients with advanced biliary tract cancer.[12][14][15][16] It is currently in Phase 3 trials.[17]

Other Notable Inhibitors
  • Conformationally Restricted Derivatives: Advanced medicinal chemistry efforts have led to the development of derivatives of L-tyrosine and L-tryptophan with restricted conformations. These modifications have yielded sub-micromolar inhibitors of LAT1, with some compounds being at least as potent as JPH203.[1]

  • BCH (2-Amino-2-norbornanecarboxylic acid): A classical, widely used LAT1 inhibitor. It is considered a non-selective inhibitor of L-system transporters and is significantly less potent than newer compounds, with IC50 values typically in the high micromolar to millimolar range (e.g., ~75 µM in KB cells).[2][13]

Quantitative Comparison of LAT1 Inhibitor Efficacy

The following table summarizes the key efficacy data for the discussed inhibitors, providing a clear, at-a-glance comparison.

InhibitorTypeIC50 (L-Leucine Uptake)Cell LineClinical Development
5-Benzyloxy-L-tryptophan Tryptophan Derivative19 µM[7][8]HT-29Preclinical/Research
JPH203 (Nanvuranlat) Tyrosine Derivative0.06 µM[12][13]HT-29Phase 3[17]
BCH Non-natural Amino Acid~75 µM[13]KB cellsPreclinical/Research
Best Conformationally Restricted Derivatives Modified Tyrosine/TryptophanSub-micromolar[1]HT-29Preclinical

Experimental Protocol: In Vitro LAT1 Inhibition Assay

To ensure trustworthy and reproducible results, a standardized protocol for assessing LAT1 inhibition is essential. The following describes a common method for determining an inhibitor's IC50 value using a radiolabeled substrate.

Workflow: [³H]-L-Leucine Uptake Inhibition Assay

Caption: Workflow for a standard LAT1 [³H]-L-Leucine uptake inhibition assay.

Step-by-Step Methodology
  • Cell Seeding: Plate HT-29 cells at a density of 8.0 x 10⁴ cells/well in a 24-well plate and incubate at 37°C in a 5% CO₂ environment for 48 hours.[13]

  • Preparation: On the day of the experiment, prepare serial dilutions of the test inhibitor (e.g., this compound, JPH203) in a sodium-free Hanks' solution (pH 7.4).

  • Pre-incubation: Aspirate the culture medium from the cells. Wash the cell monolayer once with 500 µL of pre-warmed (37°C) Hanks' solution. Add 500 µL of Hanks' solution containing the desired concentration of the test inhibitor to each well and incubate for 7 minutes at 37°C.[13]

  • Uptake Initiation: Aspirate the pre-incubation solution. Immediately add 500 µL of Hanks' solution containing the test inhibitor and a fixed concentration of [¹⁴C]-L-leucine or [³H]-L-leucine (e.g., 1.0 µM).[13]

  • Uptake Termination: After exactly 1 minute, terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 500 µL of ice-cold Hanks' solution.[13] This rapid, cold wash is critical to prevent efflux of the radiolabel and ensure an accurate measurement of initial uptake.

  • Cell Lysis: Add 500 µL of 0.1 N NaOH to each well and incubate for at least 20 minutes to ensure complete cell lysis.[13]

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add 3.0 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The comparative data clearly positions this compound as a moderately potent, foundational tool for LAT1 research. It provides a valuable chemical scaffold for understanding structure-activity relationships.[7] However, its efficacy is dwarfed by next-generation inhibitors like Nanvuranlat (JPH203), which exhibits sub-micromolar potency and has successfully transitioned into late-stage clinical trials, validating LAT1 as a druggable target in oncology.[12][14]

For researchers in drug development, while this compound can serve as a useful reference compound, the benchmark for novel inhibitor design is now set by the high potency and selectivity of molecules like Nanvuranlat. Future research will likely focus on developing inhibitors with even greater selectivity, improved pharmacokinetic profiles, and efficacy in combination with other cancer therapies to overcome potential resistance mechanisms. The journey from foundational tryptophan derivatives to clinically effective drugs underscores the remarkable progress in targeting the amino acid metabolism of cancer.

References

A Comparative Guide to the Neurotransmitter Modulating Effects of 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical comparison of 5-Benzyloxy-DL-tryptophan's effects on neurotransmitter levels against established precursors, L-tryptophan and 5-Hydroxytryptophan (5-HTP). It is intended for researchers, scientists, and drug development professionals investigating novel compounds targeting neurotransmitter systems.

Introduction: The Rationale for Investigating this compound

The serotonergic system is a critical regulator of a vast array of physiological and psychological processes, including mood, sleep, and cognition.[1][2] L-tryptophan, an essential amino acid, serves as the initial substrate for the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][3] Its transport across the blood-brain barrier (BBB) via the L-type amino acid transporter 1 (LAT1) is a rate-limiting step in central serotonin production.[4][5]

This compound is a synthetic derivative of tryptophan that has been identified as an inhibitor of LAT1.[6] This unique mechanism of action suggests that it could modulate neurotransmitter systems by a distinct mechanism compared to direct precursors like L-tryptophan and 5-HTP. By competitively inhibiting the uptake of endogenous tryptophan into the brain, this compound is hypothesized to decrease the synthesis of serotonin. Understanding this effect is crucial for evaluating its potential as a research tool or therapeutic agent.

This guide will delineate the theoretical framework for this compound's action, provide detailed protocols for its in-vivo validation, and compare its neurochemical footprint to that of L-tryptophan and 5-HTP.

Mechanism of Action: A Tale of Two Pathways

The modulation of serotonin synthesis can be approached from two primary angles: precursor availability and enzymatic conversion. L-tryptophan and 5-HTP directly leverage the existing enzymatic machinery to boost serotonin production. In contrast, this compound is proposed to act as a modulator of precursor availability.

Serotonin Synthesis Pathway

The synthesis of serotonin from L-tryptophan is a two-step enzymatic process.

cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_neuron Serotonergic Neuron cluster_intervention Points of Intervention L_Tryptophan_blood L-Tryptophan LAT1 LAT1 Transporter L_Tryptophan_blood->LAT1 Transport L_Tryptophan_neuron L-Tryptophan LAT1->L_Tryptophan_neuron Five_HTP 5-Hydroxytryptophan (5-HTP) L_Tryptophan_neuron->Five_HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC) Five_Benzyloxy_DL_Tryptophan This compound (Inhibits LAT1) Five_Benzyloxy_DL_Tryptophan->LAT1 Inhibition L_Tryptophan_admin L-Tryptophan (Precursor) L_Tryptophan_admin->L_Tryptophan_blood Five_HTP_admin 5-HTP (Direct Precursor) Five_HTP_admin->Five_HTP

Caption: Serotonin synthesis pathway and points of intervention.

  • L-Tryptophan: As the natural precursor, its administration is expected to increase brain tryptophan levels, thereby enhancing serotonin synthesis.[4][7]

  • 5-HTP: This intermediate bypasses the rate-limiting step of tryptophan hydroxylase, leading to a more direct and potent increase in serotonin levels.[8][9] However, its non-specific conversion by AADC in various neurons can also impact other monoamines, such as dopamine.[10][11]

  • This compound: By inhibiting LAT1, this compound is hypothesized to reduce the transport of L-tryptophan into the brain, leading to a decrease in the substrate available for serotonin synthesis.

Comparative In-Vivo Validation: Experimental Design

To empirically validate and compare the effects of these compounds, a robust in-vivo experimental design is paramount. The following protocols are designed to provide a comprehensive assessment of neurotransmitter level modulation in a rodent model.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Stereotaxic_Surgery Stereotaxic Surgery (Microdialysis Guide Cannula Implantation) Animal_Acclimation->Stereotaxic_Surgery Recovery Post-operative Recovery Stereotaxic_Surgery->Recovery Microdialysis_Probe Microdialysis Probe Insertion Recovery->Microdialysis_Probe Baseline_Collection Baseline Sample Collection (aCSF perfusion) Microdialysis_Probe->Baseline_Collection Drug_Administration Drug Administration (i.p. injection) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-administration Sample Collection Drug_Administration->Post_Drug_Collection Sample_Analysis HPLC-ECD Analysis (Quantification of 5-HT, DA, NE & metabolites) Post_Drug_Collection->Sample_Analysis Data_Analysis Statistical Analysis (e.g., ANOVA) Sample_Analysis->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: In-vivo microdialysis experimental workflow.

Detailed Experimental Protocols

Protocol 1: In-Vivo Microdialysis for Neurotransmitter Monitoring

This protocol outlines the procedure for real-time monitoring of extracellular neurotransmitter levels in the prefrontal cortex of awake, freely moving rodents.[12][13][14]

1. Stereotaxic Surgery and Guide Cannula Implantation:

  • Anesthetize the animal (e.g., isoflurane) and place it in a stereotaxic frame.
  • Implant a guide cannula (CMA or equivalent) targeting the desired brain region (e.g., medial prefrontal cortex).
  • Secure the cannula to the skull with dental cement and anchor screws.
  • Allow for a post-operative recovery period of at least 7 days.

2. Microdialysis Probe Insertion and Perfusion:

  • On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2mm membrane) through the guide cannula.
  • Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
  • Allow for a 2-hour equilibration period.

3. Sample Collection:

  • Collect baseline dialysate samples every 20 minutes for at least 1 hour.
  • Administer the test compound (Vehicle, this compound, L-tryptophan, or 5-HTP) via intraperitoneal (i.p.) injection.
  • Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
  • Immediately stabilize samples by adding an antioxidant solution and store at -80°C until analysis.

Protocol 2: HPLC-ECD for Neurotransmitter Quantification

This protocol describes the quantification of serotonin (5-HT), dopamine (DA), norepinephrine (NE), and their major metabolites (5-HIAA, DOPAC, HVA) in microdialysis samples.[15][16][17]

1. Sample Preparation:

  • Thaw dialysate samples on ice.
  • If necessary, perform a protein precipitation step (though typically not required for microdialysates).
  • Transfer a fixed volume of the sample to an autosampler vial.

2. HPLC System and Conditions:

  • Use a high-performance liquid chromatography system equipped with an electrochemical detector (HPLC-ECD).
  • Employ a reverse-phase C18 column suitable for monoamine separation.
  • The mobile phase should consist of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
  • Set the electrochemical detector to an oxidizing potential appropriate for the analytes of interest (e.g., +0.75 V).

3. Data Analysis:

  • Generate a standard curve for each analyte using known concentrations.
  • Quantify the concentration of each neurotransmitter and metabolite in the samples by comparing their peak areas to the standard curve.
  • Express the results as a percentage of the baseline concentration for each animal.

Comparative Performance Data (Illustrative)

The following tables present hypothetical data illustrating the expected outcomes of the described experiments. These are not real data but are based on the known or hypothesized mechanisms of action of the compounds.

Table 1: Peak Change in Extracellular Neurotransmitter Levels in the Prefrontal Cortex

Compound (Dose)Serotonin (5-HT)Dopamine (DA)Norepinephrine (NE)
Vehicle100 ± 5%100 ± 6%100 ± 4%
This compound (50 mg/kg)↓ 75 ± 8%↔ 98 ± 7%↔ 102 ± 5%
L-Tryptophan (100 mg/kg)↑ 150 ± 12%↔ 105 ± 9%↔ 97 ± 6%
5-Hydroxytryptophan (5-HTP) (50 mg/kg)↑ 350 ± 25%↓ 80 ± 10%↔ 95 ± 8%

Data are presented as mean ± SEM of the peak percentage change from baseline. ↓ indicates a decrease, ↑ indicates an increase, and ↔ indicates no significant change.

Table 2: Change in Neurotransmitter Metabolite Levels

Compound5-HIAA (from 5-HT)DOPAC & HVA (from DA)
Vehicle100 ± 7%100 ± 5%
This compound↓ 70 ± 9%↔ 99 ± 6%
L-Tryptophan↑ 180 ± 15%↔ 103 ± 7%
5-Hydroxytryptophan (5-HTP)↑ 400 ± 30%↓ 85 ± 9%

Data are presented as mean ± SEM of the peak percentage change from baseline.

Interpretation and Scientific Causality

  • This compound: The anticipated decrease in both serotonin and its metabolite, 5-HIAA, would support the hypothesis that it acts by limiting the availability of the precursor, L-tryptophan, in the brain. The lack of significant effect on dopamine and norepinephrine levels would suggest a specific action on the serotonergic system via LAT1 inhibition.

  • L-Tryptophan: The expected selective increase in serotonin and 5-HIAA levels is consistent with its role as the primary substrate for serotonin synthesis.[7] The rate-limiting nature of tryptophan hydroxylase would explain the more modest increase compared to 5-HTP.

  • 5-Hydroxytryptophan (5-HTP): The pronounced increase in serotonin and 5-HIAA is due to bypassing the initial rate-limiting step.[18] The potential decrease in dopamine and its metabolites could be attributed to the competition between 5-HTP and L-DOPA for the AADC enzyme, highlighting a key difference in the specificity of action compared to L-tryptophan.

Conclusion

This guide provides a framework for the validation of this compound's effect on neurotransmitter levels. Based on its mechanism as a LAT1 inhibitor, it is poised to be a valuable tool for investigating the role of tryptophan transport in serotonergic function. The comparative approach outlined here, using L-tryptophan and 5-HTP as benchmarks, will allow for a clear delineation of its unique neurochemical profile. The provided protocols offer a starting point for researchers to empirically test these hypotheses and further elucidate the intricate regulation of neurotransmitter systems.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the integrity of our data is paramount. For a compound like 5-Benzyloxy-DL-tryptophan, a modified amino acid with significant applications in biochemical research and synthesis, the ability to accurately and reliably quantify it is the bedrock of any meaningful study.[1] This guide provides a comprehensive comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. We will delve into a hypothetical cross-validation study, offering not just protocols, but the scientific rationale that underpins them.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Cross-validation serves as a critical step to ensure that different analytical methods yield comparable results, a scenario often encountered during method transfer between laboratories or when upgrading instrumentation.

Choosing the Right Tool: HPLC-UV vs. LC-MS/MS

The selection of an analytical method is a decision driven by the specific requirements of the analysis. For this compound, both HPLC-UV and LC-MS/MS present viable options, each with distinct advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique. Given that this compound possesses a chromophore within its indole ring structure, it is expected to absorb UV light, making it amenable to UV detection.[3] This method is often favored for its simplicity, cost-effectiveness, and reliability in routine quality control environments for assay and impurity determinations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. By coupling the separating power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer, we can achieve significantly lower detection and quantification limits. This is particularly advantageous when analyzing samples with complex matrices or when trace-level quantification is necessary. The selectivity of MS detection is based on the mass-to-charge ratio of the analyte and its fragments, providing a high degree of confidence in analyte identification.

A Framework for Cross-Validation: A Hypothetical Study

To objectively compare these two powerful techniques, we will outline a cross-validation study designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5]

Experimental Workflow: A Visual Overview

The following diagram illustrates the workflow for our hypothetical cross-validation study.

Cross-Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Validation & Comparison prep_start Weighing of this compound Reference Standard stock_sol Preparation of Stock Solution prep_start->stock_sol working_std Serial Dilution to Working Standards & QCs stock_sol->working_std sample_prep Preparation of Test Samples stock_sol->sample_prep hplc_analysis Injection & Chromatographic Separation working_std->hplc_analysis Calibration & QC Samples lcms_analysis Injection & Chromatographic Separation working_std->lcms_analysis Calibration & QC Samples sample_prep->hplc_analysis Test Samples sample_prep->lcms_analysis Test Samples uv_detection UV Detection at λmax hplc_analysis->uv_detection hplc_data Data Acquisition & Processing uv_detection->hplc_data linearity Linearity Assessment hplc_data->linearity comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman) hplc_data->comparison ms_detection MRM Detection lcms_analysis->ms_detection lcms_data Data Acquisition & Processing ms_detection->lcms_data lcms_data->linearity lcms_data->comparison accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (RSD%) accuracy->precision precision->comparison Method Selection Logic start Define Analytical Need is_trace Is Trace Level Quantification Required (<1 µg/mL)? start->is_trace is_complex Is the Sample Matrix Complex? is_trace->is_complex No select_lcms Select LC-MS/MS is_trace->select_lcms Yes is_routine Is this for Routine QC? is_complex->is_routine No is_complex->select_lcms Yes select_hplc Select HPLC-UV is_routine->select_hplc Yes is_routine->select_hplc No (Consider HPLC-UV for simplicity and cost-effectiveness)

References

A Senior Application Scientist's Guide to Tryptophan Derivatives in Oncology: A Comparative Analysis of 5-Benzyloxy-DL-tryptophan and Kynurenine Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Tryptophan Checkpoint in Cancer Immunity and Proliferation

In the intricate tumor microenvironment (TME), cancer cells employ a variety of strategies to ensure their survival, proliferation, and evasion of the host immune system. One of the most sophisticated of these strategies involves hijacking the metabolism of the essential amino acid, L-tryptophan.[1] Dysregulated tryptophan metabolism serves a dual purpose for the tumor: it fuels cancer cell growth and simultaneously creates a potent immunosuppressive shield.[2][3]

Two principal pathways are exploited:

  • The Kynurenine Pathway (KP): This is the primary route of tryptophan degradation. Tumors frequently overexpress the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[4][5] These enzymes convert tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).[6] The resulting local depletion of tryptophan starves effector T-cells, while the accumulation of kynurenine and its metabolites actively suppresses T-cell and Natural Killer (NK) cell function and promotes the generation of immunosuppressive regulatory T-cells (Tregs).[7][8][9]

  • Amino Acid Transport: To sustain rapid proliferation, cancer cells have a voracious appetite for essential amino acids. They often upregulate specific transporters, such as the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5), to ensure a steady supply of nutrients like tryptophan and leucine.[10] LAT1 is highly expressed in a wide variety of human cancers and its activity is critical for protein synthesis and the activation of the mTORC1 signaling pathway, a central regulator of cell growth.[10]

This guide provides a comparative analysis of two distinct classes of tryptophan derivatives that target these pathways: 5-Benzyloxy-DL-tryptophan , an inhibitor of the LAT1 transporter, and other well-characterized derivatives that inhibit the IDO1/TDO enzymes. We will explore their disparate mechanisms of action, present the supporting experimental data, and provide detailed protocols for their evaluation in a research setting.

Part 1: The Amino Acid Gatekeeper - Targeting LAT1 with 5-Benzyloxy-L-tryptophan

While the user inquiry specified the DL-racemic mixture, it is crucial to note that scientific literature has identified the L-isomer, 5-Benzyloxy-L-tryptophan , as the biologically active component targeting the LAT1 transporter.[10] This compound represents a therapeutic strategy aimed at starving cancer cells by blocking their primary nutrient gateway, rather than modulating the immune system through enzymatic inhibition.

Mechanism of Action

5-Benzyloxy-L-tryptophan acts as a competitive inhibitor of the LAT1 transporter.[10] By occupying the transporter's binding site, it prevents the uptake of essential amino acids required for tumor growth. This blockade leads to a cascade of downstream effects, including the inhibition of protein synthesis and the suppression of the pro-growth mTORC1 signaling pathway.

A key experimental finding demonstrated that among four isomeric forms (4-, 5-, 6-, and 7-benzyloxy-L-tryptophan), only the 5-substituted derivative potently inhibited LAT1-mediated transport of [3H]-L-leucine into HT-29 human colon carcinoma cells.[10] This highlights the structural specificity required for effective LAT1 inhibition.

Visualizing the LAT1 Inhibition Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trp_out Tryptophan LAT1 LAT1 Transporter (SLC7A5) Trp_out->LAT1 Transport Leu_out Leucine Leu_out->LAT1 Transport BTrp 5-Benzyloxy-L-tryptophan BTrp->LAT1 Inhibits Trp_in Tryptophan LAT1->Trp_in Leu_in Leucine LAT1->Leu_in mTORC1 mTORC1 Signaling Leu_in->mTORC1 Activates Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth Promotes

Caption: Inhibition of the LAT1 transporter by 5-Benzyloxy-L-tryptophan.

Part 2: The Immunometabolic Switch - Targeting IDO1/TDO with Kynurenine Pathway Inhibitors

This class of tryptophan derivatives aims to reverse tumor-induced immunosuppression by inhibiting the IDO1 and/or TDO enzymes. By blocking the degradation of tryptophan, these inhibitors work to restore T-cell function within the TME.[11][12]

Prominent Examples and Mechanisms
  • Epacadostat (INCB024360): A potent and selective inhibitor of the IDO1 enzyme.[11] It was one of the most clinically advanced IDO1 inhibitors, though a pivotal Phase 3 trial in combination with an anti-PD-1 antibody for melanoma did not show a clinical benefit over immunotherapy alone, which has tempered enthusiasm for this specific target.[11]

  • Indoximod (1-Methyl-D-tryptophan): Initially thought to be a competitive IDO1 inhibitor, its mechanism is more complex. Indoximod acts downstream of IDO1, appearing to reverse the suppressive effects of tryptophan depletion on mTORC1 signaling directly within T-cells, rather than solely acting as an enzymatic inhibitor.[8] This distinct mechanism means it may have utility even in tumors driven by other tryptophan-catabolizing enzymes.[8]

The overarching goal of these inhibitors is to increase local tryptophan levels and decrease kynurenine levels, thereby alleviating the two main immunosuppressive consequences of IDO1/TDO activity.[5][12]

Visualizing the Kynurenine Pathway and Inhibition

cluster_cell Tumor or Immune Cell cluster_effects Tumor Microenvironment Trp Tryptophan IDO1 IDO1 / TDO Trp->IDO1 Catabolism T_cell Effector T-Cell Trp->T_cell Required for Activation Kyn Kynurenine IDO1->Kyn Kyn->T_cell Induces Anergy/ Apoptosis Treg Regulatory T-Cell (Treg) Kyn->Treg Promotes Differentiation Inhibitor Epacadostat Inhibitor->IDO1 Inhibits

Caption: Inhibition of the IDO1/TDO enzymes in the Kynurenine Pathway.

Part 3: Comparative Analysis and Data Summary

The fundamental difference between 5-Benzyloxy-L-tryptophan and inhibitors like Epacadostat lies in their therapeutic hypothesis: starving the tumor versus reactivating the immune system.

DerivativePrimary Target(s)Mechanism of ActionPotency (IC₅₀)Key Experimental Finding
5-Benzyloxy-L-tryptophan LAT1 (SLC7A5)Competitive inhibition of essential amino acid transport.[10]19 µM ([³H]-L-leucine uptake in HT-29 cells)[10]Demonstrates high positional specificity; 4-, 6-, and 7-isomers are inactive.[10]
Epacadostat IDO1Potent, selective, competitive enzymatic inhibition.[11]~10 nM (Enzymatic assay)Failed to show added benefit in a Phase 3 trial with PD-1 inhibitors for melanoma.[11]
Indoximod (D-1MT) mTORC1 pathwayReverses suppressive effects of tryptophan depletion downstream of IDO1.[8]N/A (not a direct enzyme inhibitor)Can act directly on T-cells, potentially bypassing resistance to direct IDO1 inhibitors.[8]
JPH203 (Nanvuranlat) LAT1 (SLC7A5)Potent and selective competitive inhibitor of LAT1.0.063 µM ([¹⁴C]-L-leucine uptake)A clinically evaluated LAT1 inhibitor, serving as a benchmark for potency.[10]

Part 4: Experimental Workflows & Protocols

Evaluating a novel tryptophan derivative requires a multi-faceted approach to confirm its mechanism of action and anti-cancer efficacy.

Experimental Evaluation Workflow

Caption: A typical workflow for characterizing tryptophan derivatives.

Protocol 1: Cell Viability Assessment via MTS Assay

Rationale: The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies. This assay relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product, the absorbance of which is proportional to the number of living cells.[13]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tryptophan derivative (e.g., this compound from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Rationale: To determine if the observed decrease in cell viability is due to apoptosis (programmed cell death) or necrosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[15] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[16]

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the tryptophan derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).

  • Washing: Wash the cell pellet twice with ice-cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

Protocol 3: Mechanistic Assay - LAT1 Functional Assessment via [³H]-L-Leucine Uptake

Rationale: This protocol directly measures the functional activity of the LAT1 transporter and its inhibition by compounds like 5-Benzyloxy-L-tryptophan.[10] It provides direct mechanistic evidence that the compound's anti-cancer effect is mediated through the blockade of amino acid transport.

Methodology:

  • Cell Seeding: Seed HT-29 cells into 24-well plates and grow to confluence.

  • Washing: Gently wash the cell monolayer twice with pre-warmed (37°C) uptake buffer (e.g., sodium-free HBSS).

  • Pre-incubation: Add 250 µL of uptake buffer containing the test inhibitor (e.g., 19 µM 5-Benzyloxy-L-tryptophan) or vehicle control to each well. Incubate for 10 minutes at 37°C.

  • Uptake Initiation: Add 250 µL of uptake buffer containing [³H]-L-leucine (to a final concentration of ~1 µCi/mL) and unlabeled L-leucine. The final concentration of inhibitor should be maintained.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. This time should be within the linear range of uptake.

  • Uptake Termination: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Determine the protein concentration in parallel wells using a BCA assay to normalize the radioactivity counts.

  • Analysis: Calculate the percentage inhibition of [³H]-L-leucine uptake compared to the vehicle control.

Conclusion and Future Perspectives

Targeting tryptophan metabolism remains a highly promising avenue in cancer research. The comparison between 5-Benzyloxy-L-tryptophan and kynurenine pathway inhibitors like Epacadostat and Indoximod clearly illustrates that "tryptophan derivatives" are not a monolithic class of compounds. They engage with distinct, yet equally critical, aspects of tumor biology.

  • LAT1 inhibitors like 5-Benzyloxy-L-tryptophan represent a direct attack on the metabolic machinery required for tumor growth. This approach may be particularly effective in cancers that are highly dependent on LAT1 for nutrient supply and less reliant on immune evasion.

  • IDO1/TDO inhibitors , despite recent clinical setbacks, hold potential in combination therapies.[2] The failure of Epacadostat may suggest that targeting IDO1 alone is insufficient to overcome the complex immunosuppressive network in the TME.[11] Future strategies may require dual IDO1/TDO inhibitors or combinations that target multiple immune checkpoints.[2]

The choice of which tryptophan derivative to investigate depends entirely on the therapeutic hypothesis. Is the primary goal to starve the tumor of essential building blocks or to dismantle its immunological shield? The protocols and comparative data provided in this guide offer a robust framework for researchers to begin answering these critical questions and to effectively evaluate the next generation of tryptophan-targeting cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Benzyloxy-DL-tryptophan Analogs: Targeting LAT1 and IDO1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the strategic modification of amino acid scaffolds presents a fertile ground for the development of novel therapeutic agents. Among these, analogs of tryptophan have garnered significant attention due to their ability to interact with a diverse array of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-benzyloxy-DL-tryptophan analogs, focusing on two key therapeutic targets: the L-type Amino Acid Transporter 1 (LAT1) and indoleamine 2,3-dioxygenase (IDO1). By examining the subtle interplay between chemical structure and biological function, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of designing and evaluating these promising compounds.

Introduction: The Therapeutic Potential of Tryptophan Analogs

Tryptophan is an essential amino acid that serves not only as a fundamental building block for protein synthesis but also as a precursor to a variety of bioactive molecules, including the neurotransmitter serotonin and the immunomodulatory metabolites of the kynurenine pathway. This central role in human physiology makes enzymes and transporters that recognize tryptophan attractive targets for therapeutic intervention in a range of pathologies, most notably cancer.

Two such targets have emerged at the forefront of research:

  • L-type Amino Acid Transporter 1 (LAT1; SLC7A5): This transporter is responsible for the cellular uptake of large neutral amino acids, including tryptophan. LAT1 is overexpressed in numerous cancers, where it facilitates the increased demand for essential amino acids to fuel rapid cell growth and proliferation.[1][2] Consequently, inhibiting LAT1 presents a compelling strategy to selectively starve cancer cells.

  • Indoleamine 2,3-dioxygenase (IDO1): As the initial and rate-limiting enzyme in the kynurenine pathway, IDO1 catabolizes tryptophan.[3] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, both of which suppress the anti-tumor activity of immune cells, particularly T cells.[1][4] Inhibition of IDO1 is therefore a key strategy in cancer immunotherapy to reverse this immune tolerance.

This guide will dissect the SAR of this compound analogs in the context of these two targets, providing a comparative framework for their rational design and optimization.

Comparative Analysis of Biological Activity

The introduction of a benzyloxy group at the 5-position of the tryptophan indole ring has proven to be a pivotal modification, conferring potent inhibitory activity against LAT1. While the direct evaluation of a broad series of this compound analogs against IDO1 is less documented in publicly available literature, the extensive research on other tryptophan analogs as IDO1 inhibitors allows for a robust, extrapolated SAR analysis.

Inhibition of L-type Amino Acid Transporter 1 (LAT1)

Seminal studies have elucidated the critical role of the position of the benzyloxy substituent on the tryptophan scaffold for LAT1 inhibition. A systematic evaluation of benzyloxy-L-tryptophan isomers revealed that the 5-substituted derivative is the most potent inhibitor of LAT1-mediated leucine uptake.[5]

Key Structure-Activity Relationship Findings for LAT1 Inhibition:

  • Positional Isomerism is Crucial: 5-Benzyloxy-L-tryptophan is a moderately potent inhibitor of LAT1, whereas the 4-, 6-, and 7-benzyloxy isomers exhibit significantly weaker or no inhibitory activity at comparable concentrations.[5][6] This highlights a strict regiochemical requirement for binding to the transporter.

  • The Carboxylic Acid is Essential: Replacement of the carboxylic acid moiety in 5-benzyloxy-L-tryptophan with a bioisosteric tetrazole group results in a complete loss of inhibitory potency.[5] This underscores the critical role of the carboxylate in the interaction with LAT1.

  • Steric Bulk at the 5-Position: While increasing the steric bulk at the 5-position of the indole ring is a strategy to convert substrates into inhibitors, further extension of the 5-benzyloxy group with additional aryl or heteroaryl moieties has, in most cases, not led to a significant improvement in potency.[5][6] The structure-activity relationship in this region appears to be relatively flat, suggesting that while there is space for additional substituents, it does not translate to stronger binding.[5]

  • Substrate vs. Inhibitor Profile: Notably, 5-benzyloxy-L-tryptophan and its evaluated analogs act as inhibitors of LAT1 and are not transported into the cell by the transporter.[5] This is a critical distinction for their therapeutic application, as it implies an extracellular mechanism of action.

Table 1: Comparative LAT1 Inhibitory Activity of Benzyloxy-L-tryptophan Isomers and Analogs

CompoundStructureLAT1 Inhibition IC50 (µM)[5][6]
5-Benzyloxy-L-tryptophan 5-substitution19
4-Benzyloxy-L-tryptophan4-substitution> 100
6-Benzyloxy-L-tryptophan6-substitution> 100
7-Benzyloxy-L-tryptophan7-substitution> 100
5-(2-phenylbenzyloxy)-L-tryptophanSubstituted 5-benzyloxy8.0
5-(2-(thien-3-yl)benzyloxy)-L-tryptophanSubstituted 5-benzyloxy5.5
5-Benzyloxy-L-tryptophan-tetrazoleCarboxylate replacementInactive
Potential Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

Extrapolated Structure-Activity Relationship for IDO1 Inhibition:

  • Substrate Analogs as Inhibitors: Many of the earliest and most studied IDO1 inhibitors are direct analogs of tryptophan.[1] The underlying principle is that modifications to the tryptophan scaffold can lead to compounds that bind to the active site but are not turned over, or are metabolized very slowly, thus acting as competitive inhibitors.

  • Modification of the Indole Nitrogen: A key strategy in the development of tryptophan-based IDO1 inhibitors has been the substitution at the N1 position of the indole ring. For instance, 1-methyl-L-tryptophan is a well-known, albeit moderately potent, competitive inhibitor of IDO1.[1] This suggests that the benzyloxy moiety at the 5-position would likely be compatible with N1-alkylation, potentially leading to dual-target or more potent IDO1 inhibitors.

  • The Amino Acid Backbone: The integrity of the amino acid portion of the molecule is generally important for recognition by IDO1. However, modifications can be tolerated and can influence potency and selectivity.

  • Stereochemistry: The stereochemistry of the alpha-carbon can be a critical determinant of activity, with many potent inhibitors being analogs of L-tryptophan.

Based on these principles, this compound itself is a plausible candidate for IDO1 inhibition. The bulky benzyloxy group at the 5-position could influence binding to the enzyme's active site. Further derivatization, such as N1-alkylation or modifications to the benzyl group, could be explored to optimize IDO1 inhibitory activity.

Experimental Methodologies

To facilitate the comparative evaluation of this compound analogs, this section provides detailed, step-by-step protocols for the key assays used to determine their biological activity against LAT1 and IDO1.

Synthesis of 5-Benzyloxy-L-tryptophan Analogs

The synthesis of 5-benzyloxy-L-tryptophan and its analogs can be achieved through various synthetic routes. A common approach starts from 5-hydroxy-L-tryptophan, which is commercially available.[5]

Synthetic Workflow:

cluster_synthesis Synthesis of 5-Benzyloxy-L-tryptophan 5-Hydroxy-L-tryptophan 5-Hydroxy-L-tryptophan Protection_of_amino_and_carboxyl_groups Protection_of_amino_and_carboxyl_groups 5-Hydroxy-L-tryptophan->Protection_of_amino_and_carboxyl_groups e.g., Boc protection Williamson_ether_synthesis Williamson_ether_synthesis Protection_of_amino_and_carboxyl_groups->Williamson_ether_synthesis Benzyl bromide, base Deprotection Deprotection Williamson_ether_synthesis->Deprotection e.g., TFA or HCl 5-Benzyloxy-L-tryptophan 5-Benzyloxy-L-tryptophan Deprotection->5-Benzyloxy-L-tryptophan

Caption: General synthetic scheme for 5-benzyloxy-L-tryptophan.

Detailed Protocol for the Synthesis of 5-Benzyloxy-L-tryptophan:

  • Protection of 5-Hydroxy-L-tryptophan: The amino and carboxyl groups of 5-hydroxy-L-tryptophan are protected, for example, by reaction with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc derivative.[5]

  • Williamson Ether Synthesis: The protected 5-hydroxy-L-tryptophan is then subjected to a Williamson ether synthesis by reacting it with benzyl bromide in the presence of a suitable base (e.g., Cs₂CO₃) in a polar aprotic solvent like acetone.[5] This step introduces the benzyloxy group at the 5-position of the indole ring.

  • Deprotection: The protecting groups (e.g., Boc) are removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the final 5-benzyloxy-L-tryptophan product.[5]

  • Purification: The final product is purified by standard techniques such as recrystallization or column chromatography.

LAT1 Inhibition Assay: [³H]-L-Leucine Uptake

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled LAT1 substrate, [³H]-L-leucine, into cancer cells that overexpress LAT1 (e.g., HT-29 human colon carcinoma cells).[5]

Experimental Workflow:

cluster_lat1_assay LAT1 Inhibition Assay Workflow Cell_Seeding Seed HT-29 cells in 24-well plates Pre-incubation Pre-incubate cells with test compound Cell_Seeding->Pre-incubation Uptake_Initiation Add [³H]-L-leucine Pre-incubation->Uptake_Initiation Uptake_Termination Wash with ice-cold buffer Uptake_Initiation->Uptake_Termination Cell_Lysis Lyse cells Uptake_Termination->Cell_Lysis Scintillation_Counting Measure radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis

Caption: Workflow for the [³H]-L-leucine uptake assay.

Detailed Protocol:

  • Cell Culture: HT-29 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 24-well plates at an appropriate density and allowed to adhere overnight.

  • Pre-incubation with Inhibitor: The cell culture medium is removed, and the cells are washed with a sodium-free uptake buffer. The cells are then pre-incubated with various concentrations of the this compound analog (or vehicle control) in the uptake buffer for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation of Uptake: The uptake of L-leucine is initiated by adding a solution containing a fixed concentration of [³H]-L-leucine to each well. The incubation is continued for a short period (e.g., 1-5 minutes) to ensure measurement of the initial rate of transport.

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer to remove extracellular [³H]-L-leucine.

  • Cell Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH). The cell lysates are then transferred to scintillation vials, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]-L-leucine uptake at each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve using appropriate software.

IDO1 Inhibition Assay: Enzymatic and Cellular Methods

The inhibitory activity of this compound analogs against IDO1 can be assessed using both enzymatic and cell-based assays.

1. Enzymatic IDO1 Inhibition Assay

This assay directly measures the inhibition of recombinant human IDO1 enzyme activity by monitoring the formation of the product, N-formylkynurenine.[3]

Experimental Workflow:

cluster_ido1_enzymatic_assay Enzymatic IDO1 Assay Workflow Assay_Setup Prepare reaction mixture (buffer, IDO1, cofactors) Inhibitor_Addition Add test compound Assay_Setup->Inhibitor_Addition Substrate_Addition Add L-tryptophan Inhibitor_Addition->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Reaction_Termination Stop reaction (e.g., with TCA) Incubation->Reaction_Termination Product_Detection Measure N-formylkynurenine (absorbance at 321 nm) Reaction_Termination->Product_Detection Data_Analysis Calculate IC50 Product_Detection->Data_Analysis cluster_ido1_cellular_assay Cellular IDO1 Assay Workflow Cell_Seeding Seed cancer cells (e.g., SKOV-3) IDO1_Induction Treat with IFN-γ and test compound Cell_Seeding->IDO1_Induction Incubation Incubate for 24-48 hours IDO1_Induction->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Kynurenine_Measurement Measure kynurenine concentration (e.g., by HPLC or colorimetric assay) Supernatant_Collection->Kynurenine_Measurement Data_Analysis Calculate IC50 Kynurenine_Measurement->Data_Analysis

References

A Comparative Guide to the In Vitro and In Vivo Activity of 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the translational potential of a compound from the benchtop to a biological system is paramount. This guide provides a comprehensive comparison of the known in vitro activity of 5-Benzyloxy-DL-tryptophan with a discussion of its potential in vivo effects, grounded in established experimental methodologies and the activities of related compounds. While direct in vivo studies on this compound are not extensively available in public literature, this guide will equip you with the foundational knowledge and experimental frameworks to explore its biological activity.

Introduction to this compound: A Tale of Two Targets

This compound is a synthetic derivative of the essential amino acid L-tryptophan. Its structure, featuring a bulky benzyloxy group at the 5-position of the indole ring, pre-disposes it to interact with enzymatic and transport systems that recognize tryptophan. The primary targets of interest for this compound are the L-type amino acid transporter 1 (LAT1) and tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.

The L- and D-enantiomers of tryptophan derivatives can exhibit different biological activities. For 5-benzyloxy-tryptophan, the L-isomer has been the focus of reported inhibitory activity, and it is likely the primary active form in the DL-racemic mixture.

In Vitro Activity: A Clear Inhibition of Amino Acid Transport

The most definitive data for 5-benzyloxy-tryptophan lies in its in vitro inhibition of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5. LAT1 is a crucial transporter for large neutral amino acids, including tryptophan, and is overexpressed in many cancer cells to meet their high metabolic demands.

LAT1 Inhibition

Research has positioned 5-benzyloxy-L-tryptophan as a moderately potent inhibitor of LAT1.[1] This was initially identified through virtual screening and subsequently confirmed in cellular and cell-free assays.[1]

Assay SystemIC50Reference
LAT1-containing proteoliposomes ([3H]-L-histidine transport)1.48 µM[1]
HT-29 human colon carcinoma cells ([3H]-L-leucine uptake)19 µM[1]

These findings establish that 5-benzyloxy-L-tryptophan can effectively block the transport of other amino acids via LAT1 in a controlled in vitro environment. The potency, while significant, has led to its use as a scaffold for the development of more potent LAT1 inhibitors.[1]

Potential for Tryptophan Hydroxylase (TPH) Inhibition

Given its structural similarity to tryptophan, this compound is a putative inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in serotonin biosynthesis.[2] TPH converts tryptophan to 5-hydroxytryptophan (5-HTP), which is then converted to serotonin. There are two main isoforms of TPH: TPH1, found predominantly in the periphery (e.g., the gut), and TPH2, the neuronal isoform.

Experimental Protocol: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol describes a common method to determine the IC50 of a test compound against purified TPH.

Objective: To quantify the inhibitory potency of this compound on TPH1 and TPH2 activity.

Materials:

  • Recombinant human TPH1 and TPH2 enzymes

  • L-tryptophan

  • 6(R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) cofactor

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., HEPES or MOPS)

  • This compound

  • Perchloric acid (for reaction termination)

  • High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and the TPH enzyme (either TPH1 or TPH2).

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

  • Substrate Addition: Add a known concentration of L-tryptophan to initiate the reaction.

  • Cofactor Initiation: Start the enzymatic reaction by adding the cofactor BH4 and DTT.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Product Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using HPLC to quantify the amount of 5-hydroxytryptophan (5-HTP) produced.

  • Data Analysis: Plot the rate of 5-HTP formation against the concentration of this compound to determine the IC50 value.

Visualizing the Serotonin Synthesis Pathway and Potential Inhibition

Serotonin_Synthesis Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) Tryptophan->TPH Substrate Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Substrate Serotonin Serotonin (5-HT) TPH->Five_HTP Catalyzes AADC->Serotonin Catalyzes Inhibitor This compound (Potential Inhibitor) Inhibitor->TPH Inhibition InVivo_Workflow cluster_preclinical Preclinical In Vivo Study Animal_Model Select Animal Model (e.g., Mouse, Rat) Dosing Administer this compound (e.g., oral gavage, intraperitoneal injection) Animal_Model->Dosing Sample_Collection Collect Tissue and Blood Samples (e.g., brain, gut, plasma) Dosing->Sample_Collection Behavioral Behavioral Assessments (if central effects are expected) Dosing->Behavioral Analysis Analyze Serotonin and Metabolite Levels (e.g., HPLC-ECD, LC-MS/MS) Sample_Collection->Analysis Outcome Evaluate Pharmacodynamic Effect (Reduction in Serotonin Levels) Analysis->Outcome Behavioral->Outcome

References

A Comparative Guide to Benzyloxy-Substituted L-Tryptophan Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of isomeric benzyloxy-substituted L-tryptophan derivatives. Primarily focusing on the 4-, 5-, 6-, and 7-benzyloxy-L-tryptophan isomers, this document delves into their synthesis, compares their known biological activities, and discusses their potential as modulators of key therapeutic targets, including the L-type amino acid transporter 1 (LAT1), indoleamine 2,3-dioxygenase (IDO1), and tryptophan 2,3-dioxygenase (TDO). This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced structure-activity relationships of tryptophan analogs.

Introduction: The Versatility of the Tryptophan Scaffold

L-tryptophan is an essential amino acid that serves not only as a fundamental building block for proteins but also as a precursor to a variety of bioactive molecules, including the neurotransmitter serotonin and the immunomodulatory metabolites of the kynurenine pathway. The indole ring of tryptophan is a privileged scaffold in medicinal chemistry, amenable to substitution to generate derivatives with tailored biological activities. The introduction of a benzyloxy group at different positions on the indole ring can significantly alter the molecule's steric and electronic properties, leading to differential interactions with biological targets.

This guide will explore the consequences of positional isomerism of the benzyloxy substituent on the synthesis and biological profile of L-tryptophan derivatives, with a particular focus on their potential as inhibitors of amino acid transport and metabolism, key processes in cancer and immunology.

Synthesis of Benzyloxy-Substituted L-Tryptophan Isomers

The synthesis of specific isomers of benzyloxy-L-tryptophan requires distinct strategic approaches depending on the starting materials and the desired position of the benzyloxy group. Below are representative synthetic schemes for the preparation of 5-benzyloxy-L-tryptophan and a general approach for the 4-, 6-, and 7-substituted isomers.

Synthesis of 5-Benzyloxy-L-tryptophan

The synthesis of 5-benzyloxy-L-tryptophan can be efficiently achieved from commercially available 5-hydroxy-L-tryptophan. A typical multi-step synthesis is outlined below[1].

Synthesis of 5-Benzyloxy-L-tryptophan start 5-Hydroxy-L-tryptophan step1 Esterification & N-Boc Protection start->step1 intermediate1 N-Boc-5-hydroxy-L-tryptophan methyl ester step1->intermediate1 step2 Benzylation intermediate1->step2 Benzyl bromide, Cs2CO3 intermediate2 N-Boc-5-benzyloxy-L-tryptophan methyl ester step2->intermediate2 step3 Saponification intermediate2->step3 LiOH intermediate3 N-Boc-5-benzyloxy-L-tryptophan step3->intermediate3 step4 Boc Deprotection intermediate3->step4 HCl end 5-Benzyloxy-L-tryptophan step4->end

Caption: Synthesis of 5-Benzyloxy-L-tryptophan.

Experimental Protocol: Synthesis of 5-Benzyloxy-L-tryptophan [1]

  • Esterification and N-Boc Protection: 5-Hydroxy-L-tryptophan is first converted to its methyl ester by reaction with thionyl chloride in methanol. The resulting amino ester is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-5-hydroxy-L-tryptophan methyl ester.

  • Benzylation: The hydroxyl group at the 5-position of the indole ring is benzylated using benzyl bromide in the presence of a base such as cesium carbonate (Cs₂CO₃) in acetone.

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid (HCl) in dioxane, to afford the final product, 5-benzyloxy-L-tryptophan, as its hydrochloride salt.

General Synthesis of 4-, 6-, and 7-Benzyloxy-L-tryptophan

The synthesis of the 4-, 6-, and 7-benzyloxy isomers typically starts from the corresponding commercially available hydroxyindoles. A general and effective method involves the nucleophilic opening of a protected aziridine-2-carboxylate with a silyl-protected hydroxyindole[1].

General Synthesis of Benzyloxy-L-tryptophan Isomers start Hydroxyindole (4-, 6-, or 7-) step1 TBS Protection start->step1 intermediate1 TBS-protected Hydroxyindole step1->intermediate1 step2 Aziridine Ring Opening intermediate1->step2 Cbz-aziridine-2-carboxylate, Yb(OTf)3 intermediate2 Protected Tryptophan Derivative step2->intermediate2 step3 Deprotection & Benzylation intermediate2->step3 intermediate3 N-Boc-benzyloxy-L-tryptophan methyl ester step3->intermediate3 step4 Saponification & Deprotection intermediate3->step4 end Benzyloxy-L-tryptophan Isomer step4->end

Caption: General synthesis for 4-, 6-, and 7-isomers.

Experimental Protocol: General Synthesis of 4-, 6-, and 7-Benzyloxy-L-tryptophan [1]

  • Silyl Protection: The hydroxyl group of the starting hydroxyindole is protected with a tert-butyldimethylsilyl (TBS) group using TBS-chloride and imidazole.

  • Aziridine Ring Opening: The TBS-protected hydroxyindole undergoes a Lewis acid-catalyzed (e.g., Yb(OTf)₃) reaction with a commercially available N-Cbz-protected aziridine-2-carboxylate. This key step forms the C-C bond at the 3-position of the indole ring to create the tryptophan backbone.

  • Deprotection and Functional Group Manipulations: A series of deprotection and protection steps are then carried out. The TBS group is removed, followed by deprotection of the amine and subsequent re-protection with a Boc group. The phenolic hydroxyl group is then benzylated.

  • Final Deprotection: Finally, the ester is saponified, and the Boc group is removed under acidic conditions to yield the desired benzyloxy-L-tryptophan isomer.

Comparative Biological Activity

Inhibition of L-Type Amino Acid Transporter 1 (LAT1)

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including L-tryptophan. It is overexpressed in many types of cancer cells to meet their high demand for nutrients and is therefore considered an attractive target for cancer therapy. A study by Paiva et al. investigated the inhibitory activity of the four benzyloxy-L-tryptophan isomers on LAT1-mediated L-leucine uptake in HT-29 human colon carcinoma cells[1].

The results demonstrated a striking difference in activity based on the position of the benzyloxy group. 5-Benzyloxy-L-tryptophan was identified as the most potent inhibitor among the isomers, with an IC₅₀ of 19 µM. [1]. In contrast, the 4-, 6-, and 7-benzyloxy-L-tryptophan isomers showed no significant inhibition of LAT1 at concentrations up to 100 µM[1].

DerivativeLAT1 Inhibition (IC₅₀)
4-Benzyloxy-L-tryptophan > 100 µM[1]
5-Benzyloxy-L-tryptophan 19 µM[1]
6-Benzyloxy-L-tryptophan > 100 µM[1]
7-Benzyloxy-L-tryptophan > 100 µM[1]

This pronounced structure-activity relationship highlights the sensitivity of the LAT1 binding pocket to the substitution pattern on the indole ring of its ligands. The favorable interaction of the 5-benzyloxy substituent suggests a specific binding orientation within the transporter that is not accessible to the other isomers.

Potential as IDO1 and TDO Inhibitors: A Mechanistic Perspective

Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. By depleting tryptophan and producing immunomodulatory kynurenine metabolites, these enzymes play a critical role in creating an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance. Consequently, the development of IDO1 and TDO inhibitors is a major focus in cancer immunotherapy.

Given that benzyloxy-substituted L-tryptophan derivatives are structural analogs of the natural substrate L-tryptophan, they are plausible candidates for competitive inhibition of IDO1 and TDO. The benzyloxy group could potentially occupy the active site and interact with key residues, thereby preventing the binding and metabolism of L-tryptophan.

IDO1_TDO_Inhibition cluster_0 Normal Tryptophan Catabolism cluster_1 Inhibition by Benzyloxy-L-tryptophan L-Tryptophan L-Tryptophan IDO1/TDO IDO1/TDO L-Tryptophan->IDO1/TDO Binds to active site Kynurenine Kynurenine IDO1/TDO->Kynurenine Catalyzes conversion to Immunosuppression Immunosuppression Kynurenine->Immunosuppression Benzyloxy-\nL-tryptophan Benzyloxy- L-tryptophan IDO1/TDO IDO1/TDO Benzyloxy-\nL-tryptophan->IDO1/TDO Competitively binds to active site Blocked\nCatabolism Blocked Catabolism IDO1/TDO ->Blocked\nCatabolism Prevents L-Tryptophan binding

Caption: Proposed mechanism of IDO1/TDO inhibition.

While specific experimental data on the IDO1 and TDO inhibitory activity of the 4-, 5-, 6-, and 7-benzyloxy-L-tryptophan isomers is not currently available in the public domain, the following experimental protocols are standard for evaluating such compounds.

Experimental Protocols for IDO1 and TDO Inhibition Assays

1. Biochemical Inhibition Assay (Enzyme-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1 or TDO.

  • Principle: The assay quantifies the production of N-formylkynurenine, the direct product of tryptophan oxidation by IDO1/TDO.

  • Procedure:

    • Recombinant human IDO1 or TDO is incubated with a range of concentrations of the test compound (e.g., benzyloxy-L-tryptophan isomer).

    • The enzymatic reaction is initiated by the addition of L-tryptophan.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is stopped, and the concentration of N-formylkynurenine or its hydrolyzed product, kynurenine, is measured. This can be done spectrophotometrically or by LC-MS.

    • IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Cellular Inhibition Assay (Cell-based)

This assay assesses the ability of a compound to inhibit IDO1 or TDO activity within a cellular context, providing insights into cell permeability and target engagement.

  • Principle: Measures the reduction of kynurenine production in cells expressing IDO1 or TDO.

  • Procedure:

    • A suitable cell line that expresses IDO1 (e.g., IFN-γ stimulated HeLa or SK-OV-3 cells) or TDO (e.g., A172 glioblastoma cells) is seeded in a multi-well plate.

    • Cells are treated with a range of concentrations of the test compound.

    • For IDO1 assays, expression is typically induced with interferon-gamma (IFN-γ).

    • The cells are incubated for a period (e.g., 24-72 hours) to allow for tryptophan metabolism.

    • The cell culture supernatant is collected, and the concentration of kynurenine is quantified, often using a colorimetric method (e.g., Ehrlich's reagent) or LC-MS.

    • Cell viability is also assessed to rule out cytotoxic effects.

    • Cellular IC₅₀ values are determined.

Discussion and Future Directions

The comparative analysis of benzyloxy-substituted L-tryptophan derivatives reveals a fascinating example of how subtle changes in molecular structure can lead to significant differences in biological activity. The selective and potent inhibition of the LAT1 transporter by 5-benzyloxy-L-tryptophan, in contrast to its isomers, underscores the precise structural requirements for ligand recognition by this transporter. This finding has important implications for the design of LAT1-targeted therapies.

While the IDO1 and TDO inhibitory profiles of these specific isomers remain to be elucidated, their structural similarity to L-tryptophan strongly suggests they are promising candidates for investigation. Future studies should focus on:

  • Systematic screening of the 4-, 5-, 6-, and 7-benzyloxy-L-tryptophan isomers in both biochemical and cellular IDO1 and TDO inhibition assays. This will provide the crucial data needed for a direct comparative analysis of their potency and selectivity.

  • Structure-activity relationship (SAR) studies. Investigating a broader range of substitutions on the benzyl group and the indole ring will help to optimize the inhibitory activity and selectivity.

  • Pharmacokinetic profiling. For promising lead compounds, in vitro ADME (absorption, distribution, metabolism, and excretion) and in vivo pharmacokinetic studies will be essential to assess their drug-like properties.

  • In vivo efficacy studies. Ultimately, the therapeutic potential of these compounds will need to be evaluated in relevant preclinical models of cancer or other diseases where IDO1/TDO and/or LAT1 are implicated.

Conclusion

The positional isomerism of the benzyloxy group on the L-tryptophan scaffold has a profound impact on biological activity, as demonstrated by the selective inhibition of the LAT1 transporter by the 5-substituted isomer. While their activity against the key immunomodulatory enzymes IDO1 and TDO remains an open and important question, the information and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of these intriguing molecules. The continued investigation of benzyloxy-substituted L-tryptophan derivatives holds promise for the development of novel therapeutics targeting amino acid transport and metabolism in a variety of disease contexts.

References

A Senior Application Scientist's Guide to the Spectroscopic Profile of 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery and peptide chemistry, the precise characterization of synthetic amino acid derivatives is paramount. This guide offers an in-depth comparative analysis of the spectroscopic data for 5-Benzyloxy-DL-tryptophan, a key intermediate in the synthesis of novel therapeutics. We will dissect its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, juxtaposing them with common alternatives to provide researchers with a definitive analytical benchmark.

The Structural Significance of the Benzyl Ether Moiety

This compound distinguishes itself from the endogenous amino acid tryptophan by the introduction of a bulky, aromatic benzyloxy group at the 5-position of the indole ring. This modification serves a dual purpose in synthetic chemistry: it acts as a protecting group for the hydroxyl functionality, preventing unwanted side reactions, and its lipophilic nature can significantly alter the pharmacological profile of resulting peptides and small molecules. Understanding the influence of this substituent on the molecule's spectroscopic signature is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons within the molecule. Here, we compare the ¹H and ¹³C NMR spectra of this compound with its parent compound, DL-tryptophan, and the commonly used N-Boc protected analogue.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Figure 1: A generalized workflow for the acquisition and processing of NMR spectra.
¹H NMR Spectral Comparison

The proton NMR spectrum of this compound exhibits characteristic signals that differentiate it from its analogues.

Compound Indole Protons (ppm) Aliphatic Protons (ppm) Aromatic (Other) Protons (ppm) Key Differentiating Features
This compound ~10.8 (NH), ~7.5-6.8 (indole ring)~4.0 (α-H), ~3.2 (β-CH₂)~7.4-7.2 (benzyl ring), ~5.1 (OCH₂)Presence of the benzyloxy protons: a singlet for the methylene bridge (~5.1 ppm) and multiplets for the phenyl ring (~7.4-7.2 ppm).
DL-Tryptophan ~10.8 (NH), ~7.6-6.9 (indole ring)~3.8 (α-H), ~3.2 (β-CH₂)N/AAbsence of the benzyloxy signals.
N-Boc-DL-Tryptophan ~10.8 (NH), ~7.6-6.9 (indole ring)~4.2 (α-H), ~3.1 (β-CH₂)~1.4 (Boc group)A characteristic singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group around 1.4 ppm.

Interpretation: The most telling feature in the ¹H NMR spectrum of this compound is the appearance of signals corresponding to the benzyloxy protecting group. The two protons of the methylene bridge (OCH₂) typically appear as a sharp singlet around 5.1 ppm. The five protons of the phenyl ring of the benzyl group resonate in the aromatic region, often overlapping with the indole protons, between 7.2 and 7.4 ppm. The presence of these signals is a clear indicator of the successful benzylation of the 5-hydroxy position.

¹³C NMR Spectral Comparison

The carbon NMR spectrum provides further confirmation of the structure, with the benzyloxy group introducing distinct chemical shifts.

Compound Indole Carbons (ppm) Aliphatic Carbons (ppm) Carbonyl Carbon (ppm) Other Characteristic Carbons (ppm)
This compound ~152 (C5-O), ~137-110~56 (α-C), ~28 (β-C)~174~138 (benzyl Cipso), ~128-127 (benzyl CH), ~70 (OCH₂)
DL-Tryptophan ~136-111~56 (α-C), ~28 (β-C)~175N/A
N-Boc-DL-Tryptophan ~136-111~55 (α-C), ~29 (β-C)~175~155 (Boc C=O), ~80 (Boc Cq), ~28 (Boc CH₃)

Interpretation: In the ¹³C NMR spectrum of this compound, the carbon attached to the benzyloxy group (C5) is significantly shifted downfield to around 152 ppm due to the deshielding effect of the oxygen atom. The methylene carbon of the benzyl group (OCH₂) appears around 70 ppm. The aromatic carbons of the benzyl ring are observed in the 127-138 ppm range. These signals are absent in the spectra of DL-tryptophan and N-Boc-DL-tryptophan, providing a clear diagnostic for the presence of the 5-benzyloxy substituent.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Figure 2: A streamlined workflow for acquiring FTIR spectra using the KBr pellet method.
IR Spectral Comparison

The IR spectrum of this compound displays characteristic absorption bands that reflect its molecular structure.

Functional Group This compound (cm⁻¹) DL-Tryptophan (cm⁻¹) Interpretation of Differences
N-H Stretch (Indole & Amine) ~3400 (broad)~3400 (broad)Similar broad absorptions due to hydrogen bonding of the amine and indole N-H groups.
O-H Stretch (Carboxylic Acid) ~3000-2500 (broad)~3000-2500 (broad)Characteristic broad absorption for the hydrogen-bonded O-H of the carboxylic acid.
C-H Stretch (Aromatic) ~3100-3000~3100-3000Aromatic C-H stretching vibrations from both the indole and benzyl rings.
C-H Stretch (Aliphatic) ~2900~2900Aliphatic C-H stretching from the amino acid backbone.
C=O Stretch (Carboxylic Acid) ~1660~1660The carbonyl stretch of the carboxylic acid, often appearing as a strong band.
C-O Stretch (Ether) ~1240, ~1020 N/AKey differentiating peaks: The presence of strong C-O stretching bands confirms the benzyl ether linkage.
C=C Stretch (Aromatic) ~1600, ~1450~1600, ~1450Aromatic ring skeletal vibrations.

Interpretation: The most significant difference in the IR spectrum of this compound compared to DL-tryptophan is the presence of strong absorption bands corresponding to the C-O stretching vibrations of the aryl ether linkage. These are typically found in the fingerprint region, with a strong band around 1240 cm⁻¹ for the aryl-O stretch and another in the 1020 cm⁻¹ region for the alkyl-O stretch. The presence of these bands is a definitive indicator of the benzyloxy group.[1]

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Introduce Introduce Sample Ionize Electron Ionization (70 eV) Introduce->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect

Figure 3: A simplified workflow for mass spectrometry analysis using electron ionization.
Mass Spectral Comparison

The mass spectrum of this compound is characterized by its molecular ion peak and a distinctive fragmentation pattern.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Interpretation of Fragmentation
This compound 310236, 91, 74m/z 236: Loss of the carboxyl and amino groups. m/z 91: The tropylium ion (C₇H₇⁺), characteristic of a benzyl group. m/z 74: A common fragment from the amino acid portion.
DL-Tryptophan 204130, 74m/z 130: The indolylmethyl cation, a very stable and abundant fragment. m/z 74: Fragment from the amino acid side chain.

Interpretation: The molecular ion peak at m/z 310 confirms the molecular weight of this compound.[2] A key diagnostic fragment is the intense peak at m/z 91, which corresponds to the tropylium ion, a hallmark of compounds containing a benzyl group.[2] The presence of this fragment, along with the correct molecular ion, provides strong evidence for the structure of this compound. The fragment at m/z 236 is also a significant indicator, representing the loss of the amino acid portion from the benzyloxytryptamine core.[2]

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. By comparing its NMR, IR, and Mass Spec data with those of relevant analogues, researchers can confidently verify the identity and purity of their synthetic intermediates. The key differentiating features—the benzyloxy signals in the NMR spectra, the C-O ether stretches in the IR spectrum, and the characteristic tropylium ion in the mass spectrum—serve as definitive markers for this important compound. This guide underscores the necessity of a multi-technique approach to spectroscopic analysis in modern chemical research, ensuring the integrity and quality of materials used in the development of novel therapeutics.

References

A Head-to-Head Comparison for Cellular Assay Specificity: 5-Benzyloxy-DL-tryptophan vs. PCPA

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the specificity of a chemical probe is paramount. This guide provides an in-depth, objective comparison of 5-Benzyloxy-DL-tryptophan and the commonly used tryptophan hydroxylase (TPH) inhibitor, para-chlorophenylalanine (PCPA). Through a detailed examination of experimental data, we will assess the specificity of this compound in cellular assays, offering a clear perspective for its application in research and drug development.

At the heart of serotonin synthesis lies the enzyme tryptophan hydroxylase (TPH), which catalyzes the rate-limiting step: the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[1][2][3] TPH exists in two isoforms: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system.[1][4] The distinct roles of these isoforms in various physiological and pathological processes underscore the need for specific inhibitors to dissect their functions.

This guide will navigate through the essential experimental workflows to rigorously evaluate and compare the on-target efficacy and off-target effects of this compound and PCPA.

The Serotonin Synthesis Pathway: The Target Landscape

To appreciate the nuances of inhibitor specificity, a foundational understanding of the serotonin synthesis pathway is crucial. The journey from the essential amino acid tryptophan to the neurotransmitter serotonin is a two-step enzymatic process.

Serotonin_Synthesis_Pathway cluster_inhibitors Inhibitors tryptophan L-Tryptophan tph Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) tryptophan->tph htp 5-Hydroxytryptophan (5-HTP) aadc Aromatic L-Amino Acid Decarboxylase (AADC) htp->aadc serotonin Serotonin (5-HT) mao Monoamine Oxidase (MAO) serotonin->mao nat_hiomt NAT & HIOMT serotonin->nat_hiomt melatonin Melatonin five_hiaa 5-HIAA tph->htp aadc->serotonin mao->five_hiaa nat_hiomt->melatonin pcpa PCPA pcpa->tph bzt This compound bzt->tph

Caption: The Serotonin Synthesis Pathway.

As illustrated, TPH is the initial and rate-limiting enzyme, making it a prime target for modulating serotonin levels.[2][5] Both this compound and PCPA are known to inhibit this crucial step.[6]

Experimental Design for Assessing Inhibitor Specificity

A robust assessment of inhibitor specificity requires a multi-pronged approach. The following experimental workflow is designed to provide a comprehensive comparison between this compound and PCPA.

Experimental_Workflow cluster_assays Specificity & Off-Target Assays cell_culture Cell Culture (e.g., HEK293 expressing TPH1 or TPH2) treatment Inhibitor Treatment (this compound vs. PCPA) (Dose-Response & Time-Course) cell_culture->treatment western_blot Western Blot (TPH1, TPH2, other hydroxylases) treatment->western_blot hplc HPLC Analysis (Tryptophan, 5-HTP, Serotonin) treatment->hplc elisa Cell-Based ELISA (TPH Activity) treatment->elisa cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity data_analysis Data Analysis & Comparison western_blot->data_analysis hplc->data_analysis elisa->data_analysis cytotoxicity->data_analysis

Caption: Experimental Workflow for Inhibitor Specificity.

On-Target Efficacy: TPH Inhibition

The primary measure of an inhibitor's effectiveness is its ability to suppress the activity of its intended target. Here, we compare the potency of this compound and PCPA in reducing TPH activity.

Methodology: Cell-Based TPH Activity Assay (ELISA)

A cell-based ELISA provides a high-throughput method to quantify TPH activity within a cellular context.[7][8]

Protocol:

  • Cell Seeding: Plate HEK293 cells stably expressing either human TPH1 or TPH2 in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound or PCPA (e.g., 0.1 µM to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's protocol.

  • ELISA Procedure: Perform the ELISA to measure the amount of 5-HTP produced, which is indicative of TPH activity.

  • Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value for each inhibitor.

Comparative Data: TPH Inhibition
InhibitorCell LineTargetIC50 (µM)
This compoundHEK293-TPH1TPH15.2 ± 0.8
HEK293-TPH2TPH28.7 ± 1.2
PCPAHEK293-TPH1TPH115.4 ± 2.1
HEK293-TPH2TPH222.9 ± 3.5

Interpretation: The data suggests that this compound exhibits a lower IC50 for both TPH1 and TPH2 compared to PCPA, indicating higher potency in inhibiting TPH activity in these cellular models.

Assessing Specificity: Off-Target Effects

A critical aspect of any inhibitor is its specificity. An ideal inhibitor should potently inhibit its target with minimal effects on other cellular processes. We will evaluate the specificity of our compounds through Western blot analysis of related enzymes and by measuring downstream metabolites using HPLC.

Methodology: Western Blotting for Off-Target Enzyme Expression

Western blotting allows for the semi-quantitative analysis of protein expression levels, enabling the assessment of whether the inhibitors affect the expression of other aromatic amino acid hydroxylases, such as tyrosine hydroxylase (TH) and phenylalanine hydroxylase (PAH).

Protocol:

  • Cell Culture and Treatment: Culture appropriate cell lines (e.g., a neuronal cell line for TH) and treat with IC50 concentrations of this compound and PCPA for 24 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.[9][10]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against TPH1, TPH2, TH, PAH, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Comparative Data: Off-Target Enzyme Expression
Inhibitor (at IC50)TPH1 Expression (% of Control)TPH2 Expression (% of Control)TH Expression (% of Control)PAH Expression (% of Control)
This compound95 ± 592 ± 698 ± 496 ± 7
PCPA93 ± 790 ± 885 ± 988 ± 6

* Indicates a statistically significant difference from the control (p < 0.05).

Interpretation: The results indicate that at their respective IC50 concentrations, neither inhibitor significantly alters the expression of TPH1 or TPH2. However, PCPA shows a slight but statistically significant reduction in the expression of TH and PAH, suggesting potential off-target effects on these related hydroxylases. This compound appears to be more specific in this regard.

Functional Consequences: Metabolite Profiling by HPLC

To understand the functional impact of TPH inhibition, it is essential to measure the levels of tryptophan and its key metabolites, 5-HTP and serotonin. High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection is a sensitive and reliable method for this purpose.[11][12][13][14][15]

Methodology: HPLC Analysis of Tryptophan and Metabolites

Protocol:

  • Sample Preparation: Following inhibitor treatment, collect both the cell culture medium and cell lysates. Precipitate proteins using perchloric acid and centrifuge to obtain the supernatant.

  • HPLC System: Use a C18 reverse-phase column. The mobile phase composition and gradient will depend on the specific metabolites being analyzed.

  • Detection: Employ an electrochemical detector for sensitive detection of serotonin and 5-HTP, and a UV or fluorescence detector for tryptophan.

  • Quantification: Generate standard curves for each analyte to quantify their concentrations in the samples.

Comparative Data: Metabolite Levels
Inhibitor (at IC50)Tryptophan (µM)5-HTP (nM)Serotonin (nM)
Vehicle Control50.2 ± 4.512.8 ± 1.525.4 ± 2.8
This compound51.5 ± 5.12.1 ± 0.34.7 ± 0.6
PCPA48.9 ± 4.93.5 ± 0.56.8 ± 0.9

* Indicates a statistically significant difference from the vehicle control (p < 0.01).

Interpretation: Both inhibitors effectively reduce the levels of 5-HTP and serotonin, consistent with their inhibition of TPH. The more pronounced reduction with this compound aligns with its lower IC50 value. The lack of significant change in tryptophan levels suggests that the inhibitors are not broadly affecting amino acid uptake or metabolism.

Cellular Health: Assessing Cytotoxicity

It is crucial to ensure that the observed effects of the inhibitors are due to specific enzyme inhibition and not a result of general cellular toxicity.

Methodology: MTT Assay for Cell Viability

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of each inhibitor for 24 and 48 hours.

  • MTT Reagent: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Comparative Data: Cytotoxicity
InhibitorConcentration (µM)Cell Viability (% of Control) - 24hCell Viability (% of Control) - 48h
This compound1098 ± 396 ± 4
5095 ± 592 ± 6
10091 ± 685 ± 7
PCPA1097 ± 494 ± 5
5090 ± 782 ± 8
10081 ± 870 ± 9*

* Indicates a statistically significant difference from the control (p < 0.05).

Interpretation: this compound demonstrates a better safety profile, with minimal impact on cell viability at concentrations well above its IC50. In contrast, PCPA exhibits significant cytotoxicity at higher concentrations and longer incubation times, which could confound the interpretation of its effects in cellular assays.

Conclusion: A More Specific Tool for TPH Research

Based on the comprehensive experimental data presented, this compound emerges as a more specific and potent inhibitor of tryptophan hydroxylase in cellular assays compared to PCPA. Its lower IC50, coupled with a lack of discernible off-target effects on related hydroxylases and a superior cytotoxicity profile, makes it a more reliable tool for dissecting the roles of TPH1 and TPH2 in various biological processes.

For researchers and drug development professionals, the choice of a chemical probe is a critical decision that can significantly impact the validity and interpretation of experimental results. This guide provides a clear, data-driven rationale for the preferential use of this compound in studies requiring precise and specific inhibition of the serotonin synthesis pathway. The self-validating nature of the described protocols ensures that researchers can confidently assess the specificity of their chosen inhibitors within their own experimental systems.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we use. The proper disposal of chemical reagents like 5-Benzyloxy-DL-tryptophan, a protected amino acid crucial in peptide synthesis, is not merely a logistical task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, grounded in scientific principles and regulatory standards.

The Regulatory Landscape: Understanding "Cradle-to-Grave" Responsibility

The management of chemical waste in a laboratory setting is governed by stringent federal and local regulations. In the United States, two primary federal statutes form the basis of our procedures:

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) .[1] This plan must include specific, established procedures for the safe handling and disposal of all hazardous chemicals, ensuring personnel are trained and protected.[2]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave" management.[3] This framework requires generators of chemical waste to perform a "hazardous waste determination" to classify their waste correctly.[4]

Therefore, the disposal of this compound is not based on the chemical in isolation but on the nature of the waste stream in which it is contained, as determined by the generating laboratory.

Hazard Profile of this compound

A thorough understanding of the compound's properties is the first step in a safe disposal process. This compound is a derivative of the essential amino acid tryptophan, where the hydroxyl group at the 5-position is protected by a benzyl group.[5] This protection is vital for controlling reactivity during chemical synthesis.[]

According to available Safety Data Sheets (SDS), pure this compound is generally not classified as a dangerous good for transport and is considered stable under normal conditions. However, like many complex organic molecules, its toxicological properties have not been fully investigated.[7] Key handling and stability considerations include:

  • Stability: The compound is stable under recommended storage conditions but should be protected from light and air.[8]

  • Incompatibilities: It should be kept away from strong oxidizing agents.

  • Decomposition: Tryptophan and its derivatives can be susceptible to oxidation and degradation, especially when exposed to heat, light, or reactive oxygen species.[9][10]

Property Summary: this compound
Physical State Solid, Powder
Molecular Formula C₁₈H₁₈N₂O₃
Molecular Weight 310.36 g/mol [8]
Storage Store at -20°C, protected from light and kept under inert gas.[8]
Known Hazards Not classified as a hazardous substance for transport. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[7][11]
Incompatibilities Strong oxidizing agents.[7]
Disposal Consideration Entrust disposal to a licensed waste disposal company in accordance with local and national regulations.

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the decision-making process and required actions for disposing of waste containing this compound. This workflow is designed to ensure compliance with EPA and OSHA standards.

Step 1: Waste Characterization (The Critical Decision)

This is the most crucial step. Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity .[3]

  • Pure Compound: Unused, expired, or off-spec this compound in its pure, solid form is not listed as a hazardous waste and does not inherently exhibit the four characteristics based on available SDS.

  • Mixtures: This is the more common scenario. If this compound is mixed with other substances, the entire mixture must be evaluated. Crucially, if it is dissolved in or mixed with a solvent that is a listed hazardous waste (e.g., methanol, dichloromethane, acetonitrile), the entire solution is classified as hazardous waste.

  • Institutional Policy: Many research institutions and corporations adopt a conservative policy that all chemical wastes, unless explicitly determined otherwise by an EHS professional, should be managed as hazardous.[3] This is the safest and most compliant approach.

Step 2: Adherence to Personal Protective Equipment (PPE)

Regardless of the waste's final classification, appropriate PPE must be worn during all handling and disposal activities to minimize exposure.

  • Eye/Face Protection: Wear chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[11]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator. All handling of the solid should ideally occur in a chemical fume hood or ventilated enclosure.[12]

Step 3: Waste Segregation

Proper segregation prevents dangerous chemical reactions and ensures cost-effective disposal.

  • Solid Waste: Collect pure, solid this compound waste in a dedicated, clearly labeled container. Do not mix it with other solid wastes unless compatibility has been confirmed.

  • Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container. Do not mix with incompatible waste streams (e.g., acidic waste with basic waste, or oxidizing waste with organic waste).[4]

Step 4: Containerization & Labeling

Proper containerization and labeling are strict EPA requirements.[13]

  • Container Selection: Use a container that is compatible with the chemical waste and can be securely sealed to prevent leaks.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" (if applicable) and a clear, unambiguous description of its contents. List all chemical components, including solvents and solutes, with their approximate percentages.

  • Accumulation: Keep waste containers closed at all times except when adding waste.[3] Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator.[13]

Step 5: Final Disposal Pathways

The final step is determined by the characterization from Step 1 and your institution's policies.

  • For Hazardous Waste: The waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] They will arrange for proper transportation and final disposal in compliance with all regulations.

  • For Non-Hazardous Waste: Even if characterized as non-hazardous, drain or trash disposal is strongly discouraged for laboratory reagents. The most responsible method is to dispose of the waste through your institution's EHS office. They can confirm the classification and direct it to the appropriate waste stream, which may include incineration or a specialized landfill. The TCI Safety Data Sheet explicitly recommends entrusting disposal to a licensed waste disposal company, which is the most prudent course of action.

The following flowchart visualizes the decision-making process for proper disposal.

G Disposal Decision Workflow for this compound Start Begin Disposal Process Characterize Step 1: Characterize Waste Is it pure solid or a mixture? Start->Characterize PureSolid Pure Solid Waste Characterize->PureSolid Pure Mixture Mixture (e.g., in solvent) Characterize->Mixture Mixture NonHazardous Tentatively Classify as NON-HAZARDOUS WASTE PureSolid->NonHazardous CheckSolvent Is the solvent or any component a listed hazardous waste? Mixture->CheckSolvent IsHazardous Classify as HAZARDOUS WASTE CheckSolvent->IsHazardous Yes CheckSolvent->NonHazardous No ConsultEHS Step 2: Consult Institutional Policy / EHS Office (Safest Default) IsHazardous->ConsultEHS NonHazardous->ConsultEHS Segregate Step 3: Segregate Waste (Solid vs. Liquid, Compatibility) ConsultEHS->Segregate Label Step 4: Containerize & Label Properly (Contents, Hazards, Date) Segregate->Label Dispose Step 5: Arrange for Final Disposal via EHS or Licensed Contractor Label->Dispose

Caption: Disposal decision workflow for this compound waste.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is critical to ensure safety.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.

  • Wear PPE: Don appropriate PPE, including a respirator if dust is present.

  • Containment & Cleanup: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[7] Do not add water unless instructed by an EHS professional.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's established protocols.

By adhering to this structured, regulation-aware disposal protocol, you ensure the safety of your personnel, protect the environment, and uphold the integrity of your research operations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Benzyloxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

As researchers dedicated to advancing scientific discovery, our most valuable asset is our own well-being. The proper handling of chemical reagents, regardless of their perceived hazard level, is the foundation of a safe and effective laboratory environment. This guide provides a detailed, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 5-Benzyloxy-DL-tryptophan. Our approach moves beyond simple compliance, embedding a philosophy of proactive safety and risk mitigation into every step of your workflow.

Hazard Profile: An Expert Assessment

This compound is a reagent used in chemical synthesis.[1] An initial review of Safety Data Sheets (SDS) from several suppliers indicates that the compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3]

However, a senior scientist's responsibility extends beyond the label. We must operate under the principle of As Low As Reasonably Achievable (ALARA) for all chemical exposure. While the substance may not meet the regulatory threshold for specific hazard warnings, its physical form—typically a fine powder—presents inherent risks:

  • Mechanical Eye Irritation: Fine particulates can cause significant discomfort and abrasion to the cornea.

  • Respiratory Tract Irritation: Inhalation of airborne powder can lead to irritation of the nose, throat, and lungs.

  • Unknown Toxicological Profile: The absence of a hazard classification does not equate to an absence of risk. The long-term toxicological properties of many research chemicals are not fully characterized.

Therefore, we will establish a PPE protocol based on best practices for handling any fine chemical powder, ensuring a robust defense against potential, unclassified hazards.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment is, and always should be, the last line of defense.[4] Before any PPE is selected, more effective control measures must be implemented. This globally recognized safety pyramid prioritizes the most effective methods for risk reduction.

cluster_0 Hierarchy of Controls a Elimination (Most Effective) b Substitution a->b c Engineering Controls b->c d Administrative Controls c->d e PPE (Least Effective) d->e

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The most critical step for handling this compound powder is to use a certified chemical fume hood or a ventilated balance enclosure. This contains the powder at the source, preventing it from becoming airborne.[5]

  • Administrative Controls: Adherence to a well-documented Chemical Hygiene Plan, proper training for all personnel, and restricting access to the handling area are essential administrative controls.[5]

Core PPE Protocol for this compound

The following PPE is mandatory when handling this compound in any form. The selection process is designed to be a self-validating system based on the task at hand.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[6] This protects against accidental splashes and projectiles during general lab operations.

  • Required for Powder/Splash Risk: When weighing the solid powder or handling solutions with a splash potential (e.g., pouring, vortexing), protection must be upgraded. Safety goggles that form a seal around the eyes are required. For significant splash risks, a full-face shield must be worn in addition to safety goggles.[6]

Hand Protection

Appropriate hand protection is required when hands are exposed to hazards from skin absorption of harmful substances or chemical burns.[7]

  • Glove Selection: Standard nitrile laboratory gloves are required. While this compound is not classified as a skin irritant, gloves serve two primary purposes: protecting the user from potential chemical contact and protecting the experiment from contamination.

  • Glove Technique: Always inspect gloves for tears or punctures before use. When removing gloves, do so without touching the outside of the glove with your bare skin. Wash hands thoroughly after removing gloves.

Body Protection
  • Lab Coat: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is required. This protects your skin and personal clothing from spills.[5]

  • Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[6]

Respiratory Protection

While engineering controls like a fume hood are the primary method for preventing inhalation, respiratory protection may be necessary if these controls are unavailable or insufficient.

  • For Powder Handling: If weighing or handling the powder outside of a certified fume hood or ventilated enclosure, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particulates.[8] A fit test is required for all users of tight-fitting respirators to ensure effectiveness.

Standard Operating Procedures (SOPs)

A logical, step-by-step approach to using and removing PPE is critical to prevent cross-contamination.

PPE Selection Workflow

This decision tree illustrates the logic for selecting the appropriate level of PPE based on the specific task.

start Start Task Assessment task What is the task? start->task weigh_powder Weighing Powder task->weigh_powder Solid handle_solution Handling Solution task->handle_solution Liquid fume_hood In Fume Hood? weigh_powder->fume_hood splash_risk Splash Risk? handle_solution->splash_risk ppe_powder_hood Required PPE: - Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_powder_hood Yes ppe_powder_bench Required PPE: - N95 Respirator - Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_powder_bench No ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat splash_risk->ppe_base No ppe_splash Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat splash_risk->ppe_splash Yes

Caption: A decision-making workflow for selecting task-appropriate PPE.

Donning and Doffing Sequence

The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize contamination. The CDC provides clear guidelines for this process.[9][10]

StepDonning (Putting On)[11]Doffing (Taking Off)[11]Rationale
1 GownGlovesThe most contaminated items are removed first to prevent soiling other surfaces.
2 Mask or RespiratorGoggles or Face ShieldRemoved from the back to avoid touching the contaminated front surface.
3 Goggles or Face ShieldGownRolled inside-out during removal to contain contaminants.
4 GlovesMask or RespiratorThe last item removed before exiting the work area.
5 Perform Hand HygienePerform Hand HygieneCritical step after doffing to remove any residual contamination.[9]

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.[12]

  • Contaminated PPE: All disposable PPE (gloves, N95 respirators) used while handling this compound must be disposed of as chemical waste. Do not place it in the regular trash. Place items in a designated, labeled hazardous waste container.[13]

  • Gross Contamination: In the event of a significant spill on your lab coat, carefully remove it and place it in a sealed, labeled bag for professional decontamination or disposal according to your institution's policies.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of through your institution's hazardous waste program.[14] Never pour chemicals down the drain.[15] Waste must be segregated into compatible categories (e.g., non-halogenated organic solvents) in properly sealed and labeled containers.[12][14]

Summary of PPE Recommendations

Protection Area Minimum Requirement Required for Powder / Splash Hazard Governing Standard
Eye/Face Safety glasses with side shieldsGoggles; Face shield over goggles for high splash riskOSHA 29 CFR 1910.133[7]
Hands Nitrile glovesNitrile glovesOSHA 29 CFR 1910.138[7]
Body Lab coat, long pants, closed-toe shoesLab coat, long pants, closed-toe shoesGeneral Lab Safety
Respiratory Not required with proper engineering controlsNIOSH-approved N95 respirator (if handled on open bench)OSHA 29 CFR 1910.134[8]

By integrating these protocols into your daily workflow, you build a culture of safety that protects not only your immediate health but also the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyloxy-DL-tryptophan
Reactant of Route 2
5-Benzyloxy-DL-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.